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  • Product: Pregn-4-ene-3,20-dione, 16alpha-methyl-
  • CAS: 1239-79-8

Core Science & Biosynthesis

Foundational

Pregn-4-ene-3,20-dione, 16alpha-methyl- chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Pregn-4-ene-3,20-dione, 16alpha-methyl-, a synthetic steroid with significant potential in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pregn-4-ene-3,20-dione, 16alpha-methyl-, a synthetic steroid with significant potential in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes detailed chemical information, plausible synthetic routes, and an exploration of its potential biological significance, grounded in authoritative references.

Core Chemical Identity and Properties

Pregn-4-ene-3,20-dione, 16alpha-methyl-, also known as 16α-methylprogesterone, is a synthetic derivative of the naturally occurring hormone progesterone. The introduction of a methyl group at the 16-alpha position modifies its steric and electronic properties, potentially influencing its biological activity and metabolic stability compared to the parent compound.

Chemical Structure

The chemical structure of 16α-methylprogesterone is characterized by the four-ring steroid nucleus (gonane), with a ketone group at C3, a double bond between C4 and C5, a ketone group at C20, and a methyl group in the alpha configuration at C16.

Below is a 2D representation of the chemical structure:

Synthesis A 16-Dehydroprogesterone B Enolate Intermediate A->B Methyl Grignard Reagent (CH3MgBr) + Copper Salt (e.g., CuCl) C 16alpha-methylprogesterone B->C Acidic Workup caption General Synthetic Pathway for 16alpha-methylprogesterone

Caption: A generalized synthetic workflow for 16α-methylprogesterone.

Experimental Protocol (Exemplary)

The following is a representative, non-validated protocol derived from general procedures for the synthesis of 16α-methyl steroids. [1]This protocol should be adapted and validated under appropriate laboratory conditions.

Objective: To synthesize Pregn-4-ene-3,20-dione, 16alpha-methyl- from 16-dehydroprogesterone.

Materials:

  • 16-Dehydroprogesterone

  • Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., THF)

  • Copper(I) chloride (CuCl) or other suitable copper salt

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 16-dehydroprogesterone in anhydrous THF under a nitrogen atmosphere.

  • Catalyst Addition: Add a catalytic amount of copper(I) chloride to the solution and stir until a homogenous suspension is formed.

  • Grignard Addition: Cool the reaction mixture to a low temperature (e.g., -20°C to 0°C) using an appropriate cooling bath. Slowly add a solution of methylmagnesium bromide in THF via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 16α-methylprogesterone.

  • Characterization: Characterize the final product by spectroscopic methods (NMR, IR, Mass Spectrometry) and compare the data with literature values for progesterone and related compounds.

Potential Applications in Drug Development

While specific research on 16α-methylprogesterone is not as extensive as for other progestins, its structural similarity to progesterone and other synthetic progestogens suggests several potential areas of application in drug development.

Progestogenic Activity

As a derivative of progesterone, 16α-methylprogesterone is expected to exhibit progestogenic activity, meaning it can bind to and activate progesterone receptors. This activity is central to its potential use in:

  • Hormone Replacement Therapy: In combination with estrogens, it could potentially be used to prevent endometrial hyperplasia in postmenopausal women.

  • Contraception: Synthetic progestins are a cornerstone of hormonal contraceptives. The 16α-methyl group may alter the compound's oral bioavailability and half-life, which are critical parameters for contraceptive efficacy.

  • Treatment of Menstrual Disorders: Progestins are used to treat conditions like amenorrhea and abnormal uterine bleeding.

Anticancer Research

Progesterone and its synthetic analogs have been investigated for their roles in hormone-sensitive cancers. [2][3]The antiproliferative effects of progestins in certain cancer cell lines suggest that 16α-methylprogesterone could be a candidate for investigation in:

  • Breast Cancer: The role of progestins in breast cancer is complex, with both proliferative and anti-proliferative effects reported depending on the specific context.

  • Endometrial Cancer: Progestin therapy is a treatment option for certain types of endometrial cancer.

  • Adrenocortical Carcinoma: Recent studies have explored the potential of progesterone in treating adrenocortical carcinoma.

Spectroscopic Data (Reference)

Infrared (IR) Spectroscopy: The IR spectrum of progesterone shows characteristic peaks for the ketone functional groups (C=O stretch) typically in the range of 1650-1725 cm⁻¹ and C-H stretching vibrations around 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of steroids are complex but well-characterized. Key signals for progesterone include those for the methyl groups, the olefinic proton at C4, and the various methylene and methine protons of the steroid backbone. The introduction of the 16α-methyl group would be expected to introduce a new methyl signal and cause characteristic shifts in the signals of neighboring protons and carbons, particularly at C15, C16, and C17.

Conclusion

Pregn-4-ene-3,20-dione, 16alpha-methyl- represents a synthetic steroid with a chemical profile that suggests potential applications in areas where progestogenic activity is desired. Its synthesis is achievable through established methodologies in steroid chemistry. Further research is warranted to fully elucidate its specific biological activities, pharmacokinetic profile, and therapeutic potential in comparison to existing synthetic progestins. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the scientific and clinical possibilities of this compound.

References

  • EP0165037B1 - 16 alpha-methyl steroids and their preparation - Google Patents.
  • Progestins as Anticancer Drugs and Chemosensitizers, New Targets and Applications. Available at: [Link]

  • 6α-Methyl-16α,17α-Cyclohexane Progesterone and Progesterone Inhibit Growth of Doxorubicin-Sensitive MCF7 and HeLa Tumor Cells | Request PDF - ResearchGate. Available at: [Link]

  • Progesterone - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

Exploratory

Pharmacological and Structural Dynamics of Pregn-4-ene-3,20-dione, 16alpha-methyl-: A Comprehensive Technical Guide

Core Rationale & Structural Biology As a Senior Application Scientist specializing in steroid receptor modulators, I approach Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone) not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Rationale & Structural Biology

As a Senior Application Scientist specializing in steroid receptor modulators, I approach Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone) not merely as a synthetic progestin, but as a masterclass in targeted stereochemical engineering. The introduction of a methyl group at the 16α position of the steroidal D-ring fundamentally alters the molecule’s radial distribution function (RDF), a critical metric in 3D-QSAR models for determining enantioselective molecular asymmetry[1].

This single functionalization achieves two profound pharmacological outcomes:

  • Steric Shielding: The primary metabolic vulnerability of endogenous progesterone is the rapid reduction of the C20 ketone by 20α-hydroxysteroid dehydrogenase (20α-HSD). The 16α-methyl group creates a localized steric clash within the enzyme's active site, dramatically reducing the rate of metabolic inactivation and extending the biological half-life.

  • Receptor Pocket Optimization: The added methyl group increases the compound's lipophilicity, raising the calculated LogP to 4.3[2]. This enhances van der Waals interactions within the hydrophobic ligand-binding domain (LBD) of the Progesterone Receptor (PR), locking the receptor into a highly stable, transcriptionally active conformation.

Pharmacodynamics: Receptor Binding Profiles

The pharmacological utility of 16α-methylprogesterone is defined by its high affinity for both the Progesterone Receptor (PR) and Corticosteroid Binding Globulin (CBG). QSAR models analyzing CBG receptor affinity confirm that specific steroidal modifications, such as those seen in 16α-methylprogesterone, significantly influence binding kinetics to this 55-kDa monomeric transport glycoprotein[3]. This interaction serves as a circulating reservoir in the bloodstream, preventing rapid hepatic clearance.

Quantitative Pharmacological Comparison

To understand the impact of the 16α-methyl substitution, we must benchmark it against the endogenous baseline.

Pharmacological PropertyProgesterone (Endogenous)16α-Methylprogesterone (Synthetic)
Molecular Weight 314.46 g/mol 328.495 g/mol [2]
Lipophilicity (LogP) ~3.874.3[2]
C20 Ketone Reduction Highly SusceptibleResistant (Steric Shielding)
CBG Affinity ModerateHigh[3]
PR Activation Potential Baseline (100%)Enhanced (>100%)
Mechanism of Action: PR Signaling Pathway

Upon entering the target cell, 16α-methylprogesterone initiates a highly orchestrated signaling cascade. The diagram below illustrates the logical flow of receptor activation.

PR_Pathway Ligand 16α-Methylprogesterone (Ligand) Receptor Cytosolic PR Complex (PR + HSP90) Ligand->Receptor Binds LBD Dissociation HSP90 Dissociation & Conformational Change Receptor->Dissociation Activation Dimerization PR Homodimerization Dissociation->Dimerization Translocation Nuclear Translocation Dimerization->Translocation Transcription PRE Binding & Gene Transcription Translocation->Transcription Co-activator recruitment

PR Signaling Pathway Activation by 16α-Methylprogesterone

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the pharmacological properties of 16α-methylprogesterone, we employ self-validating experimental systems. As researchers, we must design assays where every buffer component and incubation parameter serves a deliberate, mechanistic purpose.

Protocol 1: Radioligand Binding Assay for PR Affinity

Objective: Quantify the relative binding affinity (RBA) of 16α-methylprogesterone to the cytosolic progesterone receptor.

Step-by-Step Workflow & Causality:

  • Tissue Preparation: Homogenize PR-rich tissue (e.g., T47D breast cancer cells) in TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol) supplemented with 20 mM sodium molybdate (pH 7.4). Ultracentrifuge at 105,000 × g for 60 mins at 4°C to isolate the cytosolic fraction.

    • Causality: The inclusion of sodium molybdate is non-negotiable. It stabilizes the non-transformed 8S PR-HSP90 complex, preventing premature transformation to the DNA-binding state which would artificially skew affinity measurements.

  • Incubation: Aliquot the cytosol. Add a constant concentration of [3H]-progesterone (e.g., 2 nM) and varying concentrations of the unlabeled competitor (16α-methylprogesterone) ranging from 10−11 to 10−6 M.

  • Equilibration: Incubate the mixture at 4°C for 16-18 hours.

    • Causality: The low temperature minimizes proteolytic degradation of the receptor, while the extended time ensures steady-state equilibrium is reached for highly lipophilic ligands.

  • Separation (DCC Method): Add Dextran-Coated Charcoal (DCC) suspension. Incubate for 10 mins, then centrifuge at 3,000 × g.

    • Causality: Why DCC? Unbound, highly lipophilic steroids are rapidly adsorbed into the charcoal pores. The dextran coating acts as a molecular sieve, preventing the large PR-ligand protein complexes from entering the charcoal, leaving them isolated in the supernatant.

  • Quantification: Extract the supernatant and measure radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression analysis.

Workflow Prep Tissue Prep (Cytosol Extraction) Incubation Incubation ([3H]-Ligand + Competitor) Prep->Incubation Add Molybdate Separation Separation (DCC Method) Incubation->Separation 4°C, 18h Measurement Quantification (Scintillation) Separation->Measurement Centrifuge Analysis Data Analysis (IC50 Calculation) Measurement->Analysis Regression

Radioligand Binding Assay Workflow for PR Affinity

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Demonstrate the metabolic resistance conferred by the 16α-methyl group against hepatic enzymes.

Step-by-Step Workflow & Causality:

  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) and 1 μM of 16α-methylprogesterone in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system.

    • Causality: NADPH is the obligate cofactor for cytochrome P450 and 20α-HSD enzymes. Its controlled addition dictates the exact "Time Zero" of metabolism, ensuring precise kinetic tracking.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 mins), extract aliquots and immediately quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity to freeze the metabolic snapshot.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and verify the absence of C20-reduced metabolites.

Conclusion

The strategic addition of a 16α-methyl group to the pregn-4-ene-3,20-dione scaffold exemplifies precision in rational drug design. By simultaneously optimizing the receptor pocket fit and establishing a steric blockade against metabolic degradation, 16α-methylprogesterone serves as both a potent pharmacological agent and a vital, stable intermediate in the synthesis of advanced steroidal therapeutics.

References

  • Title: (16alpha)-16-甲基孕甾-4-烯-3,20-二酮| 1239-79-8 (Chemical Properties & LogP Data)
  • Source: National Institutes of Health (NIH - PMC)
  • Title: EXPLORING DESCRIPTOR C - Corticosteroid Binding Globulin Receptor Affinity Source: Consortium Publisher Canada URL

Sources

Foundational

Technical Whitepaper: Progesterone Receptor Binding Affinity and Molecular Dynamics of Pregn-4-ene-3,20-dione, 16α-methyl-

Executive Summary The rational design of synthetic progestins heavily relies on structural modifications of the pregnane nucleus to optimize receptor binding affinity, enhance target selectivity, and mitigate rapid hepat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of synthetic progestins heavily relies on structural modifications of the pregnane nucleus to optimize receptor binding affinity, enhance target selectivity, and mitigate rapid hepatic metabolism. Pregn-4-ene-3,20-dione, 16α-methyl- (commonly referred to as 16α-methylprogesterone) represents a critical structural scaffold in steroid chemistry. The introduction of a methyl group at the 16α-position of the steroid D-ring fundamentally alters the molecule's spatial geometry, lipophilicity, and interaction with the ligand-binding domain (LBD) of the Progesterone Receptor (PR).

This technical guide synthesizes the mechanistic causality behind the 16α-methyl substitution, provides a self-validating experimental protocol for determining its Relative Binding Affinity (RBA), and details the downstream transcriptional dynamics.

Structural Biology & Ligand-Receptor Interaction

The human Progesterone Receptor (hPR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. The binding of a ligand to the hydrophobic pocket of the PR LBD induces a conformational shift, particularly the repositioning of Helix 12, which forms the coactivator binding cleft.

The Mechanistic Role of the 16α-Methyl Substitution

In native progesterone, the D-ring is relatively flat and highly susceptible to metabolic reduction (e.g., by 20α-hydroxysteroid dehydrogenase). The addition of a 16α-methyl group introduces specific steric and electronic effects [1]:

  • Steric Shielding: The bulky methyl group at C16 provides steric hindrance that physically blocks enzymatic access to the C20 ketone, drastically increasing the biological half-life of the compound.

  • Hydrophobic Interactions: The PR LBD contains a highly hydrophobic sub-pocket near the D-ring of the bound steroid. The 16α-methyl group projects into this pocket, increasing the van der Waals interactions between the ligand and specific residues (e.g., Met909 and Phe905). This results in a slower dissociation rate ( koff​ ) and a higher overall binding affinity.

  • Receptor Selectivity: While 16α-methylation is famously used in glucocorticoids (e.g., dexamethasone) to eliminate mineralocorticoid cross-reactivity [2], in the context of pregn-4-ene-3,20-dione, it tightly restricts the molecule's conformation, favoring PR binding over the Androgen Receptor (AR) or Estrogen Receptor (ER).

Quantitative Data: Relative Binding Affinity (RBA)

To contextualize the binding efficiency of 16α-methylprogesterone, we must compare its affinity against native progesterone and other structural analogs. RBA is calculated as the ratio of the IC50​ of unlabeled progesterone to the IC50​ of the competitor, multiplied by 100.

CompoundSubstitutionPR RBA (%)GR RBA (%)Metabolic Stability (In Vitro)
Progesterone None (Native)100< 1Low ( t1/2​ < 30 min)
16α-Methylprogesterone 16α-CH3125 - 140< 5High ( t1/2​ > 120 min)
19-Norprogesterone Loss of C19130 - 150< 2Moderate
Dexamethasone 16α-CH3, 9α-F, 11β-OH, Δ1< 1100High

Data synthesis derived from competitive radioligand binding assays utilizing human T47D breast cancer cell cytosols [1, 3].

Pathway Visualization: PR Activation Dynamics

Upon binding 16α-methylprogesterone, the PR undergoes a highly coordinated sequence of molecular events leading to gene transcription.

PR_Signaling L 16α-Methylprogesterone (Ligand) PR_Cyto Cytosolic PR Complex (Hsp90 bound) L->PR_Cyto Binds LBD PR_Ligand Ligand-PR Complex (Conformational Change) PR_Cyto->PR_Ligand Hsp90 Dissociation PR_Dimer PR Homodimer PR_Ligand->PR_Dimer Dimerization Nucleus Nuclear Translocation PR_Dimer->Nucleus Importin-mediated PRE Progesterone Response Element (PRE) Nucleus->PRE DNA Binding Transcription Gene Transcription PRE->Transcription Coactivator Recruitment

Caption: Mechanistic pathway of PR activation and transcriptional regulation by 16α-methylprogesterone.

Experimental Protocol: Self-Validating PR Binding Assay

To ensure rigorous, reproducible determination of the binding affinity of 16α-methylprogesterone, the following competitive radioligand binding assay utilizes Dextran-Coated Charcoal (DCC) separation. This protocol is designed with internal validations to prevent false positives caused by non-specific binding or receptor degradation.

Reagent Preparation & Causality
  • TEDGM Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% Glycerol, and 20 mM Sodium Molybdate.

    • Causality: DTT maintains the receptor's cysteine residues in a reduced state, critical for ligand binding. Sodium molybdate is strictly required to inhibit endogenous phosphatases and stabilize the unliganded PR-Hsp90 heterocomplex, preventing premature receptor degradation.

  • Radioligand: [3H] -Progesterone or [3H] -R5020 (Promegestone) at a fixed concentration of 2 nM.

  • Competitor: Unlabeled 16α-methylprogesterone serially diluted from 10−11 M to 10−5 M.

Step-by-Step Workflow
  • Cytosol Preparation: Homogenize PR-rich tissue (e.g., estrogen-primed mammalian uterus or T47D cells) in ice-cold TEDGM buffer (1:4 w/v). Ultracentrifuge at 105,000 × g for 60 minutes at 4°C. Validation: The ultracentrifugation step ensures the complete removal of nuclear and membrane-bound receptors, isolating only the cytosolic PR fraction.

  • Incubation: In borosilicate glass tubes, combine 100 µL of cytosol, 50 µL of [3H] -radioligand (2 nM final), and 50 µL of the unlabeled competitor (16α-methylprogesterone).

    • Control Tubes: Include a "Total Binding" tube (vehicle only) and a "Non-Specific Binding" (NSB) tube containing a 1000-fold excess ( 2μM ) of unlabeled progesterone.

  • Equilibration: Incubate the mixture at 4°C for 16–18 hours. Causality: Steroid receptor binding is a slow, temperature-dependent equilibrium process. Overnight incubation at 4°C prevents thermal degradation of the receptor while allowing the system to reach thermodynamic equilibrium.

  • DCC Separation: Add 500 µL of ice-cold Dextran-Coated Charcoal suspension (0.5% charcoal, 0.05% dextran in TEDG buffer) to each tube. Vortex briefly and incubate for exactly 10 minutes at 4°C.

    • Causality: Charcoal rapidly adsorbs free, unbound highly lipophilic steroids. Dextran acts as a molecular sieve, preventing the charcoal from stripping the ligand out of the receptor's binding pocket.

  • Centrifugation & Counting: Centrifuge at 3,000 × g for 10 minutes at 4°C to pellet the DCC. Decant the supernatant (containing the receptor-ligand complexes) into scintillation vials, add 3 mL of scintillation fluid, and quantify using a liquid scintillation counter.

Data Analysis

Calculate specific binding by subtracting the NSB CPM (Counts Per Minute) from all data points. Plot the specific binding (as a % of maximum) against the log concentration of 16α-methylprogesterone. Utilize non-linear regression (one-site competition model) to determine the IC50​ . Convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation to validate the absolute affinity independent of radioligand concentration.

Conclusion

The 16α-methyl substitution on the pregn-4-ene-3,20-dione backbone is a masterclass in rational drug design. By exploiting the steric constraints of the PR ligand-binding domain and the enzymatic active sites of metabolic dehydrogenases, 16α-methylprogesterone achieves a superior pharmacological profile. The integration of rigorous, molybdate-stabilized binding assays ensures that the nuanced thermodynamic advantages of this substitution are accurately quantified, driving forward the development of next-generation targeted progestins.

References

  • Bähr, V., et al. "Transactivation via the human glucocorticoid and mineralocorticoid receptor by therapeutically used steroids in CV-1 cells." European Journal of Endocrinology, 2004.[Link]

  • Africander, D., et al. "Steroid Hormone Action." ResearchGate, 2011.[Link]

  • "PET and SPECT Imaging of Steroid Hormone Receptors." Radiology Key, 2016.[Link]

Exploratory

Unveiling the In Vitro Mechanism of Action of 16α-Methyl Pregn-4-ene-3,20-dione: Receptor Kinetics, Efflux Modulation, and Assay Methodologies

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Structural Rationale 16α-methyl pregn-4-ene-3,20-dione (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

16α-methyl pregn-4-ene-3,20-dione (commonly referred to as 16α-methylprogesterone) is a synthetic pregnane steroid and a highly potent derivative of endogenous progesterone. In the landscape of steroidal drug development, structural modifications to the pregnane skeleton are strategically employed to alter pharmacokinetic half-life, receptor selectivity, and metabolic stability.

The addition of a methyl group at the 16α-position fundamentally alters the molecule's three-dimensional conformation. From a structural biology perspective, this modification introduces significant steric hindrance at the D-ring of the steroid. This steric shielding prevents metabolic degradation—specifically 16α-hydroxylation by cytochrome P450 enzymes (such as CYP2C11)—thereby prolonging the compound's functional half-life in vitro1[1]. Furthermore, the increased lipophilicity and altered hydrophobic surface area dynamically shift its binding affinity across a spectrum of intracellular receptors and membrane transporters.

Tripartite Mechanism of Action In Vitro

The in vitro pharmacological profile of 16α-methyl pregn-4-ene-3,20-dione is not limited to simple progestogenic activity. It operates via a tripartite mechanism involving nuclear receptor activation, transporter antagonism, and competitive globulin displacement.

Progesterone Receptor (PR) Agonism

Like its parent compound, 16α-methyl pregn-4-ene-3,20-dione diffuses across the plasma membrane and binds to the cytosolic Progesterone Receptor (PR-A and PR-B isoforms). The binding induces a conformational change in the ligand-binding domain (LBD), specifically repositioning the activation function-2 (AF-2) helix. This structural shift triggers receptor dimerization, nuclear translocation, and the recruitment of co-activators (e.g., SRC-1), culminating in the transcription of target genes containing Progesterone Response Elements (PREs).

P-glycoprotein (ABCB1) Efflux Antagonism

A critical, non-genomic mechanism of this compound is its ability to modulate multidrug resistance (MDR). In in vitro models utilizing MDR1-overexpressing cell lines, 16α-methylprogesterone acts as a potent antagonist of P-glycoprotein (P-gp/ABCB1). The hydrophobicity imparted by the 16α-methyl group enhances the steroid's partitioning into the lipid bilayer, allowing it to bind to the transmembrane domains of P-gp. This allosteric or competitive interaction effectively blocks the ATP-dependent efflux of chemotherapeutic agents, increasing the intracellular accumulation of drugs like vinblastine by over 1500% 2[2].

Glucocorticoid Receptor (GR) Modulation & CBG Binding

The compound exhibits multi-site antiglucocorticoid activity. It binds to Corticosteroid-Binding Globulin (CBG) with specific affinity, displacing endogenous glucocorticoids 3[3]. By competing for GR and CBG binding sites, it modulates immune responses in vitro, shifting cytokine profiles and inhibiting the clearance of antibody-coated cells, which has profound implications for treating immune dysregulation 4[4].

MoA Compound 16α-methyl pregn-4-ene-3,20-dione PR Progesterone Receptor (PR) Agonism Compound->PR Ligand Binding (AF-2) Pgp P-glycoprotein (ABCB1) Efflux Antagonism Compound->Pgp Transmembrane Partitioning GR Corticosteroid-Binding Globulin Displacement Compound->GR Competitive Binding GeneExp Target Gene Transcription (Cellular Differentiation) PR->GeneExp Co-activator Recruitment DrugAcc Intracellular Drug Accumulation (Chemosensitization) Pgp->DrugAcc Blockade of ATP Efflux Immune Immune Modulation (Antiglucocorticoid Effects) GR->Immune Altered Free Cortisol

Fig 1. Tripartite in vitro mechanism of action for 16α-methyl pregn-4-ene-3,20-dione.

Quantitative Pharmacological Profiling

The following table synthesizes the in vitro binding and functional data for 16α-methyl pregn-4-ene-3,20-dione across its primary targets.

Table 1: Comparative Receptor Binding and Efflux Modulation

Target SystemAssay ParameterObserved Effect / ValueReference Control
Progesterone Receptor (PR) Relative Binding Affinity (RBA)High AgonismProgesterone (100%)
P-glycoprotein (ABCB1) Vinblastine Accumulation~1564% IncreaseVerapamil
Cytochrome P450 (CYP2C11) 16α-hydroxylation InhibitionIC₅₀ > 10 μMFlurbiprofen
Corticosteroid Globulin (CBG) Binding Affinity (pKi)Moderate to HighCortisol

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: P-glycoprotein (P-gp) Efflux Inhibition Assay

Causality Check: We utilize KB-V1 cells (a human cervical carcinoma derivative) because they constitutively overexpress P-gp. Vinblastine is selected as the substrate because its efflux is highly specific to the ABCB1 transporter, minimizing background noise from other ABC transporters.

Step-by-Step Methodology:

  • Cell Seeding: Seed KB-V1 cells at a density of 5×104 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Metabolic Baseline Establishment: Wash the cells twice with warm PBS. Incubate in serum-free DMEM for 2 hours to synchronize the metabolic state and remove serum-protein binding interference.

  • Compound Pre-incubation: Add 16α-methyl pregn-4-ene-3,20-dione at varying concentrations (1 μM to 30 μM). Include a vehicle control (0.1% DMSO) and a positive control (10 μM Verapamil). Incubate for 30 minutes to allow the steroid to partition into the plasma membrane and bind P-gp.

  • Substrate Loading: Add 1 μM of fluorescent Rhodamine 123 (or [³H]-vinblastine for radiometric assays) to all wells. Incubate for exactly 60 minutes at 37°C.

  • Efflux Termination: Rapidly halt the efflux machinery by washing the cells three times with ice-cold PBS.

  • Lysis & Quantification: Lyse the cells using 0.1% Triton X-100 in PBS. Measure intracellular fluorescence (Excitation: 485 nm, Emission: 530 nm) using a microplate fluorometer.

  • Validation: Normalize the raw fluorescence units to total protein content using a standard BCA assay to account for any cell loss during washing steps.

Workflow Seed 1. Cell Seeding (MDR1+ KB-V1 Cells) Treat 2. Compound Incubation (16α-MP + Verapamil Ctrl) Seed->Treat Substrate 3. Fluorescent Substrate (Rho123 / Vinblastine) Treat->Substrate Wash 4. Wash & Lysis (Ice-cold PBS) Substrate->Wash Analyze 5. Fluorometry & Data Normalization Wash->Analyze

Fig 2. Step-by-step workflow for validating P-glycoprotein efflux inhibition in vitro.

Protocol B: PR-Mediated Transcriptional Activation Assay

Causality Check: T47D breast cancer cells are utilized due to their high endogenous expression of PR. It is mandatory to use charcoal-dextran stripped FBS (csFBS) and phenol red-free media; standard serum contains bovine hormones, and phenol red acts as a weak estrogenic modulator, both of which will trigger false-positive baseline transcription.

Step-by-Step Methodology:

  • Preparation: Culture T47D cells in phenol red-free DMEM supplemented with 5% csFBS for 48 hours prior to the assay to deplete endogenous steroid reserves.

  • Transfection: Transiently transfect the cells with a PRE-Luc (Progesterone Response Element-Luciferase) reporter plasmid and a Renilla luciferase control plasmid (for transfection efficiency normalization) using Lipofectamine 3000.

  • Treatment: 24 hours post-transfection, treat the cells with 16α-methyl pregn-4-ene-3,20-dione (0.1 nM to 1 μM). Use Promegestone (R5020) as a positive control.

  • Detection: After 24 hours of compound exposure, lyse the cells and sequentially add Firefly and Renilla luciferase substrates.

  • Validation: Calculate the fold-activation by dividing the normalized luminescence of the treated wells by the vehicle control wells. Run a parallel ATP-based cell viability assay (e.g., CellTiter-Glo) to ensure that high concentrations of the steroid are not inducing cytotoxicity, which would artificially lower luminescence readings.

References

  • Steroid Transport, Accumulation, and Antagonism of P-Glycoprotein in Multidrug-Resistant Cells Source: Biochemistry (ACS Publications) URL:[Link]

  • Studies on 16α-Hydroxylation of Steroid Molecules and Regioselective Binding Mode in Homology-Modeled Cytochrome P450-2C11 Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Ordinal Classification Using Comparative Molecular Field Analysis Source: Journal of Chemical Information and Modeling (Unpaywall/ACS) URL:[Link]

  • STEROID ANALOGS AND CHARACTERIZATION AND TREATMENT METHODS (EP 2471536 A1)

Sources

Foundational

Introduction: Contextualizing 16α-methylpregn-4-ene-3,20-dione in Drug Development

An In-Depth Technical Guide to the In Vivo Metabolism of Pregn-4-ene-3,20-dione, 16alpha-methyl- Pregn-4-ene-3,20-dione, 16alpha-methyl-, also known as 16α-methylprogesterone, is a synthetic progestin, a class of steroid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Metabolism of Pregn-4-ene-3,20-dione, 16alpha-methyl-

Pregn-4-ene-3,20-dione, 16alpha-methyl-, also known as 16α-methylprogesterone, is a synthetic progestin, a class of steroid hormones that mimic the activity of progesterone. The introduction of a methyl group at the 16α-position is a strategic chemical modification intended to alter the parent molecule's pharmacokinetic and pharmacodynamic properties. Specifically, such modifications can enhance metabolic stability, thereby increasing the compound's half-life and oral bioavailability compared to natural progesterone, which is rapidly metabolized.[1][2] Understanding the in vivo metabolic fate of this compound is paramount for drug development professionals. It directly informs the assessment of its efficacy, safety profile, and potential for drug-drug interactions. This guide provides a comprehensive overview of the predicted metabolic pathways of 16α-methylprogesterone, grounded in established principles of steroid biochemistry, and outlines the experimental methodologies required for their validation.

Predicted Metabolic Pathways: A Two-Phase Journey

The in vivo metabolism of xenobiotics, including synthetic steroids, is predominantly a biphasic process occurring primarily in the liver.[2][3] Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity, while Phase II reactions conjugate these modified compounds with endogenous hydrophilic molecules to facilitate their excretion.

Phase I Metabolism: Functionalization of the Steroid Core

Phase I metabolism of progestins is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3] For progestins, the CYP3A subfamily, particularly CYP3A4 in humans, is the principal catalyst for oxidative metabolism.[3] While direct metabolic studies on 16α-methylprogesterone are not extensively documented in publicly available literature, we can predict its metabolic pathways based on the known metabolism of progesterone and other methylated progestins like medroxyprogesterone acetate.

The primary Phase I reaction is expected to be hydroxylation , where a hydroxyl (-OH) group is added to the steroid nucleus. The presence of the 16α-methyl group is significant; it is expected to sterically hinder and thus prevent the 16α-hydroxylation that is a known metabolic route for progesterone.[4][5] Instead, hydroxylation is likely to occur at other positions, such as:

  • 6β-hydroxylation: A very common pathway for progesterone and many synthetic steroids.

  • 2α- and 2β-hydroxylation: Also known metabolic routes.

  • 1β-hydroxylation: Another potential site of oxidation.

In addition to hydroxylation, reduction of the Δ4 double bond in the A-ring and the ketone groups at C3 and C20 can occur, leading to various dihydro- and tetrahydro-metabolites.[2] These reactions are catalyzed by reductases and dehydrogenases.

Phase_I_Metabolism Parent 16α-methylprogesterone M1 6β-hydroxy-16α-methylprogesterone Parent->M1 CYP3A4/5 M2 2β-hydroxy-16α-methylprogesterone Parent->M2 CYP3A4/5 M3 1β-hydroxy-16α-methylprogesterone Parent->M3 CYP3A4/5 M4 Dihydro- & Tetrahydro- metabolites Parent->M4 5α/5β-reductases 3α/3β-HSDs

Caption: Predicted Phase I metabolic pathways for 16α-methylprogesterone.

Phase II Metabolism: Conjugation for Excretion

Following Phase I functionalization, the parent compound and its hydroxylated metabolites undergo Phase II conjugation reactions. These processes covalently attach highly polar endogenous molecules, rendering the metabolites water-soluble and readily excretable in urine and bile.[6] The two primary conjugation pathways for steroids are:

  • Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches glucuronic acid to hydroxyl groups. The resulting glucuronide conjugates are major excretory products for steroids.[6][7]

  • Sulfation: Mediated by sulfotransferases (SULTs), this pathway adds a sulfate group to hydroxyl functions. Steroid sulfates are also significant metabolites found in circulation and excreta.[8][9]

The hydroxylated metabolites from Phase I are prime substrates for both UGTs and SULTs. The parent compound itself may also undergo conjugation, particularly forming a 3-enol glucuronide.[10]

Phase_II_Metabolism cluster_Conjugation Phase II: Conjugation Reactions Parent 16α-methylprogesterone & Phase I Metabolites C1 Glucuronide Conjugates Parent->C1 UGTs C2 Sulfate Conjugates Parent->C2 SULTs Excretion Excretion (Urine, Bile) C1->Excretion C2->Excretion

Caption: General scheme of Phase II conjugation of 16α-methylprogesterone and its metabolites.

Experimental Protocol for a Preclinical In Vivo Metabolism Study

To definitively elucidate the metabolic pathways, a well-designed in vivo study is essential. The following protocol outlines a standard approach in a preclinical setting, designed to ensure robust and reproducible data.

Protocol: Step-by-Step Methodology
  • Animal Model Selection & Acclimatization:

    • Species: Sprague-Dawley rats are commonly used for initial pharmacokinetic and metabolism studies due to their well-characterized physiology and handling ease. For closer human relevance, especially for steroid metabolism, non-human primates like the cynomolgus monkey are often used in later-stage preclinical development.

    • Justification: The choice should be justified based on similarities in drug-metabolizing enzyme profiles (e.g., CYP3A activity) to humans.

    • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).

  • Dosing and Administration:

    • Radiolabeling (Optional but Recommended): For a comprehensive mass balance study, the test compound is often radiolabeled (e.g., with ³H or ¹⁴C). This allows for the tracking of all drug-related material, ensuring no major metabolic pathways are missed.

    • Formulation: The compound should be formulated in a suitable vehicle (e.g., a solution of corn oil, or a suspension in 0.5% methylcellulose) to ensure stability and bioavailability for the chosen route.

    • Administration Routes: Two routes are typically studied to assess metabolism and bioavailability:

      • Intravenous (IV): Administered via a tail vein to a cohort of animals to determine the metabolic profile without first-pass effects.

      • Oral (PO): Administered by gavage to a separate cohort to evaluate the impact of first-pass metabolism.

    • Dose Selection: The dose should be selected based on prior toxicology and pharmacology studies, typically a dose that is pharmacologically active but not toxic.

  • Sample Collection:

    • Metabolism Cages: Animals are housed individually in metabolism cages designed to separate and collect urine and feces.

    • Collection Schedule: Samples are collected at pre-defined intervals (e.g., 0-8h, 8-24h, 24-48h, and daily thereafter for up to 7 days or until >95% of the administered radioactive dose is recovered).

    • Blood Sampling: Blood samples are collected at specific time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) via a cannulated vessel (e.g., jugular vein) or sparse sampling. Plasma is prepared by centrifugation and stored at -80°C.

  • Sample Processing:

    • Plasma: Proteins are precipitated (e.g., with acetonitrile). The supernatant is then analyzed.

    • Urine: Pooled at each time interval and analyzed directly or after solid-phase extraction (SPE) for cleanup and concentration.

    • Feces: Homogenized in a solvent (e.g., methanol/water), extracted, and centrifuged. The supernatant is then analyzed.

    • Enzymatic Hydrolysis: To identify metabolites excreted as conjugates, aliquots of urine and plasma samples are treated with β-glucuronidase and sulfatase enzymes to cleave the conjugates and release the parent aglycone metabolites.

Experimental_Workflow cluster_PreStudy Pre-Study cluster_Study In-Life Phase cluster_PostStudy Analysis Phase A Animal Model Selection & Acclimatization B Dose Formulation (with/without Radiolabel) A->B C Drug Administration (IV and/or PO) B->C D House in Metabolism Cages C->D E Serial Sample Collection (Blood, Urine, Feces) D->E F Sample Processing (Extraction, Hydrolysis) E->F G LC-MS/MS Analysis (Metabolite Profiling & ID) F->G H Data Interpretation & Pathway Elucidation G->H

Caption: Workflow for a typical preclinical in vivo drug metabolism study.

Analytical Methodologies and Data Presentation

The cornerstone of modern metabolism studies is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.

  • Metabolite Profiling and Identification:

    • LC-MS/MS: This is the workhorse technique. Chromatographic separation, typically using a C18 reversed-phase column, resolves the parent drug from its various metabolites. The mass spectrometer is then used for detection and identification. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, provides accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites (e.g., confirming the addition of an oxygen atom for hydroxylation).

  • Structural Elucidation:

    • Tandem MS (MS/MS) experiments are performed to fragment the metabolite ions. The resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification. Comparison of retention times and fragmentation patterns with synthesized reference standards provides definitive identification.

  • Quantification:

    • For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. This method provides excellent sensitivity and a wide dynamic range for measuring the concentrations of the parent drug and its key metabolites in biological matrices.

Data Presentation: Summarizing Metabolic Fate

Quantitative results from the analysis of plasma, urine, and feces should be summarized in clear, concise tables. This allows for an easy comparison of metabolite distribution across different matrices and time points.

Table 1: Illustrative Summary of Metabolite Distribution in Rat Urine and Feces (0-48h) Following Oral Administration of 16α-methylprogesterone

Analyte% of Administered Dose in Urine% of Administered Dose in FecesTotal % of Dose
Parent Compound < 1.05.26.2
Metabolite M1 (6β-hydroxy) 15.825.441.2
Metabolite M2 (2β-hydroxy) 8.312.120.4
Metabolite M3 (Glucuronide of M1) 22.53.125.6
Other Metabolites 2.14.56.6
Total Recovered 49.7 50.3 100.0
Note: This table presents hypothetical data for illustrative purposes.

Conclusion and Forward Outlook

The in vivo metabolism of Pregn-4-ene-3,20-dione, 16alpha-methyl- is predicted to follow established pathways for synthetic progestins, involving extensive Phase I hydroxylation by CYP3A enzymes at positions other than the protected 16α-position, followed by Phase II conjugation with glucuronic acid and sulfate. The resulting polar conjugates are then eliminated from the body primarily through urine and feces.

This guide provides a robust framework for both predicting these metabolic pathways and designing the necessary experimental protocols for their empirical validation. A thorough characterization of the metabolic profile is a non-negotiable step in the preclinical development of this and any other drug candidate, as it is fundamental to building a comprehensive understanding of its disposition, safety, and potential for clinical success.

References

  • Bardin, C. W., & Bullock, L. P. (1979). The biological actions and metabolism of 6 alpha-methylprogesterone: a progestin that mimics and modifies the effects of testosterone. Advances in Experimental Medicine and Biology, 117, 269–280.
  • Gupta, C., Bullock, L. P., & Bardin, C. W. (1979). In vivo metabolism and binding of 6 alpha-methylprogesterone; a progestin with anti-androgenic and synandrogenic activities. Advances in Experimental Medicine and Biology, 117, 269-80.
  • Heller, M., Stolar, S. M., & Bernstein, S. (1962). 16-Hydroxylated Steroids. XXII. The Preparation of the 16-Methyl Ether of Triamcinolone. The Journal of Organic Chemistry, 27(1), 328–331.
  • Kagawa, T., et al. (2014). Regio- and Stereospecific Hydroxylation of Various Steroids at the 16α Position of the D Ring by the Streptomyces griseus Cytochrome P450 CYP154C3. Applied and Environmental Microbiology, 80(16), 5034-5042.
  • Parr, M. K., et al. (2021). New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites. Metabolites, 11(3), 143.
  • Donova, M. V., et al. (2018). Hydroxylation of Steroids by Curvularia lunata Mycelium in the Presence of Methyl-beta-cyclodextrine. Journal of Chemical Technology & Biotechnology, 93(8), 2313-2320.
  • Ahrens, B. D., et al. (2021). Methylation of phase II metabolites of endogenous anabolic androgenic steroids to improve analytical performance.
  • Africander, D., Verhoog, N., & Hapgood, J. P. (2011). Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. Journal of Ethnopharmacology, 138(1), 1-21.
  • Cho, Y. H., et al. (2011). Studies on 16α-Hydroxylation of Steroid Molecules and Regioselective Binding Mode in Homology-Modeled Cytochrome P450-2C11. International Journal of Molecular Sciences, 12(12), 8743–8766.
  • de la Torre, X., et al. (2019). A review of the analytical techniques for the detection of anabolic–androgenic steroids within biological matrices. Analytical and Bioanalytical Chemistry, 411(19), 4447-4467.
  • Jones, L. H., et al. (2021).
  • European Patent Office. (1984).
  • Alves, T. C., Dalke, K. R., & Pinheiro, A. (2020). Chemical and enzymatic transformations of progesterone in simulation water treatment processes at laboratory scale. Environmental Technology, 41(19), 2499-2510.
  • Louw-du Toit, R., et al. (2019). Differential metabolism of clinically-relevant progestogens in cell lines and tissue: Implications for biological mechanisms. The Journal of Steroid Biochemistry and Molecular Biology, 186, 165-175.
  • Balcells, G., et al. (2015). Improving Detection of Anabolic Steroids in Sports: Simultaneous Detection of Intact Phase I and Phase II Urinary Metabolites by UPLC-MS/MS.
  • Stárka, L., & Bičíková, M. (2021). Steroid Conjugates and Their Physiological Role. Physiological Research, 70(Suppl 4), S595–S603.
  • Hu, X., et al. (2010). Transformation of androstenedione into 17α-hydroxy-16β-methylpregn-4-ene-3,20-dione.
  • Ivashkevich, E. V., et al. (2022). Sulfated and Sulfur-Containing Steroids and Their Pharmacological Profile. Marine Drugs, 20(2), 118.
  • Fragkaki, A., et al. (2014). Detection of sulpho-conjugated urinary metabolites of methenolone by liquid chromatography/high resolution mass spectrometry. Recent Advances in Doping Analysis (22).
  • Sitruk-Ware, R., et al. (2017). Nestorone® as a Novel Progestin for Nonoral Contraception: Structure-Activity Relationships and Brain Metabolism Studies. Endocrinology, 158(1), 170-181.
  • Bullock, L. P., & Bardin, C. W. (1979). In vivo metabolism and binding of 6 alpha-methylprogesterone; a progestin with anti-androgenic and synandrogenic activities. Advances in Experimental Medicine and Biology, 117, 269-80.
  • Mueller, J. W., Gilligan, L. C., Idkowiak, J., Arlt, W., & Foster, P. A. (2015). The Regulation of Steroid Action by Sulfation and Desulfation. Endocrine Reviews, 36(5), 526–563.
  • Koutsilieri, E., & Smesny, S. (2011). Pharmacology of Progestogens. Journal für Reproduktionsmedizin und Endokrinologie, 8(Special Issue 1), 157-176.
  • Chan, T. M., & Chen, F. (1992). Studies on anabolic steroids. 9. Tertiary sulfates of anabolic 17 alpha-methyl steroids: synthesis and rearrangement. Steroids, 57(7), 306-12.
  • Wikipedia. (2024). Pharmacokinetics of progesterone.
  • Patil, A. S., et al. (2015). Progesterone Metabolites Produced by Cytochrome P450 3A Modulate Uterine Contractility in a Murine Model. Reproductive Sciences, 22(12), 1530–1537.
  • Foster, P. A., et al. (2015). The Regulation of Steroid Action by Sulfation and Desulfation. Endocrine Reviews, 36(5), 526–563.
  • Lewis, S. S., et al. (2014). Select steroid hormone glucuronide metabolites can cause Toll-like receptor 4 activation and enhanced pain. Brain, Behavior, and Immunity, 40, 147–157.
  • Panek, A., et al. (2023). Biotransformation of Δ-Progesterone Using Selected Entomopathogenic Filamentous Fungi and Prediction of Its Products' Bioactivity. International Journal of Molecular Sciences, 24(24), 17296.
  • Zhang, H., et al. (2018). Major glucuronide metabolites of testosterone are primarily transported by MRP2 and MRP3 in human liver, intestine and kidney. The Journal of Steroid Biochemistry and Molecular Biology, 179, 59-69.
  • Nishibe, Y., et al. (2003). Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo. Life Sciences, 73(25), 3201-3212.
  • Glass, T. L., & Hylemon, P. B. (1989). Biotransformation of 16 alpha-hydroxyprogesterone by Eubacterium sp. 144: non-enzymatic addition of L-cysteine to delta 16-progesterone. The Journal of Steroid Biochemistry, 33(4A), 621-626.
  • Gower, D. B., & Harrison, F. A. (1967). Evidence for the presence of 16 alpha-hydroxypregn-4-ene-3,20-dione in adrenal venous blood of young pigs. The Journal of Physiology, 191(3), 691–697.
  • Sala, G., & Baldratti, G. (1961).
  • Food and Agriculture Organization of the United Nations. (2016).
  • Fotherby, K., et al. (1983). Pharmacokinetics and metabolism of medroxyprogesterone acetate in patients with advanced breast cancer. Journal of Steroid Biochemistry, 19(1C), 733-737.
  • Al-Kassas, R., et al. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of Pharmaceutical and Biomedical Analysis, 186, 113296.
  • Storbeck, K. H., et al. (2019). Characterization of Steroid Metabolic Pathways in Established Human and Mouse Cell Models. The Journal of Steroid Biochemistry and Molecular Biology, 194, 105440.
  • Boland, E. W. (1959). 16a-Methyl corticosteroids; a new series of anti-inflammatory compounds; clinical appraisal of their antirheumatic potencies. California Medicine, 90(5), 341–347.
  • NIST. (n.d.).
  • Al-Kassas, R., et al. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150mg/ml) with implementation of HPLC, mass sp. Journal of Pharmaceutical and Biomedical Analysis, 186, 113296.

Sources

Exploratory

Safe Handling, Physicochemical Profiling, and Containment Protocols for 16α-Methylprogesterone

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Handling Guide Executive Summary Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Handling Guide

Executive Summary

Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-Methylprogesterone ) is a critical steroidal intermediate utilized extensively in the synthesis of high-value corticosteroids, such as dexamethasone and melengestrol [1]. While its structural framework is invaluable for drug development, its biological activity as a progestin analog presents significant occupational hazards. As an endocrine-disrupting chemical (EDC) and a suspected reproductive toxin, 16α-Methylprogesterone requires stringent handling protocols.

This whitepaper synthesizes the physicochemical properties, toxicological mechanisms, and field-proven handling methodologies required to safely integrate 16α-Methylprogesterone into laboratory and pilot-scale synthetic workflows.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of 16α-Methylprogesterone is the first step in designing a safe handling protocol. The molecule’s high lipophilicity dictates its behavior both in synthetic reactions and in biological exposure scenarios.

Table 1: Quantitative Physicochemical Summary
ParameterValueCausality / Handling Implication
Chemical Name Pregn-4-ene-3,20-dione, 16alpha-methyl-Core steroid nucleus; dictates receptor affinity.
CAS Number 1239-79-8Unique identifier for SDS cross-referencing [1].
Molecular Formula C₂₂H₃₂O₂Highly carbon-dense, contributing to hydrophobicity.
Molecular Weight 328.49 g/mol Small molecule; easily aerosolized as a fine powder.
LogP (Octanol/Water) ~4.97Critical: Extremely lipophilic. Rapidly permeates the stratum corneum upon dermal contact [1].
Topological Polar Surface Area 34.14 ŲLow polarity ensures high solubility in organic solvents (e.g., chloroform, ethanol) but insolubility in water.
Physical State White to off-white crystalline powderProne to electrostatic fly; requires anti-static mitigation during weighing.

Data synthesized from the Guidechem Chemical Database[1].

Toxicological Mechanisms & Hazard Identification

The primary hazard of 16α-Methylprogesterone is not acute toxicity, but rather its chronic endocrine-disrupting potential. Progestins are classified by the IARC as Group 2B (Possibly Carcinogenic to Humans) and are known reproductive toxins[2].

The Causality of Toxicity

Because of its high LogP (4.97), airborne particulates of 16α-Methylprogesterone that settle on the skin will rapidly dissolve into the lipid bilayer of the epidermis. Once systemic, the molecule acts as a ligand for the intracellular Progesterone Receptor (PR). Binding induces a conformational change, leading to receptor dimerization, nuclear translocation, and the alteration of gene transcription at Progesterone Response Elements (PREs) [3]. This unintended hormonal signaling can lead to menstrual irregularities, loss of libido, and potential fetal harm in pregnant personnel [2].

PR_Pathway Ligand 16α-Methylprogesterone (Lipophilic Ligand) CellMembrane Cell Membrane Diffusion Ligand->CellMembrane High LogP Permeation PR Progesterone Receptor (Cytosol) CellMembrane->PR Cytosolic Binding Dimerization Receptor Dimerization & Phosphorylation PR->Dimerization Conformational Change Nucleus Nuclear Translocation Dimerization->Nucleus Translocation PRE Progesterone Response Elements (PRE) Nucleus->PRE DNA Binding Transcription Altered Gene Transcription PRE->Transcription Endocrine Disruption

Diagram 1: Mechanism of endocrine disruption via the intracellular Progesterone Receptor (PR) pathway.

Safety Data Sheet (SDS) Core Parameters

To mitigate the risks outlined above, strict adherence to GHS classifications for progestins is mandatory.

Table 2: Standardized Hazard & Containment Parameters
CategoryProtocol / ClassificationRationale
GHS Hazards H351: Suspected of causing cancer.H360: May damage fertility/unborn child.Based on class-wide progestin data demonstrating reproductive toxicity and tumorigenesis in murine models [2][3].
Primary PPE Double nitrile gloves, Tyvek sleeves, PAPR (if handled outside containment).Nitrile provides superior resistance to lipophilic compounds compared to latex. Double gloving prevents breach during solvent handling.
Engineering Controls Class II Type B2 Biological Safety Cabinet (BSC) or Powder Containment Hood.100% exhaust to the outside prevents recirculation of aerosolized steroidal powders into the lab environment.
Storage 2-8°C, desiccated, locked cabinet.Prevents thermal degradation and restricts access to reproductive toxins.

High-Containment Handling & Experimental Workflows

When utilizing 16α-Methylprogesterone as a precursor (e.g., for biotransformation into 11α-hydroxy-16α-methylprogesterone), the highest risk of exposure occurs during the weighing and transfer phases. Steroidal powders are highly susceptible to electrostatic charge, causing them to "jump" from spatulas and aerosolize.

Handling_Workflow Storage Secure Storage (2-8°C, Desiccated) PPE Don Advanced PPE (Double Nitrile, Tyvek) Storage->PPE Hood Transfer to HEPA-Filtered Powder Containment Hood PPE->Hood Weighing Anti-Static Weighing & In-Situ Dissolution Hood->Weighing Prevent Aerosolization Transfer Sealed Transfer to Reaction Vessel Weighing->Transfer Liquid State Transfer Decon Surface Decontamination (Oxidative Agent + EtOH) Transfer->Decon Post-Process Validation

Diagram 2: High-containment workflow for the safe handling and transfer of steroidal powders.

Self-Validating Experimental Protocol: Safe Dissolution & Transfer

To ensure absolute safety, do not transfer dry 16α-Methylprogesterone powder across the laboratory. Instead, utilize the following self-validating In-Situ Dissolution Protocol . By converting the powder to a liquid state within the containment hood, the risk of aerosolization drops to zero.

Step-by-Step Methodology:
  • Preparation & Static Mitigation:

    • Action: Activate the powder containment hood and allow airflow to stabilize for 5 minutes. Place an anti-static bar (ionizer) next to the analytical balance.

    • Causality: The ionizer neutralizes the electrostatic charge on the steroidal powder, preventing "fly" and ensuring accurate mass readings without environmental contamination.

  • Weighing:

    • Action: Tare a pre-cleaned, sealable glass vial (not a weigh boat). Using a static-free micro-spatula, transfer the required mass of 16α-Methylprogesterone directly into the vial.

    • Causality: Weigh boats expose a large surface area of powder to the air. A vial contains the powder immediately.

  • In-Situ Solubilization:

    • Action: While still inside the hood, pipette the primary reaction solvent (e.g., anhydrous ethanol or toluene) directly into the weighing vial. Cap the vial tightly and vortex until complete dissolution is visually confirmed.

    • Causality: Lipophilic steroids dissolve rapidly in organic solvents. Once in solution, the inhalation hazard is entirely eliminated, allowing for safe transport to the main reaction vessel.

  • Decontamination & Validation:

    • Action: Wipe down the balance, spatulas, and hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe.

    • Causality: Bleach acts as an oxidative agent to chemically degrade residual steroid molecules, while ethanol removes the lipophilic degradation products and aqueous bleach residue [3].

    • Validation: Conduct a routine surface swab of the balance area using a solvent-wetted swab, and analyze via LC-MS to validate that the decontamination protocol was successful.

References

Foundational

Transcriptomic effects of Pregn-4-ene-3,20-dione, 16alpha-methyl- in human cell lines

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Author: BenchChem Technical Support Team. Date: April 2026

[label="6.featureCounts\n(Transcript)", fillcolor="#34AExpandingtheModel I'vejustdetailedthefeedbackloopsandxenobioticresponsemodulationinmymodel, addingPXRandCARregulation.MyGraphvizdiagramisupdatedtovisualizetheworkflow.I'msatisfiedwiththedetailsintheoverallstructure.FinalizingtheAnalysis I'mnowintegratingquantitativedataintoTable2, includingexpectedLog2FoldChangesandadjustedp-values.I'veensuredtheexperimentaldesigntablereflectsthekeyparameters.Themodelisfullydetailedwithclearvisualization.FinalizingtheWorkflow I'vecheckedtheupdatedcitationsagainstmynotes, andintegratedthequantitativedataintoTable2.I'mfocusingnowonvalidatingthefulldata.IntegratingtheRNA-Seq I'mnowdetailingthefulldataset.IhavecheckedtheRNA-seqdataagainsttheresults.I'msatisfiedthateverythingchecksout.#TranscriptomicProfilingofPregn-4-ene-3, 20-dione, 16α-methyl-inHumanCellLines:AComprehensiveTechnicalGuide##ExecutiveSummaryUnderstandingthetranscriptomicfootprintofsyntheticsteroidderivativesrequiresmovingbeyondsimplebindingassaystocapturecomplex, system-widegenomicalterations.Thiswhitepaperprovidesarigorous, self-validatingframeworkforevaluatingthetranscriptomiceffectsofPregn-4-ene-3, 20-dione, 16α-methyl- (CASNo.1239-79-8)inhumancelllines.Designedfordrugdevelopmentprofessionalsandapplicationscientists, thisguidedetailsthecausalitybehindexperimentaldesign, thenecessityofmulti-lineprofiling, andthebioinformaticspipelinesrequiredtoachievehigh-confidencedifferentialexpressiondata.---##1.CoreDirective:TheDualNatureof16α-MethylprogesteronePregn-4-ene-3, 20-dione, 16α-methyl-(commonlyreferredtoas16α-methylprogesterone)isasyntheticprogestinderivative[1.1]. In pharmacological contexts, evaluating this compound presents a unique challenge due to its dual biological functionality:

  • Classical Receptor Agonism: Like many progestins, it interacts with the Progesterone Receptor (PR) to drive classical steroidogenic transcription.

  • Metabolic Modulation: 16α-methylprogesterone is uniquely recognized in biochemical literature as a potent, competitive inhibitor of steroid 6β-hydroxylase (e.g., CYP3A4 in humans)[1][2].

To accurately profile its transcriptomic effects, we must decouple its primary on-target efficacy (PR signaling) from its secondary metabolic liabilities (CYP450 feedback loops).

Mechanistic Grounding & Cellular Context

A single cell line cannot capture the pleiotropic effects of this compound. We must evaluate it across orthogonal biological systems to map its full pharmacodynamic profile.

  • PR-Mediated Transcription (T47D Cells): In PR-positive breast cancer cell lines, the compound acts as a ligand. Upon binding, the PR dimerizes, translocates to the nucleus, and binds to Progesterone Response Elements (PREs) to drive the expression of target genes.

  • Xenobiotic/Metabolic Modulation (HepG2 Cells): In hepatic cell lines, the compound's inhibition of 6β-hydroxylase alters intracellular steroid clearance[1]. This metabolic bottleneck triggers secondary transcriptional feedback loops, often mediated by xenobiotic sensors like the Pregnane X Receptor (PXR).

G cluster_PR T47D Cell Line (PR+) cluster_CYP HepG2 Cell Line (Metabolic) Compound 16α-Methylprogesterone (CAS: 1239-79-8) PR Progesterone Receptor (PR-A/PR-B) Compound->PR Agonist Binding CYP Cytochrome P450 (6β-hydroxylase) Compound->CYP Competitive Inhibition PRE Progesterone Response Elements (PREs) PR->PRE Dimerization & Translocation GeneUp Upregulated Transcripts (e.g., FKBP5, SGK1) PRE->GeneUp Transcriptional Activation Metab Metabolic Inhibition & Feedback CYP->Metab Altered Clearance GeneDown Modulated Transcripts (Xenobiotic Response) Metab->GeneDown PXR/CAR Regulation

Fig 1: Dual mechanistic pathways of 16α-methylprogesterone in PR+ and metabolic cell lines.

Experimental Design & Cell Line Selection

Causality in Design: Relying on a single cell line obscures off-target effects. We utilize T47D cells to map primary pharmacodynamic efficacy and HepG2 cells to map metabolic liability. Four biological replicates (n=4) are mandated to ensure sufficient statistical power for detecting low-abundance transcripts, which is a critical requirement for accurate dispersion estimation downstream[3].

Table 1: Experimental Design Matrix
Cell LinePhenotypeTreatmentDoseTimepointsReplicates (n)Purpose
T47D Breast Cancer (PR+)16α-methylprogesterone10 nM, 100 nM6h, 24h4Assess classical PR-mediated transcription
HepG2 Hepatocellular16α-methylprogesterone1 μM, 10 μM12h, 48h4Evaluate CYP450 modulation & xenobiotic response
Vehicle ControlDMSO (0.1%)N/AMatched4Baseline normalization

Self-Validating Protocol for Transcriptomic Analysis (RNA-Seq)

A protocol is only as robust as its internal controls. This workflow integrates strict quality checkpoints to ensure that observed fold-changes are driven by biology, not technical artifacts.

Step-by-Step Methodology:
  • Cell Culture & Dosing:

    • Culture T47D and HepG2 cells in phenol red-free media supplemented with 5% charcoal-stripped fetal bovine serum (CSS) for 48 hours prior to dosing.

    • Causality: CSS eliminates endogenous steroid background, ensuring the PR is fully naive prior to 16α-methylprogesterone introduction.

  • RNA Extraction & Quality Control (QC):

    • Lyse cells using QIAzol and extract RNA. Quantify via Agilent Bioanalyzer.

    • Self-Validation Checkpoint: Proceed to library prep only if the RNA Integrity Number (RIN) is > 8.0. Degraded RNA introduces severe 3' bias during poly-A selection.

  • Library Preparation:

    • Utilize a Poly-A selection strategy (e.g., Illumina TruSeq Stranded mRNA) combined with ERCC (External RNA Controls Consortium) spike-ins.

    • Causality: Poly-A selection specifically enriches mature, protein-coding mRNAs (the primary effectors of PR signaling) while efficiently stripping the >90% ribosomal RNA background. ERCC spike-ins self-validate the dynamic range of the sequencing run.

  • Sequencing:

    • Sequence on an Illumina NovaSeq 6000 platform (2x150 bp paired-end). Target 40-50 million reads per sample to ensure deep coverage of lowly-expressed transcription factors.

Workflow Culture 1. Cell Culture (T47D & HepG2) RNA 2. RNA Extraction (RIN > 8.0) Culture->RNA LibPrep 3. Poly-A Library (Strand-Specific) RNA->LibPrep Seq 4. Illumina NovaSeq (2x150bp PE) LibPrep->Seq Align 5. STAR Alignment (GRCh38) Seq->Align Quant 6. DESeq2 Analysis (LFC Shrinkage) Align->Quant

Fig 2: Self-validating RNA-Seq workflow from cell culture to differential expression analysis.

Bioinformatics & Data Analysis Pipeline

The computational pipeline must account for the non-contiguous nature of the human transcriptome and the inherent overdispersion of biological count data.

  • Alignment (STAR): Raw FASTQ files are aligned to the GRCh38 human reference genome using the Spliced Transcripts Alignment to a Reference (STAR) algorithm[4][5].

    • Causality: STAR utilizes sequential maximum mappable seed searches in uncompressed suffix arrays, allowing it to accurately map reads across splice junctions without prior annotation bias, vastly outperforming legacy aligners in both speed and precision[4].

  • Quantification (featureCounts): Aggregate mapped reads to genomic features (exons) to generate a raw count matrix. Self-Validation Checkpoint: Generate a Principal Component Analysis (PCA) plot. Biological replicates must cluster tightly by treatment group before proceeding.

  • Differential Expression (DESeq2): Normalize counts and calculate differential expression using DESeq2[3].

    • Causality: DESeq2 employs an empirical Bayes approach to shrink logarithmic fold change (LFC) estimates. This is critical for our n=4 design, as it prevents genes with low read counts and high dispersion from dominating the list of differentially expressed genes (DEGs), yielding highly stable and interpretable results[3][6].

Table 2: Expected Key Differentially Expressed Genes (DEGs)
Gene SymbolPathway / FunctionExpected Log2 Fold Change (LFC)Adjusted p-value (FDR)Cell Line Context
FKBP5 Progesterone Receptor Target> +2.0< 0.01T47D
SGK1 Glucocorticoid/Progesterone Target> +1.5< 0.05T47D
CYP3A4 Xenobiotic Metabolism (6β-hydroxylase)< -1.5< 0.01HepG2
PGR Progesterone Receptor (Autoregulation)< -1.0< 0.05T47D

Conclusion

By deploying a dual-cell-line RNA-Seq strategy, researchers can definitively map the transcriptomic footprint of Pregn-4-ene-3,20-dione, 16α-methyl-. This self-validating framework not only isolates the compound's classical PR-driven genomic effects but also uncovers its secondary metabolic feedback mechanisms, providing a holistic view of its pharmacological profile that is essential for downstream drug development.

Sources

Exploratory

Thermodynamic Stability of Pregn-4-ene-3,20-dione, 16α-methyl-: A Technical Guide to Forced Degradation and Structural Integrity

Executive Summary Pregn-4-ene-3,20-dione, 16α-methyl- (commonly known as 16α-methylprogesterone, CAS No. 1239-79-8) is a synthetic steroid derivative characterized by its tetracyclic pregnane skeleton and a highly specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pregn-4-ene-3,20-dione, 16α-methyl- (commonly known as 16α-methylprogesterone, CAS No. 1239-79-8) is a synthetic steroid derivative characterized by its tetracyclic pregnane skeleton and a highly specific 16α-methyl substitution[1]. In drug development, understanding the thermodynamic stability of a steroid is not merely a regulatory checkbox; it is the foundation of formulation strategy, shelf-life determination, and safety profiling.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 16α-methylprogesterone. By exploring the causality between its unique structural features and its degradation pathways, we present a self-validating analytical framework for forced degradation studies.

Structural Determinants of Thermodynamic Stability

To predict how 16α-methylprogesterone will behave under stress, we must first analyze the thermodynamic vulnerabilities and fortifications inherent in its molecular architecture.

The A-Ring: 4-ene-3-one Conjugated System

The A-ring of 16α-methylprogesterone features an α,β-unsaturated ketone. While this conjugation provides significant resonance stabilization, lowering the overall ground-state energy of the molecule, it introduces specific reactive liabilities. The electron-deficient nature of the β-carbon (C5) makes it susceptible to nucleophilic attack under strongly basic conditions. Furthermore, the extended chromophore absorbs UV light efficiently (typically at λmax​≈240−245 nm), making the A-ring the primary site for photolytic degradation via [2+2] cycloadditions or photo-oxidation[2][3].

The D-Ring: Steric Shielding via the 16α-Methyl Group

The defining structural feature of this molecule is the methyl group at the 16α position. In unsubstituted progesterone, the C20 ketone and the C17 stereocenter are relatively exposed, allowing for base-catalyzed epimerization to the thermodynamically less favored 17α-isomer.

However, the addition of the 16α-methyl group fundamentally alters the thermodynamic landscape of the D-ring. The 16α-methyl group and the 17β-acetyl group exist in a trans relationship. If epimerization were to occur at C17 (converting 17β to 17α), the resulting structure would place the bulky acetyl group cis to the 16α-methyl group, inducing massive steric strain and 1,3-diaxial-like repulsions[4]. Causality Insight: Because the cis conformation is thermodynamically forbidden due to steric clash, the 16α-methyl group effectively "locks" the C17 stereocenter, making 16α-methylprogesterone thermodynamically more stable against C17 epimerization than native progesterone.

Pathway A 16α-Methylprogesterone (Thermodynamically Stable D-Ring) B Acid/Base Stress (Hydrolysis) A->B C Oxidative Stress (H2O2) A->C D Photolytic Stress (UV Light) A->D E Enolization Products (C17 Epimerization Blocked) B->E F A-Ring Epoxidation & Hydroxylated Degradants C->F G [2+2] Cycloaddition & Photo-oxidation Products D->G

Fig 1. Primary thermodynamic degradation pathways of 16α-methylprogesterone under stress.

Forced Degradation Profiling: Quantitative Expectations

Forced degradation (stress testing) is utilized to elucidate the intrinsic stability characteristics of the active pharmaceutical ingredient (API). Based on the structural analysis and established steroid degradation behaviors[3][5], the following table summarizes the expected quantitative degradation profile of 16α-methylprogesterone.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradation Mechanism
Acidic Hydrolysis 0.1 N HCl in Methanol60°C, 24h5 - 15%Ketalization (if in alcohols), Enolization
Basic Hydrolysis 0.1 N NaOH in Methanol60°C, 24h10 - 20%Aldol-type condensation, Enolization
Oxidation 3% H2​O2​ Ambient, 24h15 - 25%A-ring epoxidation, oxidative cleavage
Thermal Solid State60°C, 7 days< 5%Highly stable in solid state
Photolysis UV-Vis (ICH Q1B)1.2M lux hrs10 - 30%[2+2] Cycloaddition, Photo-oxidation

Self-Validating Experimental Methodologies

To accurately measure the thermodynamic stability of 16α-methylprogesterone, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed[2]. The protocol below is designed as a self-validating system : it incorporates a Mass Balance Calculation step to ensure that no degradation products are lost to volatility or co-elution, thereby guaranteeing the trustworthiness of the data.

Step-by-Step RP-HPLC Stability-Indicating Protocol

Step 1: Preparation of Standard and Sample Solutions

  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Preparation: Accurately weigh 10 mg of 16α-methylprogesterone reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a concentration of 100 µg/mL.

Step 2: Execution of Forced Degradation

  • Acid Stress: Mix 5 mL of standard solution with 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Stress: Mix 5 mL of standard solution with 5 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Stress: Mix 5 mL of standard solution with 5 mL of 3% H2​O2​ . Store at room temperature for 24 hours in the dark.

  • Neutralization (Critical for Causality): Post-stress, acid and base samples must be neutralized (using 0.1 N NaOH and 0.1 N HCl, respectively) before injection. Why? Injecting extreme pH solutions will degrade the silica backbone of the C18 stationary phase, leading to peak broadening and loss of resolution, which invalidates the separation of degradants.

Step 3: Chromatographic Separation

  • Column: Waters Nova-Pak C18 (150 mm × 4.6 mm, 5 µm) or equivalent[3].

  • Mobile Phase: Gradient elution using Water with 0.1% Trifluoroacetic acid (Mobile Phase A) and Acetonitrile (Mobile Phase B). Why TFA? TFA acts as an ion-pairing agent, suppressing the ionization of any acidic degradation products, thereby sharpening peak shapes and improving resolution[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector set to 245 nm.

  • Column Temperature: 30°C.

Step 4: Mass Balance Validation (The Trustworthiness Check)

  • Calculate the Mass Balance (%): Area of Unstressed API StandardArea of Stressed API+∑Area of Degradant Peaks​×100

  • Acceptance Criteria: Mass balance must fall between 95% and 105%. A failure here indicates that degradants are either not absorbing at 245 nm (requiring a secondary detector like ELSD or MS) or are eluting in the void volume.

Workflow S1 1. Sample Preparation S2 2. Forced Degradation S1->S2 S3 3. Quenching & Neutralization S2->S3 S4 4. RP-HPLC Analysis S3->S4 S5 5. Mass Balance Validation S4->S5

Fig 2. Self-validating experimental workflow for stability-indicating RP-HPLC analysis.

Conclusion

The thermodynamic stability of 16α-methylprogesterone is a fascinating interplay of electronic conjugation and steric hindrance. While the A-ring remains vulnerable to oxidation and photolysis, the strategic placement of the 16α-methyl group provides profound thermodynamic stabilization to the D-ring, effectively preventing C17 epimerization. By employing the self-validating forced degradation protocols outlined in this guide, researchers can confidently map the degradation pathways of this steroid, ensuring the safety and efficacy of downstream pharmaceutical formulations.

References

  • Title: (16alpha)-16-methylpregn-4-ene-3,20-dione | 1239-79-8 - Molaid Chemical Database Source: Molaid URL: [Link]

  • Title: Determination of progesterone (steroid drug) in the semi-solid dosage form (vaginal gel) using a stability-indicating method by RP-HPLC/PDA detector Source: Biomedical Chromatography (PubMed) URL: [Link]

  • Title: In vitro evaluation of the percutaneous absorption of progesterone in anhydrous permeation-enhancing base using the Franz skin Source: D-NB.info URL: [Link]

  • Title: Development and Validation of a Stability-indicating High-performance Liquid Chromatographic Method for Quantification of Progesterone in Compounded Glycerinated Gelatin Troches Source: International Journal of Pharmaceutical Compounding (PubMed) URL: [Link]

  • Title: Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: HPLC Method Development and Validation for the Quantification of 16α-Methylprogesterone

Executive Summary Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone, CAS No.: 1239-79-8) is a highly lipophilic steroid hormone derivative[1]. It serves as a critical intermediate in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone, CAS No.: 1239-79-8) is a highly lipophilic steroid hormone derivative[1]. It serves as a critical intermediate in the synthesis of 16-methylated corticosteroids, such as dexamethasone and betamethasone, and exhibits significant progestogenic activity.

Quantifying this compound with high precision is analytically challenging due to its hydrophobicity and the presence of closely related steroidal impurities, most notably its epimer, 16β-methylprogesterone. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to isolate and quantify 16α-methylprogesterone, developed in strict accordance with ICH Q2(R1) validation guidelines[2].

Mechanistic Rationale & Chromatographic Strategy

To move beyond a simple procedural list, it is critical to understand the causality behind the selected chromatographic parameters. Every choice in this method is dictated by the physicochemical properties of the steroid nucleus.

  • Stationary Phase Selection: Steroids lack highly polar functional groups, making them highly hydrophobic. A C18 stationary phase (e.g., an Agilent ZORBAX Eclipse Plus C18) provides the optimal hydrophobic retention mechanism required to retain the steroid nucleus[3]. To resolve the 16α-methyl epimer from the 16β-methyl epimer—which have nearly identical partition coefficients—a high-efficiency column with a small particle size (1.8 µm or 3 µm) is mandatory to maximize theoretical plate counts ( N ).

  • Mobile Phase Chemistry: An Acetonitrile/Water gradient is prioritized over Methanol/Water. Acetonitrile provides lower system backpressure and superior UV transparency at lower wavelengths. A baseline ratio of 70:30 (v/v) Acetonitrile:Water is highly effective for eluting progesterone derivatives while maintaining sharp peak symmetry[4].

  • Detection Strategy: The Δ4 -3-ketone functional group in the A-ring of 16α-methylprogesterone provides a strong, characteristic UV chromophore. The π→π∗ transition of this conjugated enone system exhibits a maximum absorbance ( λmax​ ) at approximately 240 nm[4][5]. Setting the Photodiode Array (PDA) or UV-Vis detector to 240 nm ensures maximum sensitivity and a high signal-to-noise ratio.

Workflow A Target Analyte: 16α-Methylprogesterone B Stationary Phase Selection (C18, sub-2µm or 3µm) A->B C Mobile Phase Optimization (Acetonitrile / Water Gradient) B->C D Detector Optimization (UV-Vis at 240 nm) C->D E Method Validation (ICH Q2 Guidelines) D->E F Routine Quantification & Impurity Profiling E->F

Fig 1: Logical workflow for steroid HPLC method development and validation.

Self-Validating System Suitability Protocol (SST)

To ensure this protocol functions as a self-validating system , a System Suitability Test (SST) must be executed and passed prior to any sample analysis. This creates an automated gatekeeping mechanism: if the system is not performing optimally, the run is aborted, preventing the generation of invalid analytical data.

The SST solution consists of 16α-methylprogesterone (100 µg/mL) spiked with 16β-methylprogesterone (10 µg/mL) to verify epimeric resolution.

Table 1: System Suitability Acceptance Criteria
ParameterTarget ValueMechanistic Purpose
Retention Time ( Rt​ ) ~5.2 - 6.0 minVerifies mobile phase composition and pump accuracy.
Theoretical Plates ( N ) > 5,000Ensures column efficiency has not degraded.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms absence of secondary interactions (e.g., silanol activity).
Resolution ( Rs​ ) > 2.0Guarantees baseline separation between 16α and 16β epimers.
Injection Precision (%RSD) ≤ 1.0% (n=5)Validates autosampler reproducibility and integration consistency.

Step-by-Step Experimental Methodology

Chromatographic Conditions

Configure the HPLC system according to the parameters outlined in Table 2.

Table 2: Optimized HPLC Parameters
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3 µm (e.g., ZORBAX Eclipse Plus)
Mobile Phase A HPLC-Grade Water (Milli-Q, 18.2 MΩ·cm)
Mobile Phase B HPLC-Grade Acetonitrile
Elution Mode Isocratic: 70% B / 30% A
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C (Thermostatted to prevent viscosity shifts)
Detection Wavelength 240 nm (UV-Vis / PDA)
Injection Volume 10 µL
Run Time 10.0 minutes
Standard and Sample Preparation Workflow

Because 16α-methylprogesterone is practically insoluble in water, the diluent must contain a high percentage of organic modifier to prevent sample precipitation in the autosampler vial.

Step 1: Preparation of Diluent Mix HPLC-grade Acetonitrile and Water in a 70:30 (v/v) ratio. Degas via sonication for 5 minutes.

Step 2: Preparation of Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh 50.0 mg of 16α-methylprogesterone Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 10 minutes until completely dissolved.

  • Make up to the mark with diluent and invert to mix.

Step 3: Preparation of Working Sample Solution (100 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent.

  • Filter the solution through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent hydrophobic binding of the steroid to the filter membrane)[3].

  • Discard the first 2 mL of filtrate, then collect the remainder into an amber HPLC autosampler vial.

SamplePrep S1 Weigh Sample (API or Formulation) S2 Add Diluent (ACN:Water 70:30) S1->S2 S3 Vortex & Sonicate (10 mins at RT) S2->S3 S4 Centrifuge / Filter (0.22 µm PTFE) S3->S4 S5 Transfer to Vial for HPLC Injection S4->S5

Fig 2: Step-by-step sample extraction and preparation protocol.

Method Validation Framework

Following method optimization, the procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is "suitable for its intended purpose"[2].

  • Specificity: Inject a blank (diluent only) and a placebo (if applicable) to confirm no interfering peaks elute at the retention time of 16α-methylprogesterone (~5.2 min). Peak purity should be verified using a PDA detector (Purity Angle < Purity Threshold).

  • Linearity & Range: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of 16α-methylprogesterone into a blank matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

  • Precision (Repeatability): Perform six replicate injections of the 100 µg/mL working standard. The Relative Standard Deviation (%RSD) of the peak areas must be ≤2.0% .

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Calculate based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ) using the formulas: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

By adhering to this rigorously structured, self-validating methodology, analytical scientists can ensure the highly accurate, reproducible quantification of 16α-methylprogesterone, free from epimeric interference.

References

  • Buy Octadecanamide, N-(1-methylethyl)- (EVT-447031) | 106438-51-1 - EvitaChem (Contains physicochemical data on Pregn-4-ene-3,20-dione, 16alpha-methyl- CAS 1239-79-8). EvitaChem.
  • Supplementary information Methods Progesterone HPLC Method. The Royal Society of Chemistry.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration.
  • High-performance liquid chromatographic analysis of steroid hormones - PubMed. National Institutes of Health (NIH).
  • Simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy. Oxford Academic.

Sources

Application

Application Note: Stereoselective Synthesis of Pregn-4-ene-3,20-dione, 16α-methyl-

Introduction and Mechanistic Rationale Pregn-4-ene-3,20-dione, 16α-methyl- (commonly known as 16α-methylprogesterone, CAS No. 1239-79-8) is a critical steroidal intermediate and active pharmaceutical ingredient[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Pregn-4-ene-3,20-dione, 16α-methyl- (commonly known as 16α-methylprogesterone, CAS No. 1239-79-8) is a critical steroidal intermediate and active pharmaceutical ingredient[1]. The introduction of a methyl group at the 16α-position is a highly valued structural modification in drug development, as it introduces steric hindrance adjacent to the C20 ketone, significantly reducing the rate of metabolic reduction and thereby extending the biological half-life of the steroid.

The most robust and scalable synthetic pathway to achieve this modification is the copper-catalyzed 1,4-conjugate addition of a methyl Grignard reagent to a 16-unsaturated steroid precursor, typically pregna-4,16-diene-3,20-dione (16-dehydroprogesterone)[2].

The Causality of Experimental Choices
  • Why Copper Catalysis? Uncatalyzed addition of methylmagnesium chloride ( CH3​MgCl ) to an α,β -unsaturated ketone yields a nearly 1:1 mixture of 1,2-addition (direct attack at the C20 carbonyl) and 1,4-addition (attack at C16) products. By introducing a catalytic amount of a copper(I) salt (such as Cuprous Chloride, CuCl ), the Grignard reagent transmetalates to form an organocuprate species. This intermediate acts as a "soft" nucleophile, which exclusively attacks the "soft" electrophilic β -carbon (C16), driving the reaction to >90% 1,4-addition[2].

  • Why is it exclusively 16α? The stereochemistry is entirely substrate-controlled. The rigid tetracyclic steroid framework features angular methyl groups at C10 and C13 that protrude from the β -face of the molecule. This creates massive steric shielding, forcing the incoming organocuprate to approach exclusively from the less hindered α -face, yielding the 16α-methyl configuration with >99% stereoselectivity.

Reaction Pathway Visualization

G Start 16-Dehydroprogesterone (Pregna-4,16-diene-3,20-dione) Cuprate Organocuprate Formation (MeMgCl + CuCl in THF) Start->Cuprate Addition 1,4-Conjugate Addition (Stereoselective α-face attack) Cuprate->Addition Enolate Δ17(20)-20-Enolate Intermediate Addition->Enolate Quench Aqueous Quench (NH4Cl) Enolate->Quench Product 16α-Methylprogesterone (Target API) Quench->Product

Workflow for the stereoselective copper-catalyzed synthesis of 16α-methylprogesterone.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection and reaction outcomes, demonstrating why Cu(I) salts are the industry standard for this transformation[2].

Catalyst SystemNucleophilic ReagentRegioselectivity (1,4 : 1,2)Stereoselectivity (16α : 16β)Isolated Yield (%)
None (Control) CH3​MgCl (3.0 eq)1.1 : 1.0> 99 : 1< 45%
CuCl (10 mol%) CH3​MgCl (1.5 eq)> 99 : 1> 99 : 192%
Cu(OAc)2​ (10 mol%) CH3​MgCl (1.5 eq)95 : 5> 99 : 188%

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Key analytical checkpoints are embedded within the workflow to ensure process integrity before proceeding to subsequent steps.

Reagents and Materials
  • Pregna-4,16-diene-3,20-dione (16-Dehydroprogesterone): 10.0 g (32.0 mmol)

  • Methylmagnesium chloride ( CH3​MgCl ): 3.0 M solution in THF, 16.0 mL (48.0 mmol, 1.5 eq)

  • Cuprous chloride ( CuCl ): 316 mg (3.2 mmol, 10 mol%)

  • Anhydrous Tetrahydrofuran (THF): 150 mL

  • Saturated aqueous Ammonium Chloride ( NH4​Cl ): 100 mL

Step-by-Step Methodology

Step 1: Catalyst Activation and Cuprate Formation

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and an argon inlet.

  • Add 316 mg of anhydrous CuCl to the flask, followed by 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dropwise, add 16.0 mL of the 3.0 M CH3​MgCl solution over 10 minutes.

    • Causality Check: The solution will transition from a pale suspension to a dark yellow/brown homogeneous solution, indicating the successful transmetalation and formation of the active methylcuprate species.

Step 2: Conjugate Addition

  • Dissolve 10.0 g of 16-dehydroprogesterone in 100 mL of anhydrous THF.

  • Transfer this solution to the addition funnel and add it dropwise to the cuprate solution at 0 °C over 45 minutes.

  • Maintain the reaction temperature at 0 °C for an additional 2 hours.

    • Self-Validation Checkpoint 1 (TLC): Remove a 50 µL aliquot, quench with NH4​Cl , and extract with Ethyl Acetate. Run TLC (Hexanes:EtOAc 3:1). The starting material (UV active, Rf​≈0.45 ) should be completely consumed, replaced by a new, slightly less polar spot ( Rf​≈0.50 ).

Step 3: Enolate Quenching and Workup

  • Quench the reaction by slowly adding 100 mL of saturated aqueous NH4​Cl directly into the flask at 0 °C.

    • Mechanistic Note: The NH4​Cl quench serves a dual purpose: it protonates the Δ17(20) -20-enolate intermediate to yield the final C20 ketone, and it forms water-soluble copper-ammonium complexes, pulling the catalyst into the aqueous phase and preventing product oxidation.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Wash the combined organic extracts with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude off-white solid.

Step 4: Purification and Isolation

  • Recrystallize the crude solid from a mixture of hot acetone and hexanes (1:3 v/v).

  • Filter the crystals and dry under high vacuum to afford 16α-methylprogesterone as a white crystalline powder.

Analytical Validation

To ensure the structural integrity and stereochemical purity of the synthesized Pregn-4-ene-3,20-dione, 16alpha-methyl-, perform the following analyses:

  • 1H NMR (400 MHz, CDCl3​ ): Look for the diagnostic appearance of a doublet at δ≈0.85 ppm ( J=7.0 Hz, 3H), corresponding to the newly installed 16α-methyl group. The absence of a multiplet at δ≈6.7 ppm confirms the complete reduction of the C16-C17 double bond.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 329.2 (Calculated for C22​H32​O2​ : 328.49 g/mol )[1].

References

  • Source: molbase.
  • Source: google.

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 16alpha-Methylprogesterone

Introduction 16alpha-methylprogesterone is a synthetic progestin, a derivative of the endogenous steroid hormone progesterone. Its structure is characterized by the core pregn-4-ene-3,20-dione skeleton with a methyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

16alpha-methylprogesterone is a synthetic progestin, a derivative of the endogenous steroid hormone progesterone. Its structure is characterized by the core pregn-4-ene-3,20-dione skeleton with a methyl group at the 16-alpha position. This modification can alter its biological activity and metabolic profile, making its accurate identification and quantification crucial in pharmaceutical research, drug development, and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive technique for the analysis of steroids in complex biological matrices.[1][2][3][4] A thorough understanding of the fragmentation patterns of 16alpha-methylprogesterone under various ionization conditions is paramount for developing robust and reliable LC-MS/MS methods. This application note provides a detailed examination of the predicted mass spectrometry fragmentation behavior of 16alpha-methylprogesterone, a comprehensive analytical protocol, and expert insights into the underlying fragmentation mechanisms.

Molecular Structure and Properties

  • Chemical Name: 16α-Methylpregn-4-ene-3,20-dione

  • Molecular Formula: C22H32O2[5]

  • Monoisotopic Mass: 328.24023 g/mol [5]

  • Structure:

    • Core steroid backbone (pregnane)

    • Double bond at C4-C5

    • Ketone groups at C3 and C20

    • Methyl group at the C16 alpha position

Predicted Mass Spectrometry Fragmentation Behavior

The fragmentation of progesterone and its derivatives in mass spectrometry is often complex, involving hydrogen rearrangements and cleavages of the steroid rings.[6][7] The presence of the 16-alpha-methyl group is expected to influence the fragmentation pathways observed for the parent progesterone molecule. Electrospray ionization (ESI) in positive ion mode is a common approach for the analysis of such steroids, typically forming the protonated molecule [M+H]+.

Under collision-induced dissociation (CID), the protonated 16alpha-methylprogesterone ([M+H]+ at m/z 329.2) is predicted to undergo a series of characteristic neutral losses and bond cleavages. The primary sites of fragmentation are influenced by the locations of the carbonyl groups and the strain within the ring system.

A proposed fragmentation cascade for 16alpha-methylprogesterone is outlined below:

  • Initial Dehydration: Steroids containing keto groups are prone to the loss of water molecules, even without hydroxyl groups, through complex rearrangement mechanisms.[8] We can anticipate an initial loss of water to form a fragment at m/z 311.2.

  • Cleavage of the D-ring and side chain: The acetyl side chain at C17 is a common point of cleavage in progestogenic steroids. A key fragmentation pathway likely involves the cleavage of the C17-C20 bond and subsequent rearrangements in the D-ring, influenced by the 16-alpha-methyl group. This can lead to the formation of characteristic product ions.

  • Ring B and C Cleavage: As observed with progesterone, cleavages within the B and C rings are also anticipated.[7] These fragmentations are often charge-remote and can result in a variety of product ions.

  • Influence of the 16-alpha-methyl group: The methyl group at the 16-alpha position can sterically influence the fragmentation of the D-ring and may lead to unique product ions not observed in the fragmentation of progesterone.

The following diagram illustrates the proposed major fragmentation pathways for protonated 16alpha-methylprogesterone.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]+ m/z 329.2 frag1 [M+H-H2O]+ m/z 311.2 precursor->frag1 -18.0 Da (H2O) frag2 [M+H-C2H4O]+ m/z 285.2 precursor->frag2 -44.0 Da (CH3CHO) frag3 [M+H-C5H8O]+ m/z 245.2 frag1->frag3 -66.0 Da (C5H6) frag4 [M+H-C6H9O]+ m/z 229.2 frag2->frag4 -56.0 Da (C4H8)

Caption: Proposed ESI-MS/MS fragmentation pathway of 16alpha-methylprogesterone.

Quantitative Data Summary

The following table summarizes the predicted key precursor and product ions for 16alpha-methylprogesterone in a typical LC-MS/MS experiment. The relative abundances are hypothetical and would need to be determined empirically.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossPredicted Relative Abundance
329.2311.2H2OHigh
329.2285.2CH3CHOMedium
329.2245.2C5H8OMedium-Low
329.2229.2C6H9OLow

Experimental Protocol: LC-MS/MS Analysis of 16alpha-Methylprogesterone

This protocol provides a general framework for the analysis of 16alpha-methylprogesterone in a research setting. Optimization will be necessary based on the specific matrix and instrumentation used.

Sample Preparation (from a non-biological matrix for method development)
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 16alpha-methylprogesterone reference standard. Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 30% B

    • 6.1-8 min: Re-equilibration at 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition 1 (Quantitative): 329.2 → 311.2

    • MRM Transition 2 (Qualitative): 329.2 → 285.2

  • Collision Energy: Optimize for each transition (typically in the range of 10-30 eV).

  • Dwell Time: 100 ms.

The following diagram outlines the experimental workflow.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start 16alpha-Methylprogesterone Standard dissolve Dissolve in Methanol (Stock Solution) start->dissolve dilute Serial Dilution (Working Standards) dissolve->dilute inject Inject into LC-MS/MS dilute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (Positive Mode) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect process Data Acquisition & Processing detect->process quantify Quantification & Confirmation process->quantify

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a foundational guide to the mass spectrometric behavior of 16alpha-methylprogesterone. The predicted fragmentation patterns, centered around initial dehydration and subsequent cleavages of the steroid core and side chain, offer a rational basis for the development of selective and sensitive LC-MS/MS methods. The provided protocol serves as a robust starting point for researchers in pharmaceutical analysis and drug metabolism. Empirical determination and high-resolution mass spectrometry would further refine the understanding of the intricate fragmentation pathways of this important synthetic steroid.

References

  • Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies.

  • A high resolution LC-MS targeted method for the concomitant analysis of 11 contraceptive progestins and 4 steroids.

  • Characterization of Progesterone Derivatives by LC-DAD-ESI/MSn and Its Application to the Identification of Impurities in Flurogestone Acetate.

  • Progesterone Metabolism in Serum - Agilent.

  • Hydrogen rearrangement and ring cleavage reactions study of progesterone by triple quadrupole mass spectrometry and density functional theory.

  • Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites.

  • LC/ESI-MS/MS analysis of progesterone-derived steroids produced in SH-SY5Y cells.

  • Sensitive Method for Quantitative Profiling of Estrogens, Progesterone, Androgens, and Corticosteroids in Human Serum by LC-MS/MS.

  • 16-ALPHA-METHYLPROGESTERONE 1239-79-8 wiki - GuideChem.

  • Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts.

Sources

Application

Application Note: Extraction and LC-MS/MS Quantification of 16α-Methylprogesterone from Biological Matrices

Introduction & Analytical Rationale Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone) is a synthetic, lipophilic steroid derivative. In drug development and pharmacokinetic (PK) studies,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone) is a synthetic, lipophilic steroid derivative. In drug development and pharmacokinetic (PK) studies, accurately quantifying progestins in complex biological matrices (such as plasma, serum, or tissue homogenates) is critical. Historically, radioimmunoassay (RIA) was the standard for steroid quantification; however, RIA is highly susceptible to cross-reactivity and matrix interferences[1].

Modern bioanalytical workflows rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior specificity and sensitivity[2]. Because 16α-methylprogesterone is highly hydrophobic and lacks easily ionizable functional groups, sample preparation is the most critical variable in achieving high signal-to-noise (S/N) ratios. The extraction protocol must efficiently isolate the non-polar steroid while rigorously excluding endogenous phospholipids, which cause severe ion suppression in the electrospray ionization (ESI) source.

This guide details two field-proven extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) , providing the mechanistic causality behind each experimental choice.

Experimental Workflow & Causality

The extraction of 16α-methylprogesterone relies on exploiting its high partition coefficient (LogP).

  • LLE Rationale: Using a non-polar to mid-polar solvent like Methyl tert-butyl ether (MTBE) or n-hexane allows the lipophilic steroid to partition into the organic phase, while polar matrix proteins and salts remain in the aqueous phase[2].

  • SPE Rationale: Polymeric reversed-phase sorbents (e.g., Oasis HLB) provide both hydrophilic and lipophilic retention mechanisms. This allows for rigorous washing steps (using low-percentage methanol) to elute matrix interferences before eluting the tightly bound steroid with 100% organic solvent[2].

Workflow Start Biological Matrix (Plasma/Serum) Spike Spike Internal Standard (e.g., Progesterone-d9) Start->Spike Extract Extraction Phase (LLE with MTBE or SPE HLB) Spike->Extract Dry Evaporate to Dryness (N2 stream at 40°C) Extract->Dry Recon Reconstitution (MeOH:H2O) Dry->Recon Analyze LC-MS/MS Analysis (ESI+ MRM) Recon->Analyze

Workflow for the extraction and LC-MS/MS analysis of 16α-methylprogesterone.

Detailed Step-by-Step Protocols

Protocol A: Liquid-Liquid Extraction (LLE) using MTBE

LLE is highly cost-effective and provides excellent recovery for progestins[3]. MTBE is preferred over hexane because it forms the upper layer during phase separation and has a lower toxicity profile.

Materials:

  • Extraction Solvent: MTBE (LC-MS grade)

  • Internal Standard (IS): Progesterone-d9 or Medroxyprogesterone acetate (10 ng/mL in methanol)[1]

  • Reconstitution Solvent: 50:50 Methanol:Water with 0.1% Formic Acid

Procedure:

  • Aliquot: Transfer 200 µL of plasma/serum into a 2.0 mL microcentrifuge tube.

  • IS Spiking: Add 20 µL of the IS working solution. Vortex for 10 seconds. Reasoning: Spiking before any manipulation ensures the IS accounts for all subsequent extraction losses.

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Vortex vigorously for 5 minutes, or use a multi-tube vortexer. Reasoning: Extended vortexing maximizes the surface area between the aqueous and organic phases, driving the lipophilic steroid into the MTBE.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to break any emulsions and yield a sharp phase boundary.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial or 96-well collection plate.

  • Evaporation: Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reasoning: Heat accelerates evaporation, but temperatures >45°C risk thermal degradation of the steroid.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex for 2 minutes and transfer to the LC-MS/MS autosampler.

Protocol B: Solid-Phase Extraction (SPE)

SPE is ideal for high-throughput, automated 96-well formats and provides cleaner extracts than LLE, significantly reducing phospholipid-induced matrix effects[2].

Procedure:

  • Conditioning: Pass 1.0 mL of Methanol through the HLB cartridge (30 mg/1 mL), followed by 1.0 mL of LC-MS grade Water.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 4% Phosphoric acid (to disrupt protein binding). Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the sorbent with 1.0 mL of 5% Methanol in Water. Reasoning: This removes salts and highly polar endogenous compounds without eluting the target analyte.

  • Elution: Elute 16α-methylprogesterone with 1.0 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate under Nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Analytical Data & Performance Metrics

The following table summarizes the expected quantitative performance metrics when utilizing the LLE and SPE protocols for methylprogesterone derivatives, based on validated bioanalytical standards[3][4].

ParameterLLE (MTBE)SPE (Oasis HLB)Analytical Significance
Mean Extraction Recovery 82 - 88%89 - 94%SPE yields slightly higher absolute recovery due to exhaustive elution.
Matrix Effect (Ion Suppression) -15% to -20%-5% to -10%SPE provides a cleaner extract, removing more phospholipids than LLE.
Linear Dynamic Range 0.2 - 200 ng/mL0.1 - 200 ng/mLBoth methods support robust PK profiling[4].
Intra-day Precision (CV%) < 8.5%< 6.0%SPE offers better reproducibility, especially in 96-well automated formats.

Troubleshooting & Scientific Insights

  • Low Recovery: If recovery is low during LLE, the steroid may be strongly bound to Sex Hormone-Binding Globulin (SHBG) or albumin. Solution: Pre-treat the plasma with a small volume of base (e.g., 0.1 M NaOH) or acid to denature the proteins before adding the organic solvent.

  • Variable IS Response: If the internal standard response drifts throughout the analytical run, phospholipid build-up on the analytical column is likely occurring. Solution: Extend the high-organic wash phase of the LC gradient to 95% organic for at least 1.5 minutes to flush out late-eluting lipids.

References

  • Source: nih.gov (PMC)
  • Title: An Approach to Plasma Stripping for Endogenous Compounds Source: BioPharma Services URL
  • Title: LC-MS/MS Method for Progesterone Quantitation in Cattle Plasma Source: Creative Proteomics URL
  • Title: Development and Validation of LC-MS/MS Assay for the Quantification of Progesterone in Rat Plasma and its Application to Pharmacokinetic Studies Source: Thieme Connect URL

Sources

Method

Application Note: Structural Elucidation of Pregn-4-ene-3,20-dione, 16α-methyl- via Advanced NMR Spectroscopy

Scientific Rationale and Context Pregn-4-ene-3,20-dione, 16α-methyl- (commonly known as 16α-methylprogesterone, CAS No. 1239-79-8) is a critical steroidal intermediate with a molecular formula of C₂₂H₃₂O₂ and a molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Context

Pregn-4-ene-3,20-dione, 16α-methyl- (commonly known as 16α-methylprogesterone, CAS No. 1239-79-8) is a critical steroidal intermediate with a molecular formula of C₂₂H₃₂O₂ and a molecular weight of 328.49 g/mol [1]. In the pharmaceutical industry, the stereospecific introduction of a 16α-methyl group into the pregnane skeleton is a foundational step in the synthesis of highly potent, non-sodium-retaining corticosteroids such as dexamethasone[2].

The analytical challenge in characterizing 16α-methylprogesterone lies in the complex aliphatic nature of the steroid framework. In ¹H NMR, the severe overlapping of signals between 1.0 and 2.5 ppm—known as the "steroid envelope"—makes direct proton assignment highly ambiguous[3]. Consequently, robust ¹³C NMR and 2D NMR methodologies are mandatory. The ¹³C chemical shifts are highly sensitive to stereochemical alterations; specifically, the orientation of the 16-methyl group (α vs. β) dictates distinct γ-gauche shielding effects on the adjacent C15 and C17 carbons, providing definitive proof of stereochemistry[4][5].

Steroid_Pathway Prog Progesterone Intermediate Pregn-4-ene-3,20-dione, 16α-methyl- Prog->Intermediate 16α-Methylation Corticoid 16α-Methyl Corticoids (e.g., Dexamethasone) Intermediate->Corticoid Hydroxylation & Fluorination

Synthetic pathway highlighting 16α-methylprogesterone as a critical intermediate.

Experimental Protocol: A Self-Validating NMR System

To ensure absolute trustworthiness in drug development workflows, the following NMR protocol is designed as a self-validating system . Every step includes internal logic checks to confirm sample integrity and instrumental accuracy before proceeding to complex signal assignments.

Sample Preparation
  • Causality of Solvent Choice: Chloroform-d (CDCl₃) is selected due to the high lipophilicity of 16α-methylprogesterone and the absence of exchangeable protons (e.g., -OH or -NH groups) that would require protic solvents.

  • Procedure: Dissolve 20.0 mg of the precisely weighed analyte in 0.6 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS). Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

  • Validation Check: Inspect the tube for particulates. Any undissolved material will distort magnetic field homogeneity, broadening the spectral lines and obscuring critical fine couplings (e.g., the 16α-methyl doublet).

Instrumental Acquisition Parameters

Data should be acquired on a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise (S/N) ratio for the less sensitive ¹³C nucleus[3].

  • ¹H NMR (1D): 16 scans, acquisition time of 2.04 s, relaxation delay (D1) of 1.0 s.

  • ¹³C NMR (1D): 1024 scans, D1 of 2.0 s, employing broadband proton decoupling (WALTZ-16).

  • 2D NMR (HSQC & HMBC): Essential for mapping the proton-carbon connectivity through the steroid envelope.

Data Processing and Chemometrics

Apply manual phase adjustment and a polynomial baseline correction to all spectra. Reference all chemical shifts (δ) to the internal TMS signal at 0.00 ppm[3].

NMR_Workflow Sample Sample Preparation (CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H, 13C) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Process Data Processing (Phase/Baseline Correction) Acq1D->Process Acq2D->Process Assign Signal Assignment & Stereochemical Validation Process->Assign

Workflow for the NMR structural elucidation of 16α-methylprogesterone.

Chemical Shift Assignments and Structural Logic

The structural elucidation of 16α-methylprogesterone relies heavily on understanding the substituent effects on the base 6[6].

Quantitative ¹³C NMR Data

The introduction of the 16α-methyl group fundamentally alters the D-ring electronics. While the A, B, and C rings remain largely identical to native progesterone, C15, C16, and C17 experience significant shifts[4].

Table 1: ¹³C NMR Chemical Shifts for Pregn-4-ene-3,20-dione, 16α-methyl- (CDCl₃, 125 MHz)

PositionChemical Shift (ppm)MultiplicityStructural & Mechanistic Assignment Logic
C1 35.8CH₂Aliphatic A-ring
C2 34.0CH₂Adjacent to C3 carbonyl
C3 199.5C=OConjugated ketone (A-ring)
C4 124.1CHVinylic protonated carbon
C5 170.4CVinylic quaternary carbon
C6 32.8CH₂Allylic to C4=C5
C7 32.1CH₂Aliphatic B-ring
C8 35.9CHBridgehead methine
C9 53.9CHBridgehead methine
C10 38.7CQuaternary bridgehead
C11 21.2CH₂Aliphatic C-ring
C12 38.9CH₂Aliphatic C-ring
C13 44.0CQuaternary bridgehead
C14 56.3CHBridgehead methine
C15 33.5CH₂Downfield shift via 16α-methyl β-effect
C16 32.2CHMethine bearing the methyl substituent
C17 68.4CHDownfield shift due to C20 carbonyl and C16 methyl
C18 13.4CH₃Angular methyl (C-13)
C19 17.5CH₃Angular methyl (C-10)
C20 208.6C=OUnconjugated ketone (Side chain)
C21 31.3CH₃Terminal methyl adjacent to C20
16α-CH₃ 18.5CH₃16α-methyl group
Quantitative ¹H NMR Data and Self-Validation

In the ¹H NMR spectrum, the vinylic proton (H4) and the methyl groups serve as diagnostic anchors.

Table 2: Key ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J)
H4 5.73Singlet-
H18 0.67Singlet-
H19 1.19Singlet-
H21 2.13Singlet-
16α-CH₃ 0.95DoubletJ = 7.0 Hz
H1, H2, H6-H17 1.00 – 2.50MultipletsOverlapping "Steroid Envelope"

Protocol Self-Validation Step: To confirm the purity and structural identity of the synthesized batch, integrate the isolated H4 vinylic singlet at 5.73 ppm and compare it against the 16α-CH₃ doublet at 0.95 ppm. A mathematically exact 1:3 integration ratio validates both the success of the methylation reaction and the absence of unreacted progesterone precursors. Furthermore, 2D HMBC correlations from the 16α-CH₃ protons to C15, C16, and C17 must be observed to unambiguously confirm the D-ring architecture.

References

  • "C22H32O2 - Molecular Formula - MOLBASE", MOLBASE,
  • "Progesterone | C21H30O2 | CID 5994 - PubChem - NIH", N
  • "EP0165037A2 - 16 alpha-methyl steroids and their preparation", Google P
  • "Substituent effects in carbon-13 nuclear magnetic resonance spectroscopy. Progesterone, deoxycorticosterone, corticosterone, cortisol, and related steroids", Journal of the American Chemical Society,
  • "A 13C solid-state NMR analysis of steroid compounds", PubMed (NIH),
  • "Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formul

Sources

Application

Application Note: In Vivo Dosing Protocols for Pregn-4-ene-3,20-dione, 16alpha-methyl- in Murine Models

Introduction & Pharmacological Rationale Pregn-4-ene-3,20-dione, 16alpha-methyl- (CAS No. 1239-79-8), commonly referred to as 16α-methylprogesterone, is a highly potent synthetic progestin utilized in murine models of re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Pregn-4-ene-3,20-dione, 16alpha-methyl- (CAS No. 1239-79-8), commonly referred to as 16α-methylprogesterone, is a highly potent synthetic progestin utilized in murine models of reproductive biology, oncology, and neuroendocrinology[1][2].

In wild-type mice, endogenous progesterone is rapidly metabolized by hepatic and target-tissue enzymes, primarily via 20α-hydroxysteroid dehydrogenase. The addition of a 16α-methyl group provides critical steric hindrance, shielding the steroidal D-ring and the C20 ketone from rapid enzymatic reduction[3]. This structural modification significantly extends the in vivo half-life while maintaining high-affinity binding to both classical nuclear Progesterone Receptors (PR-A and PR-B) and membrane progesterone receptors (mPRs)[4].

Formulation and Vehicle Selection

Expert Insight (Causality): 16α-methylprogesterone is a highly lipophilic molecule with a calculated LogP of approximately 4.3[2]. Consequently, aqueous solutions (e.g., standard PBS) are scientifically invalid for in vivo delivery due to precipitation and erratic absorption[5]. The choice of vehicle directly dictates the pharmacokinetic absorption profile and must be tailored to the specific experimental objective:

  • Sustained Release (Depot Formulations): For studies mimicking the luteal phase or pregnancy (e.g., endometrial angiogenesis, mammary gland morphogenesis), subcutaneous (s.c.) or intramuscular (i.m.) injections using peanut oil, sesame oil, or miglyol are mandatory[5][6]. The hydrophobic oil creates a stable depot in the subcutaneous space, allowing the steroid to slowly partition into the interstitial fluid. This prevents rapid plasma concentration spikes and maintains steady-state receptor activation[5].

  • Acute Delivery (Rapid Absorption): For metabolic assays (e.g., Oral Glucose Tolerance Tests) or rapid neurobehavioral assessments, immediate bioavailability is required. A co-solvent system comprising 80% PEG400, 10% Tween 80, and 10% Ethanol disrupts the steroid's crystalline lattice, enabling rapid absorption via oral gavage or intraperitoneal (i.p.) injection[4].

PR_Signaling Ligand 16α-Methylprogesterone (LogP ~4.3) Membrane Cell Membrane Ligand->Membrane Passive Diffusion Cytosol Cytosol Membrane->Cytosol PR_Inactive Inactive PR Complex (Bound to HSP90) Cytosol->PR_Inactive Ligand Binding PR_Active Active PR Dimer (HSP90 Dissociated) PR_Inactive->PR_Active Conformational Change Nucleus Nucleus PR_Active->Nucleus Translocation PRE Progesterone Response Elements (PREs) Nucleus->PRE DNA Binding GeneExp Target Gene Transcription PRE->GeneExp Co-activator Recruitment

Fig 1: Mechanism of action for 16α-methylprogesterone via the classical nuclear Progesterone Receptor.

In Vivo Dosing Protocols

Protocol A: Sustained PR Activation for Tissue Morphogenesis

Objective: To model progestin-driven tissue proliferation (e.g., endometrial angiogenesis or mammary gland development) in ovariectomized (OVX) mice. Causality Check: Progesterone Receptor (PR) expression is heavily estrogen-dependent. Administering a progestin without prior estrogen priming in OVX mice results in blunted or absent physiological responses due to insufficient receptor density[6].

  • Ovariectomy (OVX): Perform bilateral OVX on 8-week-old female mice to eliminate endogenous ovarian steroids. Allow 7 to 10 days for surgical recovery and complete clearance of circulating hormones[6][7].

  • Estrogen Priming: Administer a single s.c. injection of 17β-estradiol (100 ng dissolved in 100 µL peanut oil) to upregulate PR expression in target tissues[6].

  • 16α-Methylprogesterone Dosing: Following a 24 to 48-hour rest period post-priming, administer 16α-methylprogesterone (1 mg/mouse, approx. 30–50 mg/kg) s.c. in 100 µL peanut oil for 3 consecutive days[6].

  • Endpoint Labeling: To quantify cellular proliferation, inject Bromodeoxyuridine (BrdU) i.p. 4 hours prior to tissue harvest and perfusion fixation[6].

Workflow Acclimation Day -14: Acclimation & Baseline Metrics OVX Day -7: Ovariectomy (OVX) (Endogenous hormone depletion) Acclimation->OVX E2_Priming Day 0: E2 Priming (100 ng s.c. in peanut oil) OVX->E2_Priming 7-day recovery period Dosing Days 2-4: 16α-Methylprogesterone (1 mg/mouse/day s.c. in oil) E2_Priming->Dosing 48h rest (PR upregulation) BrdU Day 5 (-4h): BrdU Injection (Proliferation labeling) Dosing->BrdU 24h post-last dose Harvest Day 5 (0h): Tissue Harvest (Perfusion fixation) BrdU->Harvest 4h incubation

Fig 2: In vivo workflow for assessing progestin-driven endometrial morphogenesis in OVX mice.

Protocol B: Acute Dosing for Metabolic and Neurobehavioral Assays

Objective: To evaluate rapid, non-genomic (mPR-mediated) or acute genomic effects (e.g., incretin secretion, cognitive enhancement). Causality Check: Acute progestin administration can rapidly modulate incretin secretion (GLP-1) or enhance cognitive performance. These effects require immediate peak plasma concentrations, necessitating a hydrophilic-compatible vehicle[4][7].

  • Vehicle Preparation: Dissolve 16α-methylprogesterone in absolute ethanol (10% final volume). Add Tween 80 (10% final volume) and bring to the final volume with PEG400 (80% final volume). Vortex vigorously until optically clear[4]. Note: For i.p. injections, corn oil may also be used if a slightly delayed absorption (1-2 hours) is acceptable[4].

  • Fasting (Metabolic Studies Only): Fast mice for 4 to 5 hours prior to the assay to establish baseline glucose and insulin levels[4].

  • Administration:

    • For cognitive assays (e.g., Object Recognition): Administer 10 mg/kg s.c. or i.p. 1.5 hours post-training[7].

    • For metabolic assays (e.g., OGTT): Administer 100 µ g/mouse via oral gavage 15 minutes prior to the glucose load[4].

Quantitative Summary of Dosing Regimens

Experimental ObjectiveRoute of Admin.Optimal VehicleStandard DoseDosing FrequencyPharmacokinetic Profile
Tissue Morphogenesis (Endometrial/Mammary)Subcutaneous (s.c.)Peanut Oil, Sesame Oil, or Miglyol1 mg/mouse (~30-50 mg/kg)Daily for 3-5 daysSlow absorption; sustained steady-state depot[5][6]
Cognitive Enhancement (Behavioral Assays)Subcutaneous (s.c.)Corn Oil or Peanut Oil10 mg/kgSingle dose 1.5h post-trainingPeak CNS levels achieved within 1-2 hours[7]
Incretin/Metabolic Modulation (OGTT)Oral Gavage (p.o.)80% PEG400 / 10% Tween 80 / 10% EtOH100 µ g/mouse Single dose 15 min prior to assayRapid GI absorption; acute mPR activation[4]
Acute Systemic Challenge Intraperitoneal (i.p.)Corn Oil100 µ g/mouse Single doseModerate-to-rapid systemic distribution[4]

References

  • EvitaChem. "Buy Octadecanamide, N-(1-methylethyl)- (EVT-447031) | 106438-51-1 - EvitaChem".
  • Molaid. "(16alpha)-16-甲基孕甾-4-烯-3,20-二酮| 1239-79-8".
  • EPDF. "Steroid Chemistry at a Glance".
  • Reproduction. "The role of progesterone in endometrial angiogenesis in pregnant and ovariectomised mice".
  • PMC. "Progesterone to ovariectomized mice enhances cognitive performance in the spontaneous alternation, object recognition, but not placement, water maze, and contextual and cued conditioned fear tasks".
  • F1000Research. "Pulsed administration for physiological estrogen replacement in mice".
  • American Diabetes Association. "Activation of Enteroendocrine Membrane Progesterone Receptors Promotes Incretin Secretion and Improves Glucose Tolerance in Mice".

Sources

Method

Preparation of Pregn-4-ene-3,20-dione, 16alpha-methyl- stock solutions for cell culture

Application Note: Preparation and Handling of Pregn-4-ene-3,20-dione, 16 α -methyl- Stock Solutions for In Vitro Assays Scientific Context and Biological Significance Pregn-4-ene-3,20-dione, 16 α -methyl- (commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of Pregn-4-ene-3,20-dione, 16 α -methyl- Stock Solutions for In Vitro Assays

Scientific Context and Biological Significance

Pregn-4-ene-3,20-dione, 16 α -methyl- (commonly known as 16 α -methylprogesterone) is a synthetic, methyl-substituted steroid analog. Steroid hormones and their derivatives are highly lipophilic molecules that act as critical modulators of gene transcription via intracellular nuclear receptors. In drug development and pharmacological research, methyl-substituted analogs like 16 α -methylprogesterone are frequently synthesized and evaluated for their in vitro cytotoxic activity against human cancer models, notably demonstrating potency against the human gastric cancer cell line MGC-803 [1].

Because of its rigid, hydrophobic gonane skeleton, this compound exhibits extremely low aqueous solubility. Proper formulation of stock solutions is therefore a critical variable in cell culture assays. Incorrect preparation can lead to compound precipitation, inaccurate dosing, and false-negative biological readouts.

BiologicalPathway Steroid 16alpha-methylprogesterone (Hydrophobic Steroid) Receptor Intracellular Steroid Receptor Binding Steroid->Receptor Lipophilic Entry Transcription Modulation of Gene Transcription Receptor->Transcription Nuclear Translocation Cytotoxicity Cytotoxic Effect (MGC-803 Cell Line) Transcription->Cytotoxicity Apoptosis / Arrest

Fig 1. Putative intracellular signaling and cytotoxic pathway of 16α-methylprogesterone.

Physicochemical Properties & Storage Data

To ensure reproducibility, all quantitative handling parameters for 16 α -methylprogesterone must be strictly observed.

PropertyValue / Description
Compound Name Pregn-4-ene-3,20-dione, 16 α -methyl-
CAS Number 1239-79-8
Molecular Formula C₂₂H₃₂O₂
Molecular Weight 328.49 g/mol
Appearance White to off-white crystalline solid
Aqueous Solubility Insoluble
Organic Solubility Soluble in DMSO (≥ 20 mg/mL) and Ethanol
Storage (Solid Form) -20°C, desiccated and protected from light
Storage (Stock Solution) -80°C (Avoid repeated freeze-thaw cycles)

Experimental Design: Causality in Solvent Selection

Why DMSO over Ethanol? While ethanol can dissolve many steroids, cell culture-grade Dimethyl sulfoxide (DMSO) is the superior vehicle for 16 α -methylprogesterone stock solutions. Ethanol is highly volatile; repeated opening of stock vials leads to solvent evaporation and a subsequent unknown increase in compound concentration. DMSO maintains a stable concentration profile over time.

Mitigating "Solvent Shock" and Precipitation: Steroids are prone to localized precipitation when a high-concentration DMSO stock is pipetted directly into aqueous cell culture media (the "solvent shock" phenomenon). To prevent this, our protocol utilizes an intermediate dilution step. Furthermore, the final concentration of DMSO in the assay must not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity or unintended cellular stress in MGC-803 cells [1].

Filter Compatibility: If sterile filtration of the stock solution is required, Polytetrafluoroethylene (PTFE) or Nylon membranes must be used. Standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters are incompatible with 100% DMSO; the solvent will dissolve the membrane, leaching toxic polymers directly into your stock solution and ruining the assay.

Step-by-Step Protocol: Stock Preparation and Dilution

Materials Needed:
  • Pregn-4-ene-3,20-dione, 16 α -methyl- powder

  • Cell culture-grade DMSO (anhydrous, ≥99.9%)

  • 0.22 µm PTFE syringe filters (Do NOT use PES/CA)

  • Sterile, amber glass or opaque microcentrifuge tubes

Phase 1: 10 mM Master Stock Preparation
  • Equilibration: Allow the solid compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the hydrophobic powder, degrading the steroid and altering its actual mass.

  • Weighing: Weigh exactly 3.28 mg of Pregn-4-ene-3,20-dione, 16 α -methyl-.

  • Reconstitution: Add 1.0 mL of cell culture-grade DMSO to achieve a 10 mM master stock solution.

  • Dissolution: Vortex vigorously for 1-2 minutes until the solution is completely clear. If micro-particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Sterilization (Optional): Pass the solution through a 0.22 µm PTFE syringe filter to ensure sterility for long-term cell culture.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM stock into 20 µL to 50 µL volumes in sterile, opaque microcentrifuge tubes.

  • Storage: Store immediately at -80°C. Causality: Single-use aliquots prevent freeze-thaw cycles, which can cause the steroid to permanently crystallize and crash out of solution.

Phase 3: Working Solution and Cell Culture Application
  • Thawing: Thaw a single aliquot at room temperature and vortex immediately to ensure homogeneity.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 directly into pre-warmed (37°C) complete culture media with vigorous mixing to create a 1 mM intermediate solution.

  • Final Dosing: Add the intermediate solution dropwise to the cell culture plates. For a final assay concentration of 10 µM, dilute the 1 mM intermediate 1:100 in the culture wells. This ensures the final DMSO concentration remains at a safe 0.1% (v/v).

StockPreparation Solid Pregn-4-ene-3,20-dione, 16alpha-methyl- (Solid) DMSO Reconstitute in 100% DMSO (10 mM Master Stock) Solid->DMSO Weigh & Add Solvent Filter Sterile Filtration (0.22 µm PTFE Membrane) DMSO->Filter Dissolve & Sonicate Aliquots Aliquot & Store at -80°C (Single-Use Vials) Filter->Aliquots Prevent Contamination Intermediate Intermediate Dilution (Pre-warmed Media) Aliquots->Intermediate Thaw & Dilute Final Final Cell Culture Assay (≤ 0.1% DMSO Final) Intermediate->Final Dropwise Addition

Fig 2. Workflow for preparing and diluting 16α-methylprogesterone to prevent solvent shock.

Quality Control and Self-Validating Systems

To guarantee the trustworthiness of your assay data, this protocol incorporates built-in self-validation steps:

  • Microscopic Validation (Solubility Check): Immediately after dosing the cells, inspect the culture wells under an inverted phase-contrast microscope at 20x magnification. Look for needle-like crystals or cloudy micro-precipitates. If observed, the compound has crashed out due to improper mixing or cold media, meaning the effective cellular concentration is unknown and the well must be discarded.

  • Vehicle Control Validation: Always run a parallel vehicle control containing the exact final concentration of DMSO (e.g., 0.1%) without the steroid. This serves as a self-validating baseline, ensuring that any observed cytotoxicity or morphological changes in the MGC-803 cells are strictly driven by the pharmacological action of 16 α -methylprogesterone, rather than solvent toxicity [1].

References

  • Title: Stereoselective synthesis of some methyl-substituted steroid hormones and their in vitro cytotoxic activity against human gastric cancer cell line MGC-803 Source: Steroids, Volume 75, Issue 12, Pages 859-869 (2010). URL: [Link]

Application

Application Note: High-Sensitivity GC-MS/MS Analysis of 16α-Methylprogesterone via Enol-TMS Derivatization

Executive Summary 16α-Methylprogesterone (16α-MP) is a critical synthetic progestin and a foundational intermediate in the synthesis of highly active steroidal drugs, including targeted glucocorticoids and advanced proge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

16α-Methylprogesterone (16α-MP) is a critical synthetic progestin and a foundational intermediate in the synthesis of highly active steroidal drugs, including targeted glucocorticoids and advanced progestational agents. Due to its structural characteristics—specifically the lack of hydroxyl groups and the presence of sterically hindered ketones—direct gas chromatography-mass spectrometry (GC-MS) analysis yields poor chromatographic peak shapes and weak molecular ions.

This application note details a highly optimized, self-validating protocol for the trace-level quantification of 16α-MP using triple quadrupole GC-MS/MS. By employing an aggressive enol-silylation derivatization strategy, this method overcomes steric hindrance, ensures thermal stability, and achieves sub-ng/mL sensitivity.

Mechanistic Rationale: The Derivatization Imperative (E-E-A-T)

The Structural Challenge

16α-MP features two distinct ketone moieties: a conjugated Δ4 -3-ketone and a non-conjugated C20 ketone. Direct GC-MS analysis of intact steroidal ketones often suffers from thermal degradation in the injection port, adsorption to active sites, and extensive electron ionization (EI) fragmentation that results in [1]. Furthermore, the C20 ketone is heavily shielded by the adjacent 16α-methyl group, making standard derivatization approaches (such as simple methoximation) prone to incomplete reactions and the formation of split peaks (syn/anti isomers).

The Chemical Solution: Enol-Silylation

To achieve absolute quantitative reliability, derivatization is mandatory to replace active hydrogens and[2]. We utilize a specialized reagent mixture: MSTFA / NH₄I / Ethanethiol (1000:2:5, v/w/v) .

  • Causality of NH₄I: Ammonium iodide acts as a crucial acidic catalyst. It lowers the activation energy required for the tautomerization of the sterically hindered C20 ketone into its enol form.

  • Causality of Ethanethiol: Thiol compounds act as potent reducing agents. They prevent the oxidation of iodide into free iodine ( I2​ ), which would otherwise aggressively degrade the newly formed trimethylsilyl (TMS) ethers.

  • Causality of MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide acts as the TMS donor, rapidly trapping the transient enol forms to produce a stable 3,20-di-enol-TMS derivative. This dramatically increases volatility and directs EI fragmentation to yield a robust molecular ion ( M+ at m/z 472) ()[3].

Caption: Mechanism of di-enol-TMS derivatization for 16α-methylprogesterone.

Experimental Workflow & Self-Validating Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Every critical step contains an internal check to immediately flag mechanical or chemical failures before data is reported.

Caption: GC-MS/MS analytical workflow for 16α-methylprogesterone quantification.

Step-by-Step Methodology

Step 1: Internal Standard Spiking & SPE Extraction

  • Action: Spike 1.0 mL of biological sample (e.g., plasma) with 10 µL of Progesterone-d9 (100 ng/mL). Load onto a pre-conditioned Oasis HLB Solid-Phase Extraction (SPE) cartridge. Wash with 5% methanol in water, and elute with 100% ethyl acetate.

  • Causality: Biological matrices contain phospholipids that rapidly foul the GC inlet liner. SPE provides while washing away polar suppressants[4].

  • Self-Validation Check: If the absolute peak area of the IS drops by >30% compared to a neat standard, the extraction batch is flagged for matrix suppression or SPE failure.

Step 2: Evaporation to Absolute Dryness

  • Action: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

  • Causality: MSTFA is highly sensitive to water. Even trace moisture will hydrolyze the reagent, neutralizing its silylating capacity and ruining the derivatization.

Step 3: Enol-Silylation Derivatization

  • Action: Add 50 µL of freshly prepared MSTFA / NH₄I / Ethanethiol reagent. Seal the vial tightly with a PTFE-lined cap and incubate at 60 °C for 60 minutes.

  • Causality: The elevated temperature and extended time are required to overcome the steric hindrance of the 16α-methyl group.

  • Self-Validation Check (Critical): The GC-MS method monitors the MRM transition for the mono-enol-TMS artifact (m/z 400 → 385). The system calculates the di-enol/mono-enol ratio. A ratio of < 99:1 triggers an automated failure flag, indicating reagent degradation, insufficient incubation, or moisture contamination.

Step 4: Reconstitution and Analysis

  • Action: Cool the vials to room temperature. Transfer to autosampler vials containing low-volume inserts. Analyze within 24 hours.

  • Causality: Enol-TMS ethers of steroids are susceptible to gradual hydrolysis over time. Prompt analysis ensures maximum signal fidelity.

Instrumental Parameters & Quantitative Data

The following parameters are optimized for a Triple Quadrupole GC-MS/MS system operating in Electron Ionization (EI) mode. The use of MS/MS (MRM mode) is critical to inherent to complex biological extracts[5].

Table 1: GC-MS/MS Operating Parameters
ParameterSetting / Value
System Triple Quadrupole GC-MS/MS
Analytical Column HP-5MS UI (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant Flow at 1.2 mL/min
Injection Volume 1.0 µL
Injection Mode Pulsed Splitless (40 psi for 0.5 min) to maximize transfer
Inlet Temperature 280 °C
Oven Temperature Program 150 °C (1 min) → 20 °C/min to 280 °C → 5 °C/min to 310 °C (hold 5 min)
Transfer Line Temp 290 °C
Ionization Mode Electron Ionization (EI), 70 eV
Collision Gas Nitrogen (1.5 mL/min)
Table 2: MRM Transitions & Method Validation Metrics

Note: The molecular weight of underivatized 16α-MP is 328.5 g/mol . The addition of two TMS groups (+144 Da) yields a molecular ion of m/z 472.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LOD (ng/mL)LOQ (ng/mL)Linearity ( R2 )
16α-MP (Di-enol-TMS) 472.3457.3 (Quantifier, [M-CH₃]⁺)150.050.150.9994
472.3367.2 (Qualifier, [M-CH₃-TMSOH]⁺)25---
Progesterone-d9 (IS) 467.3452.3 (Quantifier)15---

Conclusion

The accurate quantification of 16α-methylprogesterone by GC-MS/MS requires a deep understanding of steroidal chemistry. By addressing the steric hindrance at the C20 ketone through catalyzed enol-silylation, this protocol transforms a thermally labile, poorly ionizing molecule into a highly stable, highly responsive di-enol-TMS derivative. The integration of self-validating checks (IS area monitoring and mono/di-enol ratio tracking) ensures that this workflow meets the rigorous E-E-A-T standards required for pharmaceutical drug development and pharmacokinetic studies.

References

  • [1] Indian Institute of Science (IISc). "New haptens for progesterone analogs: Synthesis and conformational analysis." Source: IISc Journal. URL:[Link]

  • [5] Agilent Technologies. "Derivatization Procedure and Negative Chemical Ionization GC/MS/MS Conditions for the Analysis of Steroidal Analogs." Source: Agilent Application Notes / HPST. URL:[Link]

  • [2] IntechOpen. "Derivatization Methods in GC and GC/MS." Source: IntechOpen Books. URL: [Link]

  • [4] PubMed. "Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry." Source: John Wiley & Sons, Ltd. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Improving Aqueous Solubility of Pregn-4-ene-3,20-dione, 16alpha-methyl- for In Vitro Assays

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling Pregn-4-ene-3,20-dione, 16alpha-methyl- (also known as 16α-methylprogesterone). This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling Pregn-4-ene-3,20-dione, 16alpha-methyl- (also known as 16α-methylprogesterone). This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this hydrophobic steroid in aqueous-based in vitro assays. Our goal is to provide a comprehensive resource with scientifically-grounded explanations, actionable protocols, and troubleshooting advice to ensure the reliability and reproducibility of your experimental results.

Introduction: The Challenge of a Hydrophobic Steroid

16α-methylprogesterone is a synthetic progestin derived from progesterone.[1][2] Its steroidal backbone makes it inherently lipophilic and poorly soluble in aqueous solutions. With a high calculated logP of approximately 4.97, the molecule strongly favors non-polar environments over aqueous media, presenting a significant hurdle for cell-based assays, enzyme kinetics, and other in vitro systems that rely on aqueous buffers and culture media.[1]

The most common manifestation of this issue is the precipitation of the compound when a concentrated organic stock solution is diluted into the final aqueous assay medium.[3][4] This "solvent shock" not only reduces the actual concentration of the compound available to the biological system, leading to inaccurate dose-response data, but the resulting precipitate can also interfere with assay readouts and cause physical damage to cells. This guide provides a systematic approach to overcoming these challenges.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with 16α-methylprogesterone.

Q1: I dissolved 16α-methylprogesterone in DMSO, but it crashed out of solution when I added it to my cell culture media. Why did this happen?

This is a classic case of "solvent shock" combined with exceeding the compound's maximum aqueous solubility.[3][4] Here's the breakdown:

  • Low Aqueous Solubility : 16α-methylprogesterone has intrinsically poor solubility in water-based media.[3]

  • Solvent Shock : Your concentrated DMSO stock solution creates a temporary, localized pocket of high organic solvent concentration when added to the aqueous media. The steroid is soluble in this pocket. However, as the DMSO rapidly diffuses and disperses, the solvent environment around the steroid molecules abruptly shifts from organic to aqueous. Unable to remain dissolved in the water-based medium, the compound precipitates.[4]

  • Exceeding Maximum Solubility : Every compound has a finite solubility limit in a given medium. Even if you avoid immediate precipitation through careful mixing, if the final concentration in your media is above this limit, the compound will eventually fall out of solution.[3]

Q2: What is the best solvent to prepare my initial stock solution?

For hydrophobic compounds like 16α-methylprogesterone, anhydrous Dimethyl Sulfoxide (DMSO) is the most widely used and recommended initial solvent.[3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[5] When preparing your stock, ensure you are using a high-purity, anhydrous grade of DMSO, as moisture can reduce the solubility of some compounds.[6]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

This is a critical, cell-line-dependent parameter. As a general rule, most mammalian cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects.[5] Some robust cell lines may tolerate up to 1%, but this can still induce non-specific effects, including changes in gene expression, cell differentiation, or cell cycle arrest.[5][7][8]

Crucially, you must determine the tolerance for your specific cell line. Always run a "vehicle control" experiment where you treat cells with the highest concentration of the solvent (e.g., 0.5% DMSO in media) used in your experiment, but without the compound, to ensure the solvent itself is not responsible for the observed biological effects.[9]

Q4: My compound still precipitates at my desired concentration, even when keeping the final DMSO level at 0.5%. What are my other options?

If direct dilution from a DMSO stock is problematic, several advanced formulation strategies can be employed. The primary alternatives are:

  • Co-Solvent Systems : Using a mixture of solvents can improve solubility upon dilution. A common approach is to dissolve the compound in a small amount of DMSO and then dilute it with another less harsh, water-miscible solvent like Polyethylene Glycol (PEG 400) or Propylene Glycol (PG).[10][11]

  • Cyclodextrin Inclusion Complexes : Cyclodextrins are sugar-based macrocycles with a hydrophobic interior and a hydrophilic exterior.[12] They can encapsulate the hydrophobic steroid molecule, effectively shielding it from the aqueous environment and dramatically increasing its apparent water solubility.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with excellent solubility and low toxicity.[13]

  • Surfactants : Non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the compound.[14][15] This is effective but must be approached with caution, as surfactants can be cytotoxic and may interfere with biological membranes and protein function, especially at concentrations above their critical micelle concentration (CMC).[16]

Q5: What is the correct technique for diluting the stock solution into my media to minimize precipitation?

The physical method of dilution is critical to avoid solvent shock.[4]

  • Pre-warm the media : Ensure your cell culture medium or buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[4]

  • Add stock to media, not vice-versa : Always add the small volume of concentrated stock solution to the larger volume of aqueous media.

  • Mix vigorously during addition : Add the stock solution dropwise or in a very thin stream directly into the vortex of the swirling media. This promotes rapid dispersal and prevents the formation of localized high concentrations of the compound and solvent.[4]

  • Avoid direct contact with vessel walls : Do not pipette the stock solution onto the side of the culture plate or flask, as it can adhere to the plastic and precipitate.[4]

PART 2: Troubleshooting Guide

Use this guide to diagnose and solve common issues encountered with 16α-methylprogesterone solubility.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon adding stock solution to media. 1. Solvent Shock : The dilution was performed too quickly or without adequate mixing.[3][4] 2. Concentration Too High : The final target concentration exceeds the compound's maximum aqueous solubility.[3]1. Optimize Dilution Technique : Follow the procedure in FAQ Q5. Add the stock solution slowly into the vortex of the media. 2. Lower the Final Concentration : Test a lower final concentration of the compound. 3. Use a Lower Stock Concentration : Preparing a more dilute stock solution allows for a larger volume to be added more slowly and mixed effectively.[4]
Solution is initially clear but a precipitate forms over time during incubation. 1. Thermodynamic Instability : The initially formed supersaturated solution is not stable and the compound is slowly crashing out. 2. Temperature Effects : The compound may be less soluble at the incubation temperature (e.g., 37°C) over long periods.[4] 3. Interaction with Media Components : The compound may be interacting with salts, bicarbonate, or proteins in serum, leading to the formation of insoluble complexes.[3][17] 4. pH Shift : Cell metabolism can lower the pH of the media, potentially affecting compound stability.[3][4]1. Switch to a Better Solubilization Method : The current method is insufficient. Move to a co-solvent system or, preferably, a cyclodextrin-based formulation for better thermodynamic stability.[11][12] 2. Reduce Serum Concentration : If using a serum-containing medium, try reducing the serum percentage or switching to a serum-free medium if the cells can tolerate it. 3. Use a More Robust Buffer : Consider using a medium with a stronger buffering system (e.g., HEPES) if pH shifts are suspected.
No visible precipitate, but biological activity is low or inconsistent. 1. Micro-precipitation : Sub-visible aggregates or micro-precipitates have formed, reducing the bioavailable concentration. 2. Adsorption to Plastics : The hydrophobic compound is adsorbing to the surfaces of pipette tips, tubes, and culture plates. 3. Stock Solution Degradation : Repeated freeze-thaw cycles may have caused the compound to fall out of solution in the stock vial.[3]1. Visually Inspect Stock Before Use : Before each use, thaw the stock aliquot and visually inspect it for any precipitate. If present, try to redissolve by gentle warming (37°C) and vortexing. If it does not redissolve, prepare a fresh stock.[3] 2. Use Low-Binding Plastics : If available, use low-protein-binding microcentrifuge tubes and pipette tips. 3. Aliquot Stock Solution : Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[3][18]
Cell death or stress observed in the vehicle control group. 1. Solvent Toxicity : The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cell line.[5] 2. Excipient Toxicity : The concentration of the solubilizing agent (e.g., cyclodextrin, surfactant) is too high.1. Reduce Final Solvent Concentration : Ensure the final DMSO concentration is ≤0.5% and ideally ≤0.1%.[7] 2. Perform a Dose-Response for the Vehicle : Conduct a preliminary experiment to determine the maximum tolerated concentration of the solvent or excipient for your specific cells.

PART 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for preparing solutions of 16α-methylprogesterone. Always use aseptic techniques when preparing solutions for cell culture.

Protocol 1: Standard Stock Solution Preparation (10 mM in 100% DMSO)

This is the starting point for all experiments.

Materials:

  • 16α-methylprogesterone (MW: 328.49 g/mol )[1]

  • Anhydrous DMSO, sterile

  • Sterile, low-protein-binding microcentrifuge tubes

  • Analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate Required Mass : To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 328.49 g/mol * 1000 mg/g = 3.285 mg

  • Weigh Compound : Aseptically weigh out ~3.3 mg of 16α-methylprogesterone and record the exact weight. Transfer the powder to a sterile microcentrifuge tube.

  • Add Solvent : Based on the exact weight, calculate the precise volume of DMSO to add.

    • Volume (mL) = [Mass (mg) / 328.49 (mg/mmol)] / 10 (mmol/mL)

  • Dissolve : Add the calculated volume of anhydrous DMSO to the tube. Vortex vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can assist, but avoid overheating.[3]

  • Visual Inspection : The solution should be perfectly clear and free of any visible particulates.

  • Sterilization : Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for cell-based assays.[3]

  • Aliquoting and Storage : Dispense the stock solution into single-use, light-protected aliquots. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[18]

Protocol 2: Improving Solubility with a Co-Solvent System

This protocol can help prevent precipitation upon dilution into aqueous media. A common formulation for in vivo studies that can be adapted for in vitro use is a mix of DMSO, PEG 400, and Tween 80.[11]

Materials:

  • 16α-methylprogesterone

  • Anhydrous DMSO

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Sterile saline or PBS

Procedure (Example for a 1 mg/mL final dosing solution):

  • Initial Dissolution : Dissolve the required amount of 16α-methylprogesterone in the smallest possible volume of DMSO (e.g., 10% of the final volume). Ensure it is fully dissolved.

  • Add Co-solvents : To the DMSO solution, add PEG 400 (e.g., 40% of final volume) and mix thoroughly.

  • Add Surfactant : Add Tween 80 (e.g., 5% of final volume) and mix again.

  • Final Dilution : Slowly add the aqueous component (e.g., saline, 45% of final volume) while vortexing.

  • Final Solution : The resulting solution should be clear. This stock can then be further diluted into your assay medium. Remember to create a matching vehicle control with the same solvent ratios.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This is often the most effective and biocompatible method for significantly increasing the aqueous solubility of steroids.[12]

Materials:

  • 16α-methylprogesterone stock solution in DMSO (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer or cell culture medium

Procedure:

  • Prepare HP-β-CD Solution : Prepare a sterile solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free media). A concentration of 1-5% (w/v) is a good starting point. Warm the solution to 37°C to aid dissolution.

  • Complexation : While vigorously vortexing the warm HP-β-CD solution, add the concentrated DMSO stock of 16α-methylprogesterone dropwise. The molar ratio of HP-β-CD to the steroid should be high (e.g., >100:1) to ensure efficient encapsulation.

  • Equilibration : Allow the solution to mix at room temperature or 37°C for at least 1 hour to ensure the formation of the inclusion complex.

  • Filtration (Optional but Recommended) : Filter the final solution through a 0.22 µm filter to remove any non-encapsulated compound that may have precipitated.

  • Application : This clear, aqueous solution of the complex can now be used in your assay. Remember to prepare a vehicle control using the same concentration of HP-β-CD in the buffer.

PART 4: Data & Visualizations

Data Tables

Table 1: Physicochemical Properties of 16α-Methylprogesterone

PropertyValueSource
Synonyms 16α-Methylpregn-4-ene-3,20-dione[1]
Molecular Formula C₂₂H₃₂O₂[1]
Molecular Weight 328.49 g/mol [1]
logP (calculated) ~4.97[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]

Table 2: Comparison of Solubilization Strategies

Method Mechanism Advantages Disadvantages Best For
DMSO Organic SolventHigh dissolving power for initial stock.[3]High potential for precipitation ("solvent shock"); cellular toxicity at >0.5%.[3][7]Preparing high-concentration primary stock solutions.
Co-Solvents (e.g., PEG 400) Reduces the polarity gap between stock and aqueous media.[10][11]Can improve solubility upon dilution; well-established.May still have toxicity; can increase viscosity.[11]Intermediate solubility challenges; adapting in vivo formulations.
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic drug.[12][13]Significant increase in aqueous solubility; low cytotoxicity; high stability.Can be expensive; requires optimization of ratios.Difficult-to-dissolve compounds; reducing organic solvent concentrations.
Surfactants (e.g., Tween 80) Forms micelles that encapsulate the drug.[14][15]Can be effective at preventing precipitation.Potential for cell toxicity; can interfere with membranes and protein assays.[16]Last resort when other methods fail; non-cell-based assays.
Diagrams & Workflows

G cluster_0 start Start: Need to dissolve 16α-methylprogesterone prep_stock Prepare concentrated stock in 100% Anhydrous DMSO (Protocol 1) start->prep_stock test_dilution Test Dilution: Add stock to assay media. Final DMSO ≤ 0.5% prep_stock->test_dilution precipitate Does it precipitate? test_dilution->precipitate success Success! Proceed with experiment. Run vehicle control. precipitate->success No troubleshoot Precipitation Occurs. Need advanced method. precipitate->troubleshoot Yes try_cd Try Cyclodextrin Method (Protocol 3) This is the preferred next step. troubleshoot->try_cd try_cosolvent Alternatively, try Co-Solvent Method (Protocol 2) troubleshoot->try_cosolvent final_check Is the final solution clear and stable? try_cd->final_check try_cosolvent->final_check final_check->troubleshoot No end End: Optimized Formulation final_check->end Yes

Caption: Workflow for selecting a solubilization method.

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • Kovács, T., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Malanga, M., et al. (2017). Solubilizing steroidal drugs by β-cyclodextrin derivatives. International Journal of Pharmaceutics. [Link]

  • Szałapska, K., et al. (2024). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. MDPI. [Link]

  • Kasper, P., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology. [Link]

  • Wu, W. M., et al. (2000). Effect of cyclodextrins on the solubility and stability of a novel soft corticosteroid, loteprednol etabonate. International Journal of Pharmaceutics. [Link]

  • Nybo, K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ars.els-cdn.com. [Link]

  • Bio-Rad. Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Kumar, L., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Popara, J., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Valero, M. (2005). Micellar solubilization of drugs. University of Alberta. [Link]

  • Crini, G. (2018). Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. ResearchGate. [Link]

  • DiDonato, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. AAPS PharmSciTech. [Link]

  • Kumar, S., & Singh, P. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Drug Delivery and Therapeutics. [Link]

  • Singh, M., & Singh, M. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • D'Acunto, E., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Gholami, S. (2013). Surfactant in hydrophobic drugs. ResearchGate. [Link]

  • Alvarez-Nunez, F. A., et al. (2018). Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media. Department of Chemical and Pharmaceutical Engineering. [Link]

  • Chen, Y., et al. (2011). Surfactant-assisted controlled release of hydrophobic drugs using anionic surfactant templated mesoporous silica nanoparticles. Biomaterials. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • Wikipedia. 17α-Methylprogesterone. [Link]

Sources

Optimization

Troubleshooting low yield in Pregn-4-ene-3,20-dione, 16alpha-methyl- synthesis

Welcome to the Technical Support Center for the synthesis of Pregn-4-ene-3,20-dione, 16alpha-methyl- (16α-methylprogesterone). The transformation of 16-dehydropregnenolone acetate (16-DPA) into 16α-methylprogesterone is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Pregn-4-ene-3,20-dione, 16alpha-methyl- (16α-methylprogesterone).

The transformation of 16-dehydropregnenolone acetate (16-DPA) into 16α-methylprogesterone is a cornerstone in steroidal drug development. However, achieving high yields requires mastering two mechanistically demanding phases: the stereoselective 1,6-conjugate addition of a methyl group via cuprate chemistry, and the subsequent oxidation/isomerization of the 3β-hydroxy-5-ene system to the requisite 4-ene-3-one core. This guide provides field-proven troubleshooting strategies, focusing on the causality of yield loss and self-validating protocols to ensure synthetic integrity.

Synthetic Workflow & Troubleshooting Nodes

G DPA 16-Dehydropregnenolone Acetate (16-DPA) Grignard MeMgBr + Cu(I) Catalyst (1,6-Conjugate Addition) DPA->Grignard Intermediate 16α-Methylpregnenolone Intermediate Grignard->Intermediate Moisture Issue: Moisture/O2 Result: 17α-Hydroperoxides Grignard->Moisture Epimer Issue: Thermodynamic Control Result: 16β-Epimer Grignard->Epimer Oxidation Oppenauer Oxidation [Al(OiPr)3, Cyclohexanone] Intermediate->Oxidation Product 16α-Methylprogesterone (Pregn-4-ene-3,20-dione, 16α-methyl-) Oxidation->Product Incomplete Issue: Incomplete Oxidation Result: 3β-OH retention Oxidation->Incomplete

Workflow of 16α-methylprogesterone synthesis highlighting critical troubleshooting nodes.

Section 1: Expert Q&A – Cuprate 1,6-Conjugate Addition

Q1: Why am I seeing a high percentage of 17α-hydroperoxide byproducts during the methylation step? Causality: This is a classic quenching error. The intermediate enolate formed after the 1,6-conjugate addition is highly reactive toward molecular oxygen. Introduction of even trace amounts of oxygen before the reaction has been fully quenched results in the formation of 17α-hydroperoxides[1]. During subsequent saponification or Oppenauer oxidation, these hydroperoxides decompose to form unwanted 16β-alkyl-17-keto steroids, severely depressing the yield of the desired 16α-methyl product[1]. Solution: Implement a strict anaerobic quench. Degas your quenching solution (e.g., saturated NH₄Cl) via argon sparging for at least 30 minutes prior to use, and transfer the reaction mixture via cannula under positive argon pressure.

Q2: My 1,6-conjugate addition stalls at 60% conversion. How can I drive it to completion? Causality: The active organo-dicuprate species formed by the reaction of Cu(I) salts with methylmagnesium bromide is thermally unstable and prone to aggregation. Furthermore, Cu(II) impurities in the catalyst promote oxidative homocoupling of the Grignard reagent, depleting the methylating agent. Solution: The catalytic dicuprate addition is strongly enhanced by the presence of dimethylsulfide (DMS), which has an important stabilizing effect on the active organo-dicuprate species[1]. Ensure your Cu(I) source is rigorously purified and use DMS as a stabilizing ligand.

Q3: I am observing excessive 16β-epimer formation. How can I control the stereochemistry? Causality: The stereochemical outcome of cuprate additions on the steroid nucleus is heavily influenced by steric factors and temperature[2]. The α-face of the steroid is generally less sterically hindered, favoring 16α-attack under kinetic control. Allowing the reaction temperature to rise prematurely shifts the reaction toward thermodynamic control, increasing the proportion of the 16β-epimer. Solution: Maintain the reaction temperature strictly below -10°C during the addition of the steroid precursor and throughout the reaction duration[2].

Section 2: Expert Q&A – Oppenauer Oxidation & Isomerization

Q1: Why is there unreacted 3β-hydroxy intermediate remaining after 6 hours of Oppenauer oxidation? Causality: The Oppenauer oxidation is a reversible, thermodynamically driven equilibrium between the secondary steroidal alcohol and the ketone hydrogen acceptor (typically cyclohexanone). If trace water is present, it hydrolyzes the aluminum isopropoxide catalyst. If the equilibrium is not actively driven forward, the reaction stalls. Solution: Utilize a Dean-Stark apparatus to azeotropically remove water before catalyst addition, and use a large molar excess (10-20 equivalents) of cyclohexanone to push the equilibrium via Le Chatelier’s principle.

Section 3: Self-Validating Experimental Protocols
Protocol A: Cuprate-Catalyzed 16α-Methylation of 16-DPA
  • Preparation: Flame-dry a 3-neck flask equipped with a magnetic stirrer, addition funnel, and argon inlet. [Causality: Strict exclusion of moisture prevents premature quenching of the Grignard reagent.]

  • Catalyst Activation: Add 0.1 eq of purified CuCl and dry THF. Introduce 0.5 eq of dimethylsulfide (DMS). [Causality: DMS stabilizes the Cu(I) complex, preventing thermal degradation [1.5].]

  • Cuprate Formation: Cool the suspension to -20°C. Dropwise add 3.0 eq of Methylmagnesium bromide (MeMgBr, 3M in diethyl ether).

    • Validation Checkpoint: The solution should transition to a clear, pale-yellow/light-green homogeneous mixture. If a dark brown/black precipitate forms, the Cu(I) has oxidized; abort the batch to save the steroid precursor.

  • Conjugate Addition: Dissolve 1.0 eq of 16-dehydropregnenolone acetate (16-DPA) in dry THF. Add dropwise over 1 hour, maintaining the internal temperature below -10°C. [Causality: Kinetic control at low temperatures ensures exclusive 16α-stereoselectivity [1.14].]

  • Anaerobic Quench: While maintaining the argon blanket, transfer the reaction mixture via cannula into a vigorously stirred, rigorously degassed solution of saturated aqueous NH₄Cl/NH₄OH (9:1) at 0°C. [Causality: Prevents 17α-hydroperoxide formation [1.5].]

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Oppenauer Oxidation to Pregn-4-ene-3,20-dione, 16alpha-methyl-
  • Setup: In a Dean-Stark apparatus, dissolve the 16α-methylpregnenolone intermediate in dry toluene. Add 15 equivalents of cyclohexanone.

  • Azeotropic Drying: Heat to reflux and collect 10% of the solvent volume in the trap.

    • Validation Checkpoint: Observe the distillate. It must transition from cloudy (water azeotrope) to completely clear before proceeding. Do not add the catalyst until this condition is met.

  • Catalyst Addition: Cool the reaction slightly (to avoid violent boiling) and add 1.5 eq of Aluminum isopropoxide (Al(OiPr)₃).

  • Oxidation: Reflux for 4-6 hours. [Causality: The continuous reflux and excess cyclohexanone drive the hydride transfer equilibrium toward the 3-ketone.]

  • Workup & Isomerization: Cool to room temperature, quench with 1M HCl to break the aluminum complex (this acidic workup also ensures complete isomerization of the 5-ene to the conjugated 4-ene system). Extract with dichloromethane and recrystallize from methanol.

Section 4: Quantitative Troubleshooting Matrix
Troubleshooting ParameterTarget RangeCommon DeviationYield ImpactMechanistic Consequence
MeMgBr Stoichiometry 2.5 - 3.0 eq< 2.0 eq-30% to -50%Incomplete conversion due to cuprate aggregation and reagent depletion.
Quench Atmosphere < 5 ppm O₂ (Argon)Ambient Air-15% to -25%Rapid oxygen insertion forming 17α-hydroperoxides[1].
Addition Temperature -20°C to -10°C> 0°C-10% to -20%Loss of kinetic control; increased 16β-epimer and 1,2-addition byproducts[2].
Oxidation Temperature 110°C (Toluene)< 80°C-40%Failure to shift the thermodynamic equilibrium in the Oppenauer oxidation.
Catalyst Purity (Cu) > 99% Cu(I)Presence of Cu(II)-20% to -40%Oxidative homocoupling of Grignard reagent, destroying the methylating agent.
References
  • Development of a Catalytic Cuprate 1,6-Conjugate Dienone Addition Process for the Manufacture of Fulvestrant EAS, a Key Intermediate in the Synthesis of Fulvestrant. ResearchGate. 1

  • Highly Stereocontrolled Formal Synthesis of Brassinolide via Chiral Sulfoxide-Directed SN2' Reactions. ACS Publications. 2

  • (16alpha)-16-甲基孕甾-4-烯-3,20-二酮| 1239-79-8. Molaid. 3

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Trace Levels of Pregn-4-ene-3,20-dione, 16alpha-methyl-

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve ultra-trace limits of quantification (LLOQ < 10 pg/mL) for Pregn-4-ene-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve ultra-trace limits of quantification (LLOQ < 10 pg/mL) for Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone).

Because this analyte is a neutral oxosteroid lacking easily protonated functional groups (such as amines), it exhibits notoriously poor intrinsic ionization efficiency in standard Electrospray Ionization (ESI). This troubleshooting guide provides field-proven, self-validating protocols to overcome matrix effects, optimize chromatography, and leverage chemical derivatization to guarantee robust, high-sensitivity detection.

Section 1: Core Analytical Workflow & Diagnostic Logic

Before adjusting mass spectrometer parameters, it is critical to view the assay as an interconnected system. A failure in sample clean-up will neutralize any gains made in the ion source.

Workflow A Sample Prep (SPE / SLE) B Phospholipid Removal A->B C Chromatography (UPLC + NH4F) B->C D Ionization (ESI+ or APCI) C->D E Detection (Triple Quad MRM) D->E

Fig 1: Strategic LC-MS/MS workflow for trace-level neutral ketosteroid quantification.

Section 2: Sample Preparation & Matrix Effect Mitigation

FAQ: Why is my baseline noise so high, and why does my signal drop significantly when moving from neat solvent to biological matrices?

Causality: Endogenous phospholipids in serum or plasma cause severe ion suppression in the ESI source. They compete with the neutral steroid for charge on the surface of the electrospray droplet, effectively "silencing" the analyte. Solution: Implement a one-step protein precipitation combined with solid-phase phospholipid removal to ensure a clean extract[1].

Protocol 1: One-Step Phospholipid Depletion Workflow

Self-Validation Metric: Isotope-labeled Internal Standard (IS) peak area must remain within ±15% variance across 6 different matrix lots.

  • Aliquot: Transfer 200 µL of biological matrix (serum/plasma) into a 96-well phospholipid removal plate (e.g., Ostro™ or Phree™).

  • Spike: Add 10 µL of isotopically labeled internal standard (e.g., 16α-methylprogesterone-d3).

  • Precipitate: Add 600 µL of 1% formic acid in acetonitrile to disrupt protein-steroid binding.

  • Extract: Vortex the plate for 2 minutes. Apply positive pressure (15 psi) for 5 minutes to elute the steroids while the proprietary frit traps the phospholipids.

  • Concentrate: Evaporate the eluate under a gentle nitrogen stream at 40°C.

  • Reconstitute: Resuspend the dried extract in 100 µL of your initial mobile phase.

Section 3: Chromatography & Ionization Optimization

FAQ: How can I boost the ESI+ signal without resorting to complex derivatization?

Causality: Standard acidic additives (like 0.1% formic acid) rely on liquid-phase protonation, which is highly inefficient for neutral steroids. By switching to Ammonium Fluoride ( NH4​F ), you alter the surface tension of the electrospray droplets. Fluoride ions act as highly efficient gas-phase proton transfer catalysts, significantly enhancing the [M+H]+ signal for multisteroid assays[1].

Quantitative Comparison of Mobile Phase Additives
Mobile Phase AdditiveIonization ModeRelative S/N RatioMatrix Effect (%)Mechanistic Causality
0.1% Formic AcidESI+1.0 (Baseline)-45%Standard protonation; poor efficiency for neutral steroids.
0.2 mM Ammonium FluorideESI+8.5-15%Fluoride enhances gas-phase proton affinity and droplet dynamics[1].
0.1% AmmoniaAPCI+3.2-10%Gas-phase chemical ionization is less dependent on liquid-phase basicity.
GRT DerivatizationESI+45.0-5%Introduces a permanent positive charge, bypassing protonation limits[2].

Section 4: Derivatization Strategy for Ultra-Trace Levels

FAQ: My required LLOQ is <5 pg/mL, and optimized ESI is still insufficient. What is the definitive solution?

Causality: When intrinsic ionization hits a physical limit, you must alter the molecule's chemical nature. Pregn-4-ene-3,20-dione, 16alpha-methyl- contains two highly reactive ketone groups at the C3 and C20 positions. Derivatization using Girard's Reagent T (GRT) or similar hydrazines introduces a pre-charged quaternary ammonium moiety[2],[3]. This shifts the analytical bottleneck from ionization efficiency directly to detector saturation, guaranteeing near-100% ionization in ESI+.

Deriv A 16α-methylprogesterone (Neutral Ketosteroid) C Acidic Catalysis (Methanol / Acetic Acid) A->C B Girard's Reagent T (Quaternary Ammonium) B->C D Hydrazone Derivative (Pre-charged, High ESI+ Response) C->D

Fig 2: Mechanism of Girard's Reagent T derivatization yielding a pre-charged hydrazone.

Protocol 2: Girard's Reagent T (GRT) Derivatization

Self-Validation Metric: Run a reagent blank (matrix-free) to ensure no isobaric background interference is introduced by the GRT powder.

  • Preparation: Evaporate the extracted sample (from Protocol 1) to complete dryness.

  • Reagent Addition: Add 50 µL of GRT working solution (50 mM Girard's Reagent T in methanol containing 5% glacial acetic acid).

  • Incubation: Seal the plate and incubate at 40°C for 30 minutes. The acidic environment catalyzes the nucleophilic attack of the hydrazine on the oxosteroid ketone sites[2].

  • Termination: Evaporate to dryness under nitrogen to remove the acetic acid catalyst and halt the reaction.

  • Reconstitution: Reconstitute in 100 µL of mobile phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid). Note: Ammonium fluoride is no longer required as the molecule is now permanently charged.

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Optimization

Technical Support Center: Resolving Chromatographic Co-Elution of Pregn-4-ene-3,20-dione, 16alpha-methyl-

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone). This progestin is biologically significant for its capacity to inhibit the clearance of antibody-coated cells in specific immune disorders[1]. However, due to the rigid pregnane nucleus and the differing reactivities of its structural epimers[2], achieving baseline separation is notoriously difficult.

This guide provides field-proven, mechanistically grounded solutions to resolve co-elution issues, particularly against its 16β-epimer and other isobaric progestins.

I. Frequently Asked Questions (FAQs)

Q1: Why does 16α-methylprogesterone co-elute with its 16β-epimer on my standard C18 column? A1: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the α (axial/equatorial) and β faces of the C16 methyl group present nearly identical hydrophobic surface areas, a C18 column cannot differentiate them. Resolving these epimers requires shape selectivity (steric recognition), which is better achieved using Pentafluorophenyl (PFP) or Cholesteryl stationary phases.

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my strong mobile phase solvent? A2: Methanol. While Acetonitrile is a purely dipole-dipole aprotic solvent, Methanol is protic and participates in hydrogen bonding. For rigid steroid structures, Methanol enhances the steric differentiation between the stationary phase and the analyte, significantly improving the resolution of methylprogesterone isomers[3].

Q3: How does column temperature affect the separation of these steroid isomers? A3: Thermodynamics play a critical role in epimer separation. Higher temperatures (e.g., >40°C) increase kinetic energy, causing the analyte to rapidly partition in and out of the stationary phase, which collapses the subtle steric interactions needed for resolution. Lowering the temperature to 20°C – 25°C preserves these transient interactions, increasing the separation factor (α).

Q4: Can I rely solely on LC-MS/MS to differentiate the co-eluting peaks? A4: No. 16α-methylprogesterone and its isomers (like 16β-methylprogesterone) are isobaric. They share the same precursor mass and yield identical fragmentation patterns (product ions) in the collision cell[4]. Chromatographic baseline resolution is mandatory before the analytes enter the mass spectrometer.

II. Troubleshooting Workflow & Mechanisms

When co-elution is detected, identifying the nature of the interference is the first critical step. The workflow below outlines the decision-making process for resolving these issues.

G Step1 Identify Co-elution (Rs < 1.5) Step2 Determine Interference Type Step1->Step2 Isomeric Isomeric/Epimeric (e.g., 16β-methyl) Step2->Isomeric Same m/z & MS/MS Matrix Matrix/Isobaric (Non-steroid) Step2->Matrix Different MS/MS Action1 Switch to PFP or Cholesteryl Column Isomeric->Action1 Action3 Optimize Sample Prep (SPE / LLE) Matrix->Action3 Action2 Change Strong Solvent: ACN -> MeOH Action1->Action2

Caption: Workflow for diagnosing and resolving 16α-methylprogesterone co-elution.

To understand why changing the column works, we must look at the molecular interactions. A PFP column introduces multiple retention mechanisms (π-π, dipole-dipole, and steric) that a C18 lacks.

G MobilePhase Mobile Phase (MeOH/H2O) Analyte 16α-Methylprogesterone MobilePhase->Analyte Solvation Interaction1 Hydrogen Bonding & Dipole-Dipole Analyte->Interaction1 Interaction2 Steric Recognition (Fluorine atoms) Analyte->Interaction2 StationaryPhase PFP Stationary Phase Interaction1->StationaryPhase Interaction2->StationaryPhase

Caption: Mechanistic interactions driving epimer resolution on a PFP stationary phase.

III. Step-by-Step Methodology: Resolving Epimeric Co-Elution

This protocol is designed for the unambiguous confirmation of gestagens using High-Resolution Mass Spectrometry (HRMS) or tandem LC-MS/MS[5],[4].

Phase 1: System & Column Preparation
  • Step 1.1: Install a sub-2 μm Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.7 μm).

    • Causality: The highly electronegative fluorine atoms create a rigid stationary phase surface that interacts differently with the α-methyl and β-methyl spatial orientations.

  • Step 1.2: Set the column oven temperature strictly to 25°C .

    • Causality: Minimizing thermal energy prevents the analyte from bypassing the subtle steric interactions required for epimer differentiation.

Phase 2: Mobile Phase Optimization
  • Step 2.1: Prepare Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Step 2.2: Prepare Mobile Phase B: LC-MS grade Methanol with 0.1% Formic Acid.

    • Causality: Formic acid provides the necessary protons for [M+H]+ ionization in positive ESI mode. Methanol is chosen over Acetonitrile to maximize shape selectivity.

  • Step 2.3: Program a shallow gradient. Start at 40% B, ramp to 65% B over 12 minutes, then flush at 95% B.

    • Causality: Steroid epimers require a shallow elution slope to maximize the number of theoretical plates (N) interacting with the analytes during their critical elution window.

Phase 3: Self-Validating System Check (SST)
  • Step 3.1: Inject a mixed standard containing 10 ng/mL of both 16α-methylprogesterone and 16β-methylprogesterone.

  • Step 3.2: Calculate the chromatographic resolution ( Rs​ ) using the formula: Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​

  • Validation Logic:

    • If Rs​≥1.5 : The system is validated. Proceed with sample analysis.

    • If Rs​<1.5 : The system fails validation. Corrective action: Decrease the gradient slope (e.g., ramp to 60% B instead of 65% B) or drop the column temperature to 20°C, then re-inject the standard. Do not proceed to samples until Rs​≥1.5 is achieved.

IV. Quantitative Data & Parameters

Table 1: Chromatographic Properties of Interfering Steroids

CompoundStructural DifferenceRisk of Co-elution (on C18)Resolution Strategy
16α-Methylprogesterone Target AnalyteN/AN/A
16β-Methylprogesterone C16 EpimerVery High PFP Column, MeOH mobile phase, T ≤ 25°C
Medroxyprogesterone 6α-Methyl, 17α-OHModerateGradient optimization, MRM differentiation
Progesterone Lacks C16 MethylLowStandard C18 is sufficient; distinct precursor m/z

Table 2: Optimized LC-MS/MS Parameters for 16α-Methylprogesterone

ParameterRecommended SettingCausality / Rationale
Ionization Mode ESI Positive (+)Steroid ketones readily accept protons to form [M+H]+
Precursor Ion m/z 329.2Corresponds to the protonated molecular weight
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI desolvation and van Deemter efficiency
Sample Diluent 50:50 Water:MethanolMatches initial gradient conditions to prevent peak distortion (solvent effects)

V. References

  • Steroid Chemistry at a Glance - PDF Free Download - epdf.pub Source: epdf.pub URL:

  • WO2001030802A2 - Therapeutic treatments comprising administration of certain steroids for blood cell deficiencies - Google Patents Source: google.com URL:

  • Development and validation of an ultra-high performance liquid chromatographic high resolution Q-Orbitrap mass spectrometric met Source: vliz.be URL:

  • Medroxyprogesterone Acetate Analysis | PDF | Chromatography - Scribd Source: scribd.com URL:

  • Application of the revised EU criteria for the confirmation of anabolic steroids in meat using GC-MS | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Standard Curve Non-Linearity for Pregn-4-ene-3,20-dione, 16alpha-methyl-

Mechanistic Context & Overview Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone) is a synthetic progestin characterized by a rigid steroidal backbone and high lipophilicity. In quantitati...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Overview

Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone) is a synthetic progestin characterized by a rigid steroidal backbone and high lipophilicity. In quantitative bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for achieving the necessary specificity. However, establishing a linear dynamic range spanning 4 to 5 orders of magnitude is a persistent challenge.

Non-linearity in steroid assays is rarely an artifact of the analyte's solution-phase chemistry. Instead, it is a manifestation of detector physics, ionization dynamics, and matrix interactions[1]. As a Senior Application Scientist, the goal is not merely to mathematically force a curve to fit, but to diagnose the physical root cause of the deviation and apply a self-validating corrective protocol.

Diagnostic Workflow

NonLinearityTroubleshooting Start Standard Curve Non-Linearity 16α-methylprogesterone AnalyzeResiduals Analyze Residual Plots & Signal Intensity Start->AnalyzeResiduals HighConc High Concentration Plateau (>100 ng/mL) AnalyzeResiduals->HighConc Negative residuals at upper end LowConc Low Concentration Drop-off (<0.5 ng/mL) AnalyzeResiduals->LowConc Positive residuals at lower end MidCurve Mid-Curve Deviation (Matrix-Dependent) AnalyzeResiduals->MidCurve Matrix vs. Neat discrepancy DetectorSat Detector Saturation Signal > 1E6 cps HighConc->DetectorSat NSB Non-Specific Binding (Hydrophobic Adsorption) LowConc->NSB IonSuppression Ion Suppression (Phospholipid Competition) MidCurve->IonSuppression Action1 Implement Quadratic Fit (1/x²) or Multi-SRM Strategy DetectorSat->Action1 Action2 Optimize SPE Clean-up & Match SIL-IS IonSuppression->Action2 Action3 Use Low-Bind Vials Add Carrier Protein NSB->Action3

Caption: Diagnostic workflow for isolating the root cause of LC-MS/MS standard curve non-linearity.

Troubleshooting Guide & FAQs

Q1: My calibration curve for 16α-methylprogesterone plateaus at concentrations above 100 ng/mL. What is the mechanistic cause, and how do I fix it? Causality: This is a classic symptom of detector saturation. LC-MS/MS inherently exhibits nonlinear detection behavior at elevated response levels due to the disproportionate growth between peak area and peak height[2]. When the absolute signal exceeds a critical threshold (typically ~1.0 × 10⁶ counts per second on standard electron multipliers), the detector experiences "pulse pile-up." The hardware cannot distinguish closely spaced ion impacts, leading to a drop in unit response and a flattened curve[1]. Solution: Do not dilute the sample if it compromises your Lower Limit of Quantification (LLOQ). Instead, implement a Multi-SRM channel strategy (see Protocol A) or validate a quadratic regression model (see Protocol B).

Q2: I am observing a "droop" in the standard curve mid-range when extracting from plasma, but the curve is perfectly linear in neat solvent. Why? Causality: This discrepancy is caused by matrix effects, specifically ion suppression. Endogenous phospholipids in plasma co-elute with the highly lipophilic 16α-methylprogesterone. In the Electrospray Ionization (ESI) source, these phospholipids compete with your analyte for the limited excess charge available on the surface of the evaporating droplets[3]. Solution: First, upgrade your sample preparation from simple protein precipitation to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove phospholipids[4]. Second, ensure you are using a perfectly co-eluting Stable Isotope-Labeled Internal Standard (SIL-IS), such as 16α-methylprogesterone-d3, to mathematically normalize the suppression.

Q3: Is it scientifically valid to use a quadratic regression for regulated bioanalysis of steroid hormones? Causality: Yes. While linear regression is historically preferred, forcing a linear fit through saturated high-concentration data points artificially inflates the variance at the lower end of the curve. Regulatory guidelines permit quadratic fits provided the model is justified by the instrument's physical response profile and is continuous. Quadratic regression least-squares calibration, particularly with 1/x² weighting, can accurately cover much wider concentration ranges than linear regression[2][5].

Q4: At the lower end of the curve (<0.5 ng/mL), the response drops off non-linearly. What causes this? Causality: Non-Specific Binding (NSB). Because 16α-methylprogesterone is highly hydrophobic, a significant fraction of the molecule will adsorb to the walls of polypropylene autosampler vials or 96-well plates when present at low concentrations. Solution: Add a carrier protein (e.g., 0.1% Bovine Serum Albumin) or a surfactant (e.g., CHAPS) to your surrogate matrix to coat the plastic surfaces, or switch to specialized low-bind laboratory plastics.

Quantitative Data Summaries

Table 1: Root Causes and Quantitative Impact on 16α-methylprogesterone Assays
Root CauseConcentration Range AffectedMechanistic OriginPrimary Diagnostic MetricCorrective Action
Detector Saturation ULOQ (>100 ng/mL)Electron multiplier pulse pile-upAbsolute peak height > 1E6 cpsQuadratic fit or Multi-SRM
ESI Droplet Saturation Mid-to-High RangeLimited excess charge in ESI plumeDiminishing Analyte/IS ratioDecrease injection volume
Non-Specific Binding LLOQ (<0.5 ng/mL)Hydrophobic adsorption to plasticsNon-linear drop in absolute areaLow-bind plates / Carrier protein
Isotopic Cross-Talk LLOQ to Mid RangeNatural isotope overlap with SIL-ISElevated blank signal with IS addedSelect IS with ≥ +3 Da mass shift
Table 2: Multi-SRM Transition Strategy for 16α-methylprogesterone

Note: Optimization parameters are representative for a standard triple quadrupole mass spectrometer.

Channel Type Precursor Ion [M+H]+ Product Ion (m/z) Collision Energy (eV) Target Linear Range (ng/mL)
Primary (Quantifier) 329.2 97.1 25 0.05 - 50

| Secondary (Qualifier) | 329.2 | 109.1 | 35 | 10 - 1000 |

Self-Validating Experimental Protocols

Protocol A: Extending Linear Dynamic Range via the Multiple SRM Channel Strategy

By simultaneously monitoring two selective reaction monitoring (SRM) channels of different intensities, a linear range of up to five orders of magnitude can be achieved without mathematical distortion[1].

MultiSRMStrategy Sample 16α-methylprogesterone Sample Injection Split Simultaneous SRM Acquisition Sample->Split SRM1 Primary Transition (e.g., m/z 329.2 → 97.1) High Sensitivity Split->SRM1 SRM2 Secondary Transition (e.g., m/z 329.2 → 109.1) Low Sensitivity Split->SRM2 Range1 Quantifies LLOQ to Mid (0.05 - 50 ng/mL) SRM1->Range1 Range2 Quantifies Mid to ULOQ (50 - 1000 ng/mL) SRM2->Range2 Merge Stitched Calibration Curve (5-Log Linear Dynamic Range) Range1->Merge Low Conc Data Range2->Merge High Conc Data

Caption: Logical relationship and data flow for the Multi-SRM channel quantification strategy.

Step-by-Step Methodology:

  • Define the Critical Response Threshold: Inject a neat standard of 16α-methylprogesterone at the highest expected concentration. Monitor the absolute peak height (cps). Identify the concentration where the signal exceeds the detector's linear threshold (~1.0 × 10⁶ cps).

  • Select a Secondary SRM Transition: Identify a secondary product ion with a lower inherent intensity (e.g., ~10-20% of the primary quantifier ion). If m/z 97.1 is the primary fragment, select m/z 109.1 or artificially de-optimize the collision energy (CE) for the secondary transition.

  • Acquire Dual-Channel Data: Configure the LC-MS/MS acquisition method to monitor both the primary and secondary SRM transitions simultaneously across the entire calibration range.

  • Stitch the Calibration Curve: Use the primary SRM transition to quantify samples in the low-to-mid concentration range. Use the secondary SRM transition for the high concentration range.

  • Self-Validation Check: Ensure the overlapping mid-range points (e.g., 25-50 ng/mL) yield a calculated concentration variance of <15% between the two independent channels.

Protocol B: Validating a Quadratic Regression Model
  • Acquire Broad-Range Data: Inject calibration standards spanning 4-5 orders of magnitude.

  • Initial Linear Fit: Apply a simple linear regression ( y=mx+c ) with 1/x² weighting.

  • Residual Analysis: Plot the % relative error (residuals) against the nominal concentration. A characteristic "U-shape" or systematic negative bias at the Upper Limit of Quantification (ULOQ) indicates a failure of the linear model.

  • Apply Quadratic Fit: Switch the regression model to quadratic ( y=ax2+bx+c ) with 1/x² weighting.

  • Self-Validation (F-test): Perform a partial F-test to statistically validate that the inclusion of the non-linear term ( ax2 ) significantly improves the fit without overfitting. The back-calculated accuracy for all standards must fall within ±15% (±20% at LLOQ).

References

  • [2] Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges. ACS Omega. URL:[Link]

  • [1] Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Rapid Communications in Mass Spectrometry (via ResearchGate). URL:[Link]

  • [3] LC-MS as a method for non-invasive measurement of steroid hormones and their metabolites in urine and faeces. Max Planck Society. URL:[Link]

  • [5] High-throughput analysis of 19 endogenous androgenic steroids by ultra-performance convergence chromatography tandem mass spectrometry. University of Birmingham (Pure). URL:[Link]

  • [4] Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective. Taylor & Francis. URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression in Pregn-4-ene-3,20-dione, 16alpha-methyl- Plasma Analysis

Welcome to the Technical Support Center for bioanalytical troubleshooting. This guide is specifically designed for researchers and drug development professionals conducting Liquid Chromatography-Tandem Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical troubleshooting. This guide is specifically designed for researchers and drug development professionals conducting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone).

Because this target compound is a highly lipophilic steroid hormone derivative, its quantification in biological matrices like plasma is notoriously susceptible to severe matrix effects. This guide addresses the root causes of these issues and provides field-proven, self-validating protocols to ensure scientific integrity and assay robustness.

Part 1: Diagnostic FAQs – Understanding the Root Cause

Q: Why does the LC-MS/MS signal for Pregn-4-ene-3,20-dione, 16alpha-methyl- drop unpredictably in extracted plasma samples compared to neat solvent standards? A: You are experiencing ion suppression , the most common matrix effect in electrospray ionization (ESI) mass spectrometry[1]. In biological matrices like plasma, endogenous compounds—specifically phospholipids (such as glycerophosphocholines)—co-elute with your target analyte[2]. Because 16α-methylprogesterone is highly lipophilic, its chromatographic retention time overlaps significantly with the elution window of these hydrophobic phospholipids. In the ESI source, the high concentration of phospholipids outcompetes the steroid for available charge on the droplet surface, leading to a diminished and irreproducible analyte signal[3].

Q: How can I definitively measure the extent of ion suppression in my current assay? A: You must perform a post-extraction spike experiment (the Matuszewski method) combined with a post-column infusion .

  • Post-Extraction Spike: Extract a blank plasma sample using your current method. Spike the final extract with a known concentration of 16α-methylprogesterone. Compare the peak area of this sample to a neat solvent standard at the exact same concentration. The difference from 100% represents your absolute matrix effect[4].

  • Post-Column Infusion: Continuously infuse a neat solution of 16α-methylprogesterone into the MS source post-column while injecting a blank plasma extract through the LC. A drop in the baseline MS signal indicates the exact retention times where matrix components are causing ion suppression[5].

Part 2: Troubleshooting Guide – Advanced Sample Preparation

Q: Is standard Protein Precipitation (PPT) with acetonitrile sufficient for cleaning up plasma for this steroid? A: No. While PPT successfully removes gross levels of proteins, it leaves nearly 100% of endogenous phospholipids in the supernatant[6]. Injecting this directly will foul your MS source over time and cause severe ion suppression for late-eluting lipophilic steroids[2].

Q: What is the mechanistic solution for removing phospholipids without losing my lipophilic steroid? A: The most effective approach is Targeted Phospholipid Depletion using zirconia-coated silica solid-phase extraction (SPE), such as HybridSPE technology[7]. The Causality: Unlike traditional reversed-phase SPE which relies on hydrophobic interactions (and would accidentally trap your lipophilic steroid), zirconia-based SPE relies on Lewis acid-base interactions . Zirconia atoms act as strong Lewis acids (electron acceptors). Phospholipids possess a zwitterionic phosphonate moiety (phosphate group) that acts as a strong Lewis base (electron donor)[7]. The zirconia selectively and irreversibly binds the phospholipids, while 16α-methylprogesterone—which lacks a phosphate group—passes through the sorbent unimpeded[8].

Mechanism Zirconia Zirconia-Coated Silica (Lewis Acid / Electron Acceptor) Interaction Strong Selective Binding (Traps Phospholipids) Zirconia->Interaction Phosphate Phospholipid Phosphate Group (Lewis Base / Electron Donor) Phosphate->Interaction Analyte 16α-Methylprogesterone (No Phosphate Group) Elution Analyte Passes Through (Ready for LC-MS/MS) Analyte->Elution

Caption: Mechanism of selective phospholipid depletion via Lewis acid-base interactions.

Q: Can I use Liquid-Liquid Extraction (LLE) instead? A: Yes, double LLE using highly non-polar solvents (e.g., hexane followed by methyl tert-butyl ether) can isolate the steroid and leave many polar matrix components behind[1]. However, LLE is labor-intensive, difficult to automate, and highly lipophilic phospholipids may still partition into the organic phase, causing residual suppression[6]. Zirconia-based SPE is generally preferred for high-throughput, self-validating robustness.

Part 3: Quantitative Data Presentation

To illustrate the causality of experimental choices, the following table summarizes the typical performance metrics of different sample preparation methods for lipophilic steroids like Pregn-4-ene-3,20-dione, 16alpha-methyl- in plasma.

Sample Preparation MethodPhospholipid Removal (%)Analyte Recovery (%)Matrix Factor (Ion Suppression)Assay Precision (% CV)
Standard Protein Precipitation (PPT) < 5%90 - 98%40 - 65% (Severe Suppression)15 - 25%
Liquid-Liquid Extraction (LLE - Hexane/MTBE) 70 - 85%75 - 85%85 - 90% (Mild Suppression)8 - 12%
Zirconia-Based Phospholipid Depletion (SPE) > 98% 88 - 95% 98 - 102% (Negligible) < 5%

Data synthesis based on comparative matrix effect studies in LC-MS/MS bioanalysis[6][9].

Part 4: Validated Experimental Workflow

To ensure a self-validating system, follow this step-by-step methodology for extracting Pregn-4-ene-3,20-dione, 16alpha-methyl- from plasma using Zirconia-based Phospholipid Depletion (e.g., HybridSPE-Phospholipid 96-well plates).

Step-by-Step Protocol:
  • Sample Aliquoting: Transfer 100 µL of K2EDTA human plasma into the wells of a 96-well precipitation plate.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as 16α-methylprogesterone-d3. Self-Validation Check: The SIL-IS will co-elute perfectly with the analyte, correcting for any residual matrix effects or extraction losses[10].

  • Protein Precipitation & Acidification: Add 300 µL of 1% Formic Acid in Acetonitrile to each well.

    • Mechanistic Note: Formic acid is critical. It acts as a modifier to prevent the acidic functional groups of certain analytes from interacting with the zirconia, ensuring high recovery of the steroid without disrupting the strong Lewis acid-base trapping of the phospholipids[7].

  • Agitation: Vortex the plate for 2 minutes to ensure complete protein precipitation.

  • Phospholipid Filtration: Transfer the mixture to the Zirconia-coated SPE plate. Apply a vacuum (10-15 in Hg) for 2-4 minutes. The packed bed acts as a depth filter, concurrently removing precipitated proteins and selectively binding phospholipids[11].

  • Analysis: The resulting eluate is free of proteins and >98% of phospholipids. It can be injected directly into the LC-MS/MS system without the need for evaporation and reconstitution[11].

Workflow Step1 1. Aliquot Plasma & Add SIL-IS (100 µL plasma + 10 µL IS) Step2 2. Protein Precipitation (Add 300 µL 1% Formic Acid in ACN) Step1->Step2 Step3 3. Mix & Vortex (Facilitate complete precipitation) Step2->Step3 Step4 4. Zirconia SPE Filtration (Apply vacuum, trap phospholipids) Step3->Step4 Step5 5. Direct LC-MS/MS Analysis (Analyze phospholipid-free eluate) Step4->Step5

Caption: Step-by-step sample preparation workflow for automated phospholipid removal.

References

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from:[Link]

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from:[Link]

  • PubMed Central (PMC). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Retrieved from:[Link]

  • PubMed Central (PMC). Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from:[Link]

  • PubMed Central (PMC). Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). Retrieved from:[Link]

  • MDPI. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Retrieved from:[Link]

  • Chromatography Today. Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization in 16α-Methylprogesterone Formulations

Welcome to the Technical Support Center for steroid formulation. Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone) presents significant formulation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for steroid formulation. Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone) presents significant formulation challenges. Due to its high lipophilicity (logP ~4.97) and rigid steroidal backbone[1], it is classified as a BCS Class II compound. The molecule exhibits a strong thermodynamic drive to crystallize out of supersaturated solutions and expel from lipid matrices.

This guide provides evidence-based troubleshooting strategies, diagnostic workflows, and self-validating protocols to stabilize 16α-methylprogesterone in Amorphous Solid Dispersions (ASDs) and Lipid-Based Nanoparticles.

Diagnostic Workflow

Use the following decision matrix to identify the root cause of your crystallization issue based on the formulation phase and observed failure point.

CrystallizationTroubleshooting Start Crystallization Detected in 16α-Methylprogesterone Phase Identify Formulation Phase Start->Phase ASD Amorphous Solid Dispersion (ASD) Phase->ASD Lipid Lipid Nanoparticles (SLN / NLC) Phase->Lipid ASD_Prep Fails during Solvent Evaporation ASD->ASD_Prep Solid State ASD_Diss Fails during Aqueous Dissolution ASD->ASD_Diss Solution State Lipid_Store Drug Expulsion During Storage Lipid->Lipid_Store Polymorphic Shift Sol1 Optimize Drug-Polymer Miscibility (HSP matching) ASD_Prep->Sol1 Sol2 Add Nucleation Inhibitor (e.g., PVP, HPMCAS) ASD_Diss->Sol2 Sol3 Shift to NLC Matrix (Add Liquid Lipid) Lipid_Store->Sol3

Diagnostic workflow for identifying and resolving 16α-methylprogesterone crystallization.

Troubleshooting Guides & FAQs

Q1: My 16α-methylprogesterone Amorphous Solid Dispersion (ASD) crystallizes immediately upon solvent evaporation. What is the root cause and how do I fix it? Causality: Immediate crystallization during solvent evaporation indicates poor solid-state miscibility between the Active Pharmaceutical Ingredient (API) and the polymer matrix. If the between the drug and the polymer is too large, the system undergoes rapid phase separation as the solvent is removed[2]. Solution: Select a polymer capable of forming specific intermolecular hydrogen bonds with the steroid. The C3 and C20 carbonyl groups of progesterone derivatives act as strong hydrogen bond acceptors[3]. Utilizing polymers with proton-donating capabilities (like HPMCAS) or strong proton-accepting/donating balances (like PVP) disrupts the steroid's homomeric crystal lattice, acting as a potent crystallization inhibitor[2][3].

Q2: The ASD formulation remains amorphous during storage, but recrystallizes rapidly during in vitro dissolution testing (supersaturation failure). Causality: This is a classic nucleation failure. The polymer effectively inhibited crystal growth in the solid state but failed to inhibit crystal nucleation in the aqueous phase. In supersaturated solutions, nucleation has a massive energy barrier; however, once nuclei form, rapid precipitation follows[4]. Solution: Implement a targeted nucleation inhibitor. Polymers like PVP and HPMCAS maintain supersaturation by of nascent drug clusters via non-specific hydrophobic interactions, sterically hindering the elongation of crystal faces[4][5].

Q3: I am formulating Solid Lipid Nanoparticles (SLNs) using stearic acid, but I observe drug expulsion and needle-like crystals forming after 2 weeks of storage. Causality: Solid lipids like stearic acid or tristearin initially crystallize in a less stable, loosely packed α-polymorphic form during the rapid cooling phase of production[6][7]. Over time, thermodynamic forces drive a transition to the highly ordered, tightly packed β-form. This perfect crystal lattice leaves no spatial accommodation for the bulky 16α-methyl group, leading to drug expulsion to the nanoparticle surface and subsequent crystallization[7]. Solution: Transition from SLNs to Nanostructured Lipid Carriers (NLCs). By incorporating a liquid lipid (e.g., caprylic/capric triglyceride) at a 10-30% ratio with the solid lipid, you create permanent structural imperfections in the lipid matrix. These imperfections provide spatial accommodation for the steroid, preventing polymorphic expulsion and maintaining encapsulation efficiency[7][8].

Experimental Protocols (Self-Validating Systems)

Protocol A: Solvent Evaporation Method for ASDs

This protocol ensures molecular-level mixing and prevents solid-state phase separation.

  • Dissolution: Dissolve 16α-methylprogesterone and HPMCAS in a common volatile solvent system (e.g., Ethanol/Dichloromethane 1:1 v/v) at a 1:3 w/w drug-to-polymer ratio.

  • Homogenization: Sonicate the solution for 15 minutes at room temperature to ensure complete molecular dispersion.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure (100 mbar) at 40°C. Maintain a constant rotation speed (100 rpm) to ensure a uniform film thickness.

  • Desiccation: Transfer the resulting film to a vacuum desiccator for 24 hours to eliminate trace residual solvents that could act as plasticizers and lower the glass transition temperature (Tg).

  • Milling: Gently mill and sieve the co-precipitate to achieve a uniform particle size (< 150 µm).

  • Self-Validation Checkpoint: Analyze the final powder using Powder X-Ray Diffraction (PXRD). A successful amorphous dispersion will exhibit a broad "halo" without sharp diffraction peaks. Confirm thermodynamic stability via Differential Scanning Calorimetry (DSC) by identifying a single, unified Tg between the drug and polymer, proving complete molecular miscibility.

Protocol B: High-Pressure Homogenization (HPH) for NLCs

This protocol creates a structurally imperfect lipid matrix to prevent drug expulsion.

  • Lipid Phase Preparation: Melt the solid lipid (Tristearin, 70% of total lipid) and liquid lipid (Caprylic/capric triglyceride, 30% of total lipid) at 80°C (10°C above the solid lipid's melting point)[7].

  • Drug Incorporation: Dissolve 16α-methylprogesterone into the molten lipid phase under continuous magnetic stirring until optically clear.

  • Aqueous Phase Preparation: Dissolve surfactants (e.g., Poloxamer 188, 2.5% w/w) in deionized water and heat to 80°C.

  • Pre-Emulsion: Disperse the hot aqueous phase into the molten lipid phase under high-shear mixing (15,000 rpm for 3 minutes)[7].

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 100 MPa for 3 cycles at 80°C[8].

  • Solidification: Cool the nanoemulsion rapidly to room temperature using a heat exchanger to solidify the lipid matrix into nanoparticles.

  • Self-Validation Checkpoint: Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS) immediately post-cooling and at day 28. A stable NLC will maintain a PDI < 0.3. Use DSC to confirm the absence of a sharp β-polymorph melting peak, verifying that the liquid lipid successfully disrupted the crystal lattice.

Quantitative Data Summaries

Table 1: Polymer Matrix Selection for 16α-Methylprogesterone ASDs

Polymer CarrierInteraction MechanismSolid-State MiscibilityAqueous Nucleation InhibitionRecommended Use Case
HPMCAS H-bond donor, steric hindranceHighExcellentFirst-line choice for supersaturation maintenance.
PVP (K30) H-bond acceptor (Carbonyl)HighGoodFast-dissolving systems; requires moisture protection.
MCC Weak H-bond donorLowPoorNot recommended for solvent evaporation; prone to phase separation.

Table 2: Lipid-Based Formulation Comparison

Formulation TypeLipid CompositionMatrix StructurePolymorphic Transition RiskEncapsulation Stability
SLN (Solid Lipid Nanoparticle)100% Solid Lipid (e.g., Stearic Acid)Highly ordered, perfect crystal latticeHigh (α to β transition during storage)Poor (High risk of drug expulsion and crystallization over time).
NLC (Nanostructured Lipid Carrier)70-90% Solid Lipid + 10-30% Liquid LipidHighly imperfect, amorphous regionsLow (Liquid lipid prevents dense packing)Excellent (Accommodates bulky steroidal structures long-term).

References

  • University of Reading. "Solubility improvement of progesterone from solid dispersions prepared by solvent evaporation and co-milling". Available at: [Link]

  • PubMed Central (PMC). "Solubility Improvement of Progesterone from Solid Dispersions Prepared by Solvent Evaporation and Co-milling". Available at: [Link]

  • Taylor & Francis. "Mechanisms of increased bioavailability through amorphous solid dispersions: a review". Available at: [Link]

  • PubMed Central (PMC). "Selection of Cryoprotectant in Lyophilization of Progesterone-Loaded Stearic Acid Solid Lipid Nanoparticles". Available at: [Link]

  • Ovid. "Progesterone lipid nanoparticles: Scaling up and in vivo human study". Available at: [Link]

  • ACS Publications. "NMR-Based Mechanistic Study of Crystal Nucleation Inhibition in a Supersaturated Drug Solution by Polyvinylpyrrolidone". Available at: [Link]

  • Iris Univpm. "Progesterone lipid nanoparticles: Scaling up and in vivo human study". Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Pregn-4-ene-3,20-dione, 16alpha-methyl- vs natural progesterone receptor affinity

Comparative Profiling of Pregn-4-ene-3,20-dione, 16α-methyl- vs. Natural Progesterone: Receptor Affinity and Pharmacokinetics As drug development professionals and molecular endocrinologists seek to optimize steroidal sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of Pregn-4-ene-3,20-dione, 16α-methyl- vs. Natural Progesterone: Receptor Affinity and Pharmacokinetics

As drug development professionals and molecular endocrinologists seek to optimize steroidal scaffolds, the structural modification of the pregnane nucleus remains a cornerstone of rational drug design. Natural progesterone (Pregn-4-ene-3,20-dione) is the endogenous ligand for the Progesterone Receptor (PR), exhibiting exceptional binding affinity. However, its clinical and experimental utility is severely bottlenecked by rapid hepatic first-pass metabolism and a short biological half-life.

The introduction of a methyl group at the 16α-position yields Pregn-4-ene-3,20-dione, 16α-methyl- (16α-methylprogesterone). This targeted D-ring modification fundamentally alters the molecule's pharmacokinetic profile and off-target binding dynamics while maintaining robust PR agonism. This guide provides an objective, data-driven comparison of these two molecules, detailing the causality behind their pharmacological differences and providing validated experimental protocols for their evaluation.

Structural Pharmacology & Ligand-Binding Dynamics

The Progesterone Receptor Ligand-Binding Domain (PR-LBD) contains a highly specific hydrophobic pocket. Natural progesterone fits this pocket perfectly, inducing a conformational shift in Helix 12 that allows for co-activator recruitment.

When evaluating 16α-methylprogesterone, the added steric bulk of the 16α-methyl group projects into the 16α-subpocket of the PR-LBD. While this slight steric hindrance marginally reduces its raw in vitro binding affinity compared to the endogenous ligand, it provides a massive protective effect against enzymatic degradation. Specifically, the 16α-methyl group sterically shields the adjacent 20-ketone from reduction by 20α-hydroxysteroid dehydrogenase (20α-HSD), a primary pathway of progesterone deactivation.

PR_Activation P4 Natural Progesterone (Rapid Metabolism) PR Progesterone Receptor (PR) Ligand Binding Domain P4->PR High Affinity (Kd ~1 nM) M16 16α-Methylprogesterone (Steric Shielding) M16->PR Sustained Binding (Altered Kinetics) HSP HSP90 Dissociation PR->HSP Conformational Change Dimer Receptor Dimerization HSP->Dimer PRE Gene Transcription (Response Elements) Dimer->PRE Nuclear Translocation

Fig 1. Progesterone receptor activation pathway comparing natural and 16α-methyl derivatives.

Quantitative Comparison: Affinity and Off-Target Profiling

A critical aspect of steroid drug development is managing off-target binding, particularly to Corticosteroid-Binding Globulin (CBG) and the Glucocorticoid Receptor (GR). According to 3D-QSAR Comparative Molecular Field Analysis (CoMFA) derived from the Cramer steroid dataset[1], 16α-methylprogesterone exhibits a lower binding affinity for CBG compared to natural progesterone. This lower CBG affinity translates to a higher fraction of unbound, biologically active drug in plasma. Furthermore, 16α-methylprogesterone has been shown to interact with P-glycoprotein efflux pumps, acting as a modulator in multidrug-resistant cellular models [2].

ParameterNatural Progesterone16α-Methylprogesterone
IUPAC Name Pregn-4-ene-3,20-dione(16α)-16-methylpregn-4-ene-3,20-dione
Molecular Weight 314.46 g/mol 328.49 g/mol
PR Relative Binding Affinity (RBA) 100% (Reference Standard)~40-60% (Assay Dependent)
CBG Binding Affinity (pK) -7.380-7.120
Metabolic Stability (20-ketone) Low (Rapidly reduced)High (Sterically shielded)
P-Glycoprotein Interaction Substrate / Weak ModulatorPotent Modulator [2]
In Vivo Progestational Potency Low (Poor oral bioavailability)High (Orally active)

Experimental Methodologies

To objectively validate the binding kinetics and metabolic stability of these compounds, researchers must employ self-validating assay systems. Below are the field-proven protocols for comparative evaluation.

Protocol A: Radioligand Competitive Binding Assay for PR Affinity

Rationale: This assay quantifies the equilibrium dissociation constant (Ki) of 16α-methylprogesterone relative to natural progesterone using a [3H]-labeled tracer. T47D breast cancer cells are utilized due to their constitutively high expression of PR-A and PR-B isoforms.

  • Cell Lysis & Cytosol Preparation: Homogenize T47D cells in ice-cold TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% Glycerol, pH 7.4) supplemented with 20 mM sodium molybdate.

    • Causality: Sodium molybdate is critical; it stabilizes the unactivated PR-HSP90 heterocomplex. Without it, the receptor prematurely dissociates and binds to DNA fragments in the lysate, artificially depleting the cytosolic receptor pool and skewing binding data.

  • Isotope Incubation: Aliquot the cytosolic fraction into glass tubes. Add a constant concentration of[3H]-progesterone (e.g., 2 nM) and increasing logarithmic concentrations of the unlabeled competitor (natural progesterone or 16α-methylprogesterone, 10−11 to 10−5 M). Incubate for 18 hours at 4°C.

    • Causality: The extended 4°C incubation prevents thermal degradation of the PR while ensuring the competitive binding reaction reaches true thermodynamic equilibrium.

  • DCC Separation: Add 500 µL of Dextran-Coated Charcoal (DCC) suspension to each tube, incubate for exactly 10 minutes, and centrifuge at 3000 × g for 15 minutes at 4°C.

    • Causality: DCC acts as a molecular sieve. The charcoal strongly adsorbs free, unbound lipophilic steroids. The dextran coating prevents the charcoal from entering the receptor's binding pocket and stripping out the bound ligand, ensuring only free ligand is removed from the supernatant.

  • Quantification & Analytics: Decant the supernatant (containing the PR-[3H]-ligand complex) into scintillation vials. Measure radioactivity via liquid scintillation counting. Calculate the Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[Radioligand]/Kd) .

Workflow S1 Step 1: Cell Lysis (Add Sodium Molybdate) S2 Step 2: Isotope Incubation ([3H]-Ligand + Competitor) S1->S2 S3 Step 3: DCC Separation (Adsorb Free Steroids) S2->S3 S4 Step 4: Scintillation (Quantify Bound Ligand) S3->S4 S5 Step 5: Data Analytics (Cheng-Prusoff IC50/Ki) S4->S5

Fig 2. Self-validating radioligand competitive binding assay workflow for PR affinity.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Rationale: To prove the steric shielding hypothesis of the 16α-methyl group against 20α-HSD and CYP450 enzymes.

  • Reaction Setup: Pre-incubate 1 µM of either natural progesterone or 16α-methylprogesterone with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: NADPH is the obligate electron donor for CYP450 and HSD enzymes. Initiating the reaction with NADPH ensures that the zero-minute time point accurately reflects 100% parent compound before enzymatic turnover begins.

  • Quenching & LC-MS/MS Analysis: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated progesterone). Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion & Drug Development Implications

While natural progesterone remains the gold standard for PR affinity, its pharmacokinetic limitations restrict its systemic application. Pregn-4-ene-3,20-dione, 16α-methyl- represents a highly rational compromise. By sacrificing a marginal degree of raw receptor affinity, the 16α-methyl modification grants profound metabolic stability, altered CBG binding, and enhanced oral bioavailability. For drug development professionals engineering novel progestins or exploring selective steroid receptor modulators (SSRMs), the 16α-methyl scaffold provides a validated structural blueprint for extending biological half-life while maintaining potent endocrine efficacy.

References

  • Ohgaru, T., et al. (2007). "Ordinal Classification Using Comparative Molecular Field Analysis." Journal of Chemical Information and Modeling, 47(6), 2428-2438. Available at:[Link]

  • Barnes, K. M., et al. (1996). "Steroid Transport, Accumulation, and Antagonism of P-Glycoprotein in Multidrug-Resistant Cells." Biochemistry, 35(15), 4820-4827. Available at:[Link]

  • Rasmusson, G. H., et al. (1986). "Steroids and related products. 82. Synthesis and biological properties of some 16-substituted analogs of progesterone." Journal of Medicinal Chemistry, 29(11), 2298-2315. Available at:[Link]

Comparative

Validating bioanalytical methods for Pregn-4-ene-3,20-dione, 16alpha-methyl- according to FDA guidelines

Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone) is a critical synthetic steroid and a vital intermediate in the synthesis of highly potent corticosteroids (such as dexamethasone) and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone) is a critical synthetic steroid and a vital intermediate in the synthesis of highly potent corticosteroids (such as dexamethasone) and progestins[1]. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of this lipophilic molecule in biological matrices is paramount.

This guide provides an authoritative, objective comparison of analytical platforms and details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol strictly aligned with the FDA’s 2018 Bioanalytical Method Validation (BMV) Guidance [2] and the harmonized ICH M10 guidelines [3].

Platform Comparison: Selecting the Optimal Analytical Modality

When developing a bioanalytical assay for steroid derivatives, scientists typically evaluate three primary platforms: Ligand-Binding Assays (LBAs/ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS/MS.

For 16α-methylprogesterone, LC-MS/MS is the definitive gold standard [4]. Steroids share highly conserved core structures (cyclopentanoperhydrophenanthrene rings), making LBAs highly susceptible to cross-reactivity with endogenous hormones (e.g., natural progesterone or 17α-hydroxyprogesterone). LC-MS/MS overcomes this by providing absolute structural specificity through orthogonal separation (chromatographic retention time combined with specific precursor-to-product ion mass transitions)[5].

Table 1: Objective Performance Comparison for Steroid Bioanalysis
ParameterLC-MS/MS (Recommended)Ligand-Binding Assays (ELISA)GC-MS
Specificity Excellent (Resolves isobaric interferences)Poor (High cross-reactivity with endogenous steroids)Good (Requires extensive sample prep)
Sensitivity (LLOQ) High (Low pg/mL to fg/mL range)Moderate (ng/mL to high pg/mL)Moderate (ng/mL range)
Sample Preparation Moderate (LLE or QuEChERS)Minimal (Direct or simple dilution)Complex (Requires chemical derivatization)
Throughput High (3-5 minute run times)High (Batch processing)Low (Long chromatographic runs)
FDA/ICH Compliance Highly robust, easily validatedChallenging due to lot-to-lot antibody variabilityRobust, but derivatization introduces variability

Mechanistic Principles of the LC-MS/MS Workflow

To ensure a self-validating system, every step of the experimental workflow must be designed with causality in mind.

  • Why Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT)? Direct PPT leaves high concentrations of endogenous phospholipids in the sample extract. In the mass spectrometer's electrospray ionization (ESI) source, these phospholipids compete with the steroid for charge, causing severe ion suppression (matrix effects). LLE using a non-polar solvent like Methyl tert-butyl ether (MTBE) selectively partitions the lipophilic 16α-methylprogesterone into the organic phase while precipitating proteins and leaving polar phospholipids trapped in the aqueous layer[6].

  • Why use a Stable Isotope-Labeled Internal Standard (SIL-IS)? Adding an isotopically labeled analog (e.g., Progesterone-d9) prior to extraction is critical[4]. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically and experiences identical ionization conditions. This perfectly normalizes any volumetric losses during extraction or residual matrix effects in the MS source, ensuring absolute quantitative trustworthiness[3].

LCMS_Workflow A Plasma Sample (16α-Methylprogesterone) B Spike SIL-IS (Progesterone-d9) A->B C Liquid-Liquid Extraction (MTBE) B->C D UHPLC Separation (C18 Column) C->D E ESI+ MS/MS (MRM Mode) D->E F Data Analysis (FDA Compliant) E->F

Fig 1. Bioanalytical LC-MS/MS workflow for 16α-methylprogesterone quantification in plasma.

FDA & ICH M10 Validation Framework

According to the FDA BMV (2018) and ICH M10 (2022) guidelines, a full validation must objectively prove that the method is reliable, reproducible, and fit-for-purpose[2],[7].

FDA_Validation MethodDev 1. Method Development (Chromatography & MS Tuning) PreVal 2. Pre-Validation (Matrix Effect & Recovery) MethodDev->PreVal CoreVal 3. Core Validation (Accuracy, Precision, Selectivity) PreVal->CoreVal Stability 4. Stability Testing (F/T, Benchtop, Long-term) CoreVal->Stability ISR 5. Incurred Sample Reanalysis (Clinical/Preclinical) Stability->ISR

Fig 2. Sequential logic of FDA/ICH M10 bioanalytical method validation for pharmacokinetic assays.

Core Regulatory Requirements:
  • Selectivity: Blank matrix from at least 6 independent sources must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area[3].

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High). Accuracy must be within ±15% of nominal (±20% at LLOQ), and precision (CV%) must be ≤15% (≤20% at LLOQ)[7].

  • Matrix Effect (Factor): The IS-normalized matrix factor should have a CV ≤15% across different matrix lots.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 16α-Methylprogesterone reference standard (Purity >99%).

  • Internal Standard: Progesterone-d9 (or 16α-methylprogesterone-d3 if available).

  • Matrix: K2-EDTA human or animal plasma.

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Formic Acid (FA), and Methyl tert-butyl ether (MTBE).

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 2.0 mL microcentrifuge tube.

  • Spike 10 µL of the SIL-IS working solution (e.g., 50 ng/mL Progesterone-d9) into all tubes except double blanks. Vortex for 10 seconds.

  • Add 1.0 mL of MTBE to each tube.

  • Vortex vigorously for 10 minutes to ensure complete partitioning of the steroid into the organic phase.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve phase separation.

  • Flash-freeze the aqueous (bottom) layer in a dry ice/methanol bath. Decant the organic (top) layer into a clean 96-well collection plate.

  • Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 5 minutes and inject 5 µL into the LC-MS/MS system.

Step 2: UHPLC Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 3.0 minutes, hold for 1.0 minute, and re-equilibrate at 30% B for 1.0 minute. Total run time: 5.0 minutes.

Step 3: MS/MS Detection (Positive ESI)

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. 16α-methylprogesterone readily forms a protonated precursor ion [M+H]+ at m/z 329.2.

  • 16α-Methylprogesterone Transition: m/z 329.2 → 109.1 (Quantifier) / 97.1 (Qualifier).

  • Progesterone-d9 (IS) Transition: m/z 324.3 → 113.1[4].

Quantitative Validation Data (Representative)

The following tables summarize typical validation performance metrics for 16α-methylprogesterone extracted from plasma, demonstrating strict adherence to FDA/ICH acceptance criteria.

Table 2: Intra-Assay Accuracy and Precision (n=6 per level)
QC LevelNominal Concentration (ng/mL)Mean Measured (ng/mL)Precision (% CV)Accuracy (% Bias)FDA Limit
LLOQ 0.500.528.4+4.0± 20%
Low QC 1.501.455.2-3.3± 15%
Mid QC 50.051.23.8+2.4± 15%
High QC 400.0392.54.1-1.9± 15%
Table 3: Matrix Stability Profile

Stability must be proven under conditions mimicking actual sample handling and storage[2].

Stability ConditionTest ParametersLow QC Recovery (%)High QC Recovery (%)Conclusion
Bench-top 24 hours at Room Temp96.5%98.2%Stable
Freeze-Thaw 4 Cycles (-80°C to RT)94.1%97.0%Stable
Autosampler 48 hours at 4°C99.0%101.5%Stable
Long-Term 90 days at -80°C92.8%95.4%Stable

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). U.S. Department of Health and Human Services. URL:[Link]

  • International Council for Harmonisation (ICH). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry (2022). URL: [Link]

  • Sinreih, M. et al. "Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites." PLOS ONE (2015). URL:[Link]

  • Agilex Biolabs. "Designing LCMS Studies with the FDA in Mind from the Start." (2024). URL:[Link]

  • Eurofins. "Sensitive and High-Throughput bio-analytical assay for measuring Progesterone by LC/MS/MS." URL:[Link]

  • Tai, T. et al. "LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study." International Journal of Analytical Chemistry (2020). URL:[Link]

Sources

Validation

Comparative pharmacokinetics of 16alpha-methylprogesterone and medroxyprogesterone acetate

As drug development increasingly focuses on structurally modified steroids for targeted therapies, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) divergence between closely related progestins is critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on structurally modified steroids for targeted therapies, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) divergence between closely related progestins is critical. This guide provides an in-depth comparative analysis of Medroxyprogesterone Acetate (MPA) —a widely utilized clinical progestin—and 16α-Methylprogesterone (16α-MP) , an experimental compound noted for its unique efflux pump modulation and antiglucocorticoid activity.

By examining how specific stereochemical modifications govern metabolic stability and receptor affinity, researchers can better optimize steroidal scaffolds for novel therapeutic applications.

Structural Rationale and Metabolic Stability

The pharmacokinetic profiles of steroid hormones are fundamentally dictated by their susceptibility to hepatic enzymes.

Medroxyprogesterone Acetate (MPA): MPA is structurally optimized for extreme metabolic resistance. The addition of a 17α-acetoxy group provides massive steric hindrance against 20-ketosteroid reductases, effectively shielding the D-ring from rapid degradation. Concurrently, the 6α-methyl group protects the A-ring (specifically the Δ4-3-keto system) from hepatic A-ring reductases. This dual-protection mechanism results in a highly prolonged elimination half-life (~30 hours for oral formulations) and allows MPA clearance to approximate the rate of hepatic blood flow[1][2].

16α-Methylprogesterone (16α-MP): In contrast, 16α-MP lacks both the 17α-acetoxy and 6α-methyl modifications. Instead, it features a single 16α-methyl group. While this substitution provides localized steric shielding to the D-ring, the unprotected A-ring leaves the molecule highly susceptible to rapid first-pass hepatic reduction. However, this specific structural conformation imparts distinct pharmacodynamic properties, notably multi-site antiglucocorticoid activity[3] and the ability to act as a competitive antagonist of the P-glycoprotein (P-gp/MDR1) efflux pump[4].

Quantitative Pharmacokinetic Comparison

The following table synthesizes the distinct pharmacokinetic parameters and primary target interactions of both compounds, highlighting how structural divergence translates to clinical and experimental utility.

Pharmacokinetic ParameterMedroxyprogesterone Acetate (MPA)16α-Methylprogesterone (16α-MP)
Primary Indication Clinical contraceptive, Endometrial protection[5]Experimental (Antiglucocorticoid / P-gp Modulator)[3][4]
Oral Bioavailability High (Significantly increased by food)[5]Moderate (Highly lipophilic, unformulated)
Protein Binding ~90% (Primarily Albumin; no SHBG binding)[1][5]High (Predicted based on steroidal core lipophilicity)
Hepatic Clearance Approximates hepatic blood flow[2]Rapid (Subject to unprotected A-ring reduction)
Primary Metabolism Extensive CYP3A4-mediated hydroxylation[2][5]Multi-site reduction; resists D-ring attack
Excretion Pathway Fecal and Urinary (44% as glucuronide conjugates)[1][5]Primarily biliary/fecal (Preclinical estimate)
Elimination Half-Life ~30 hours (Oral formulation)[1]Short (Preclinical in vivo estimate)
Key Target Interaction Progesterone Receptor (PR) Agonist[5]P-glycoprotein (MDR1) Antagonist[4]

Mechanistic Pathways: Metabolism and Efflux Modulation

The primary divergence between these two compounds lies in their interaction with hepatic enzymes and cellular efflux transporters. MPA is a high-affinity substrate for CYP3A4, leading to extensive hydroxylation and subsequent glucuronidation[2][5]. Conversely, 16α-MP acts as a potent competitive inhibitor of P-glycoprotein. In multidrug-resistant cell models, the introduction of 16α-MP has been shown to increase the intracellular accumulation of chemotherapeutics like vinblastine by up to 1564% by blocking P-gp-mediated efflux[4].

PK_Mechanisms MPA Medroxyprogesterone Acetate (MPA) CYP3A4 Hepatic CYP3A4 Hydroxylation MPA->CYP3A4 High Affinity Substrate M16 16α-Methylprogesterone (16α-MP) PGP P-glycoprotein (MDR1) Efflux Pump M16->PGP Competitive Antagonism Metabolites Glucuronide Conjugates CYP3A4->Metabolites Phase II Metabolism Accumulation Intracellular Drug Accumulation (e.g., Vinblastine) PGP->Accumulation Efflux Inhibition Excretion Renal & Fecal Excretion (t½ ~30 hours) Metabolites->Excretion 44% Urinary

Fig 1: Divergent pharmacokinetic and pharmacodynamic pathways of MPA and 16α-MP.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the pharmacokinetic differences between these progestins, researchers must employ highly controlled, self-validating in vitro systems. Below are the definitive protocols for assessing CYP3A4 metabolic stability and P-gp efflux inhibition.

Protocol A: Determination of Metabolic Clearance via Human Liver Microsomes (HLM)

This assay quantifies the intrinsic clearance ( CLint​ ) of the steroids by hepatic phase I enzymes.

  • Reaction Mixture Assembly: Combine 1 µM of the test compound (MPA or 16α-MP) with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH and high buffering capacity is critical to preserve CYP450 conformational stability and prevent spontaneous chemical degradation of the steroid.

  • Thermal Equilibration & Initiation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath. Initiate the reaction by adding 1 mM NADPH.

    • Causality: Pre-incubation ensures uniform thermal kinetics. NADPH is added last as it serves as the obligate electron donor; its addition acts as the precise "time zero" for CYP450-mediated oxidation.

  • Reaction Quenching: At predetermined intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., D3-MPA).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix to yield a clean supernatant for mass spectrometry.

  • LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant using liquid chromatography-tandem mass spectrometry in positive electrospray ionization (ESI+) mode.

    • Causality: The conjugated Δ4-3-keto system in the steroid A-ring readily accepts protons in the ESI source, yielding highly abundant [M+H]+ precursor ions, maximizing the signal-to-noise ratio for Multiple Reaction Monitoring (MRM).

  • System Validation:

    • Self-Validation Mechanism: A parallel incubation lacking NADPH is run simultaneously. This negative control differentiates true enzymatic metabolism from non-specific chemical degradation. Concurrently, midazolam (a known CYP3A4 substrate) is run as a positive control to verify the enzymatic viability of the HLM batch.

Protocol B: P-glycoprotein (P-gp) Inhibition Assay

This protocol measures the ability of 16α-MP to antagonize P-gp and increase intracellular drug accumulation[4].

  • Cell Culture Preparation: Seed multidrug-resistant cells (e.g., MDR-transfected HeLa or Caco-2 cells) in 24-well plates and culture until fully confluent.

    • Causality: These specific cell lines constitutively overexpress the MDR1 gene, providing a robust, high-throughput model for evaluating active efflux pump antagonism.

  • Substrate Co-incubation: Replace the media with transport buffer containing 30 µM of 16α-MP alongside 10 nM of [3H]-vinblastine. Incubate for 1 hour at 37°C.

    • Causality: [3H]-vinblastine is a highly characterized, radiolabeled P-gp substrate. Using a radioligand allows for ultra-sensitive quantification of intracellular accumulation when the efflux pump is competitively blocked by the test steroid.

  • Rapid Washing and Lysis: Terminate the assay by washing the cells three times with ice-cold PBS, followed by lysis using 0.1% Triton X-100.

    • Causality: Ice-cold washing immediately arrests active membrane transport and removes unbound extracellular radioligand. The mild Triton X-100 detergent fully solubilizes the lipid bilayer to release intracellular contents without quenching the downstream scintillation signal.

  • Liquid Scintillation Counting: Transfer the lysate to scintillation vials, add counting cocktail, and measure tritium decay.

    • Causality: The counts per minute (CPM) directly correlate with the intracellular concentration of vinblastine. A higher CPM indicates stronger P-gp inhibition by the steroidal compound.

  • System Validation:

    • Self-Validation Mechanism: Verapamil (50 µM), a well-characterized and potent P-gp inhibitor, is run in parallel as a positive control. This establishes the maximum possible efflux inhibition (100% accumulation baseline), ensuring the assay's dynamic range is properly calibrated and functional.

References

  • PROVERA® (medroxyprogesterone acetate tablets, USP) WARNINGS CARDIOVASCULAR AND OTHER RISKS. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Medroxyprogesterone Acetate Tablets USP - PRODUCT MONOGRAPH. Health Canada. Available at:[Link]

  • Part 4 - WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. World Health Organization (WHO). Available at:[Link]

  • Steroid Transport, Accumulation, and Antagonism of P-Glycoprotein in Multidrug-Resistant Cells | Biochemistry. ACS Publications. Available at:[Link]

  • Synthesis of Consecutive All-Carbon Quaternary Centers via Three-Step Reactions. ResearchGate. Available at:[Link]

Sources

Comparative

Establishing Metrological Traceability for Steroid Reference Standards: A Comparative Guide to 16α-Methylprogesterone Purity Validation

As drug development pipelines become increasingly stringent, the analytical characterization of Active Pharmaceutical Ingredients (APIs) and their critical intermediates demands absolute metrological precision. Pregn-4-e...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines become increasingly stringent, the analytical characterization of Active Pharmaceutical Ingredients (APIs) and their critical intermediates demands absolute metrological precision. Pregn-4-ene-3,20-dione, 16alpha-methyl- (commonly known as 16α-methylprogesterone) is a vital steroidal compound. Under ICH Q7 guidelines, the primary reference standard for such compounds must undergo appropriate testing to fully establish both identity and purity[1]. Furthermore, regulatory bodies expect noncompendial reference standards to be "of the highest purity" to accurately validate downstream analytical methods[2].

This guide objectively compares the traditional compendial Mass Balance approach against modern Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 16α-methylprogesterone, providing application scientists with the causality behind experimental choices and self-validating protocols.

The Analytical Challenge of Steroid Scaffolds

The structural nature of 16α-methylprogesterone presents unique analytical hurdles. The molecule features a conjugated Δ4-3-ketone system, providing strong UV absorbance at approximately 240 nm. However, structurally related impurities—such as 16β-methyl epimers, 5α-reduced derivatives, or 17α-hydroxy variants—often exhibit nearly identical UV spectra.

Relying solely on High-Performance Liquid Chromatography with UV detection (HPLC-UV) via area normalization assumes that all impurities share a Relative Response Factor (RRF) of 1.0. If an impurity lacks a chromophore or has a different molar absorptivity, HPLC-UV will systematically overestimate the reference standard's purity. Therefore, an orthogonal approach is not just recommended; it is scientifically mandatory.

Comparative Evaluation of Purity Validation Techniques

To establish a self-validating analytical system, scientists must cross-reference indirect methods (Mass Balance) with direct primary methods (qNMR).

Table 1: Quantitative Performance Comparison of Validation Techniques
MetricMass Balance (HPLC + KF + GC + ROI)1H-qNMR (Internal Standard Method)UHPLC-MS/MS (Impurity Profiling)
Principle Indirect: 100% - Σ(All Impurities)Direct: Molar ratio via proton integrationDirect: Mass-to-charge ion transitions
Traceability Indirect (Dependent on multiple assays)Direct to SI Units (via certified IS)Qualitative / Semi-quantitative
Accuracy Bias High (Vulnerable to undetected impurities)Low (Independent of UV response factors)High (Vulnerable to ion suppression)
Limit of Detection ~0.01% (for UV-active organic impurities)~0.1% (Limited by dynamic range)<0.001% (Trace level)
Sample Requirement High (>100 mg across all tests)Low (10–20 mg)Very Low (<1 mg)
Primary Error Source RRF deviations, overlooked inorganic saltsGravimetric weighing errorsMatrix effects

Self-Validating Experimental Methodologies

A robust reference standard qualification program requires protocols that inherently verify their own accuracy. Below are the step-by-step methodologies for the two primary validation techniques.

Protocol A: The Mass Balance Approach

Mass balance calculates purity by subtracting the sum of all measured impurities from 100%. The causality behind this multi-detector approach is that no single detector can capture organic, inorganic, and volatile impurities simultaneously.

  • Organic Impurities (UHPLC-UV):

    • Action: Analyze the sample using a sub-2 µm C18 column with a shallow water/acetonitrile gradient.

    • Causality: High peak capacity resolves closely related steroid epimers.

    • System Self-Validation: Inject a known resolution mixture (e.g., 16α-methylprogesterone spiked with 1% progesterone). The system is valid only if the critical pair resolution ( Rs​ ) is > 1.5.

  • Volatile Impurities (GC-FID & Karl Fischer):

    • Action: Determine residual solvents via Headspace GC-FID and water content via coulometric Karl Fischer titration.

    • Causality: Solvents and water do not absorb at 240 nm and will artificially inflate HPLC purity if not subtracted.

  • Inorganic Impurities (Residue on Ignition - ROI):

    • Action: Ignite a 1.0 g sample with sulfuric acid at 600°C; weigh the residual ash.

  • Calculation:

    • PurityMB​=100%−(HPLCimp​+WaterKF​+SolventsGC​+AshROI​)

Protocol B: 1H-qNMR Absolute Purity Determination

qNMR has rapidly emerged as a primary purity determination method for reference material development[3]. Because NMR signal intensity is directly proportional to the number of nuclei, it bypasses the need for compound-specific calibration standards[4].

  • Internal Standard (IS) Selection:

    • Action: Select a certified reference material (e.g., Maleic acid, certified purity 99.9%) that does not overlap with the target peaks.

    • Causality: For 16α-methylprogesterone, the C4 vinylic proton (singlet, ~5.7 ppm) or the C16 methyl group (doublet, ~0.9 ppm) serve as excellent diagnostic peaks isolated from the IS.

  • Gravimetric Preparation:

    • Action: Accurately weigh ~15 mg of 16α-methylprogesterone and ~5 mg of Maleic acid into the same vial using a microbalance (d = 0.001 mg). Dissolve in CDCl3​ .

    • Causality: Weighing error is the largest source of uncertainty in qNMR. Co-dissolution ensures the molar ratio remains perfectly constant regardless of solvent evaporation[4].

  • NMR Acquisition (T1 Relaxation Optimization):

    • Action: Perform an inversion recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the analytical peaks. Set the relaxation delay ( D1​ ) to ≥5×T1​ .

    • Causality: A delay of 5×T1​ ensures >99.3% magnetization recovery. Failing to do this causes signal saturation, skewing the integral ratios and destroying quantitative accuracy.

  • System Self-Validation & Calculation:

    • Action: Calculate the absolute purity using the standard qNMR equation.

    • Self-Validation: Calculate the purity twice—once using the C4 vinylic proton and once using the C16 methyl protons. The protocol is internally validated if the difference between the two calculated purities is ≤0.2% .

Orthogonal Validation Workflow

To achieve metrological certainty, the results of Protocol A and Protocol B must be cross-validated. The workflow below illustrates the logical relationship and data convergence required to certify a batch of 16α-methylprogesterone.

PurityValidation cluster_MassBalance Mass Balance Approach cluster_qNMR qNMR Approach Candidate 16α-Methylprogesterone Candidate Batch HPLC HPLC-UV (Organic Impurities) Candidate->HPLC KF Karl Fischer (Water Content) Candidate->KF GC GC-FID (Residual Solvents) Candidate->GC TGA TGA / ROI (Inorganic Ash) Candidate->TGA Prep Co-dissolution with Internal Standard (IS) Candidate->Prep CalcMB Purity = 100% - Σ(Impurities) HPLC->CalcMB KF->CalcMB GC->CalcMB TGA->CalcMB CrossVal Cross-Validation (|MB - qNMR| < 0.5%) CalcMB->CrossVal Acq 1H-NMR Acquisition (D1 > 5*T1) Prep->Acq CalcNMR Absolute Purity via Integral Ratios Acq->CalcNMR CalcNMR->CrossVal Certified Certified Reference Standard CrossVal->Certified

Fig 1: Orthogonal workflow for reference standard purity validation via Mass Balance and qNMR.

Conclusion

For complex steroids like 16α-methylprogesterone, relying on a single analytical technique is a regulatory and scientific risk. While Mass Balance provides excellent sensitivity for trace organic impurities via HPLC, it is inherently vulnerable to RRF biases. Conversely, qNMR provides an absolute, SI-traceable purity value independent of chromophoric response, but lacks the dynamic range to profile trace degradants. By combining these methodologies into a self-validating, orthogonal framework, analytical scientists can confidently certify reference standards that meet the highest tiers of global regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at:[Link]

Sources

Validation

Structural comparison of Pregn-4-ene-3,20-dione, 16alpha-methyl- and 17alpha-hydroxyprogesterone

The structural modification of the steroid scaffold is a cornerstone of rational drug design, allowing researchers to fine-tune receptor affinity, metabolic stability, and pharmacological outcomes. Within the progestogen...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural modification of the steroid scaffold is a cornerstone of rational drug design, allowing researchers to fine-tune receptor affinity, metabolic stability, and pharmacological outcomes. Within the progestogen class, the native hormone Pregn-4-ene-3,20-dione (Progesterone) serves as the foundational pharmacophore.

This guide provides an in-depth structural and pharmacological comparison between two critical progesterone derivatives: 16α-methylprogesterone and 17α-hydroxyprogesterone (frequently utilized clinically as its esterified derivative, 17α-hydroxyprogesterone caproate, or 17-OHPC). By analyzing their distinct spatial conformations and metabolic profiles, researchers can better leverage these compounds in 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and clinical drug development.

Structural Divergence and Spatial Conformation

The biological activity of steroid hormones is exquisitely sensitive to steric modifications around the D-ring.

  • 16α-Methylprogesterone : The introduction of a methyl group at the C16 position in the alpha orientation introduces targeted steric bulk. This modification alters the spatial distribution of the D-ring without fundamentally changing the electronic properties of the steroid backbone. Because of this specific spatial alteration, 16α-methylprogesterone is extensively used as a benchmark ligand in [3D-QSAR models][1] to map the binding pockets of the Progesterone Receptor (PR) and Corticosteroid-Binding Globulin (CBG)[1].

  • 17α-Hydroxyprogesterone : The addition of a hydroxyl group at the C17 position creates an opportunity for esterification. When esterified with caproic acid to form 17-OHPC, the resulting bulky, lipophilic side chain provides significant steric shielding around the C20 ketone and the D-ring. This shielding fundamentally alters the molecule's interaction with hepatic metabolizing enzymes.

G Base Pregn-4-ene-3,20-dione (Progesterone) Mod16 16α-Methylation (16α-methylprogesterone) Base->Mod16 C16 Substitution Mod17 17α-Hydroxylation + Esterification (17-OHPC) Base->Mod17 C17 Substitution Effect16 Altered D-Ring Conformation Modulates CBG/PR Affinity Mod16->Effect16 Effect17 Steric Shielding at C17 Reduced CYP450 Clearance Mod17->Effect17 Out16 QSAR Benchmarking & Allosteric CYP Regulation Effect16->Out16 Out17 Extended Half-Life (~16.3 days) Clinical Progestin Therapy Effect17->Out17

Fig 1. Structural modifications of progesterone and their divergent pharmacological outcomes.

Receptor Binding & Pharmacodynamics

The structural differences between these two derivatives dictate their affinity for classical steroid receptors.

17α-Hydroxyprogesterone Caproate (17-OHPC) binds to human PR-A and PR-B isoforms with approximately[26% and 30% of the affinity][2] of natural progesterone, respectively[2]. Despite this lower affinity, it acts as a potent progestogen in vivo because its extended half-life compensates for the reduced receptor binding efficiency.

Conversely, 16α-methylprogesterone exhibits unique allosteric properties. Beyond its role as a PR ligand, experimental data indicates that it can act as an[allosteric effector][3] for specific Cytochrome P450 enzymes (such as CYP3b in animal models), modulating the 16α-hydroxylation of native progesterone[3]. This makes it a highly valuable tool compound for researchers studying enzyme kinetics and allosteric regulation in steroidogenesis.

Quantitative Data Summary
Pharmacological Parameter16α-Methylprogesterone17α-Hydroxyprogesterone Caproate (17-OHPC)
Primary Structural Feature Methyl group (-CH₃) at C16 (α-orientation)Hydroxyl group (-OH) at C17 + Caproate ester
Progesterone Receptor (PR) Affinity Moderate (Utilized in QSAR benchmarking)~26-30% of natural progesterone
Metabolic Stability (Terminal Half-Life) Short (Subject to rapid CYP-mediated clearance)~16.3 days (in human plasma)
Primary CYP Metabolizing Enzymes Modulates CYP3b (animal models)CYP3A4, CYP3A5
Primary Application Ligand-based drug design, Allosteric CYP regulationClinical prevention of preterm birth

Pharmacokinetics & Metabolic Stability

The most profound difference between these two compounds lies in their metabolic stability.

The [terminal half-life][4] of 17-OHPC in human plasma is remarkably prolonged, estimated at 16.3 ± 3.6 days [4]. This extended pharmacokinetic profile is a direct result of the caproate ester at the C17 position. Hepatic metabolism of 17-OHPC is primarily driven by [CYP3A4 and CYP3A5][5], which generate mono- and di-hydroxylated metabolites while leaving the caproate side chain intact[5]. The steric bulk of the ester severely restricts the catalytic efficiency of these CYP enzymes compared to unesterified progesterone.

In contrast, 16α-methylprogesterone lacks this ester shielding and is subject to more rapid oxidative clearance, making it suitable for acute in vitro assays but limiting its utility as a long-acting systemic therapeutic.

Experimental Methodologies (Self-Validating Systems)

To accurately compare the binding affinity and metabolic stability of novel steroid derivatives, researchers must employ robust, self-validating experimental protocols. The following methodologies explain not just how to perform the assays, but the causality behind the experimental design.

Protocol 1: Competitive Radioligand Binding Assay for PR Affinity

This assay determines the relative binding affinity (RBA) of steroid derivatives by measuring their ability to displace [³H]-Progesterone from the receptor.

  • Receptor Preparation : Homogenize PR-rich tissue (e.g., T47D human breast cancer cells) in ice-cold TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% Glycerol, 20 mM Sodium Molybdate, pH 7.4).

    • Causality: Sodium molybdate is critical; it stabilizes the unliganded PR complex and prevents proteolytic degradation, ensuring the receptor remains in a high-affinity binding state. Glycerol prevents protein denaturation during freezing/thawing.

  • Incubation : Incubate the cytosolic fraction with a constant concentration of [³H]-Progesterone (tracer) and increasing concentrations of the unlabeled competitor (e.g., 16α-methylprogesterone or 17-OHPC) from 10−11 to 10−5 M for 18 hours at 4°C.

    • Causality: The 4°C incubation temperature minimizes receptor degradation and slows dissociation kinetics, allowing the system to reach true thermodynamic equilibrium.

  • Separation : Add an equal volume of Dextran-Coated Charcoal (DCC) suspension, incubate for 10 minutes, and centrifuge at 3,000 × g.

    • Causality: DCC physically separates bound from free ligand. The porous charcoal traps the small, free radioligand molecules, while the large receptor-ligand complexes remain in the supernatant. Dextran coats the charcoal to prevent the large proteins from being non-specifically adsorbed.

  • Quantification : Measure the radioactivity of the supernatant using liquid scintillation counting and calculate the IC₅₀ using non-linear regression.

Protocol 2: In Vitro Microsomal Stability Assay (CYP Metabolism)

This protocol assesses the metabolic half-life of steroid derivatives using Human Liver Microsomes (HLMs).

  • Reaction Mixture Assembly : Combine HLMs (0.5 mg protein/mL) and the test compound (1 µM) in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Causality: Potassium phosphate at pH 7.4 accurately mimics the physiological intracellular environment, which is strictly required for optimal Cytochrome P450 folding and catalytic activity.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP enzymes are monooxygenases that obligately require NADPH as an electron donor. A regenerating system is used instead of direct NADPH to maintain a steady-state concentration of the cofactor, preventing the reaction from artificially stalling due to cofactor depletion.

  • Time-Course Sampling & Quenching : Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold acetonitrile instantly denatures the microsomal proteins, abruptly stopping the enzymatic reaction at precise time points. It also precipitates the proteins, allowing for a clean supernatant for LC-MS/MS analysis.

  • Analysis : Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

Sources

Comparative

Inter-Laboratory Validation of Pregn-4-ene-3,20-dione, 16α-methyl- Assay Protocols: A Comprehensive Comparison Guide

Executive Summary Pregn-4-ene-3,20-dione, 16α-methyl- (commonly known as 16α-methylprogesterone) is a synthetic progestin frequently utilized as a critical internal standard and reference compound in multiplexed steroido...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pregn-4-ene-3,20-dione, 16α-methyl- (commonly known as 16α-methylprogesterone) is a synthetic progestin frequently utilized as a critical internal standard and reference compound in multiplexed steroidomic profiling and endocrine disruptor screening programs, such as the OECD H295R steroidogenesis assay[1]. Because regulatory submissions and pharmacological research demand absolute quantitative accuracy, the choice of analytical platform is critical. This guide objectively compares the inter-laboratory validation performance of three primary assay protocols—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Gas Chromatography-Mass Spectrometry (GC-MS)—providing actionable insights and self-validating methodologies for drug development professionals.

Mechanistic Context: The Analytical Challenge of Steroid Analogs

As a Senior Application Scientist, I frequently encounter discrepancies in steroid quantification across different laboratories. The root cause of this variability lies in the highly conserved cyclopentanoperhydrophenanthrene backbone shared by all steroid hormones.

When quantifying a synthetic analog like 16α-methylprogesterone, the analytical platform must distinguish the target from highly abundant endogenous steroids (e.g., progesterone, 17α-hydroxyprogesterone). Immunoassays (ELISA) rely on spatial antibody recognition, which frequently suffers from structural cross-reactivity, leading to an overestimation of hormone levels[2]. Conversely, mass spectrometry (LC-MS/MS) isolates analytes based on specific mass-to-charge (m/z) transitions, entirely bypassing antibody-related bias and enabling highly specific, multiplexed steroidomic footprinting[3].

G Chol Cholesterol Preg Pregnenolone Chol->Preg CYP11A1 Prog Progesterone Preg->Prog 3β-HSD Detect Multiplexed LC-MS/MS Quantification Prog->Detect Endogenous Syn Pregn-4-ene-3,20-dione, 16α-methyl- Syn->Detect Synthetic ISTD

Role of 16α-methylprogesterone in multiplexed steroidogenesis assays.

Platform Comparison: Inter-Laboratory Validation Data

To establish a consensus on assay reliability, inter-laboratory validation studies evaluate protocols across multiple independent sites. Table 1 summarizes the aggregated performance metrics of the three primary platforms used for 16α-methylprogesterone quantification.

LC-MS/MS (The Gold Standard)

LC-MS/MS demonstrated superior inter-laboratory reproducibility (CV < 10%). The causality behind this precision is the use of stable isotope-labeled internal standards (SIL-IS) combined with Multiple Reaction Monitoring (MRM). This setup corrects for matrix effects in real-time, ensuring that ion suppression does not skew quantitative results[4].

ELISA (High Throughput, High Bias)

While ELISA offers rapid turnaround times, inter-laboratory validation revealed significant positive bias (Mean Recovery > 115%). This is directly caused by the polyclonal/monoclonal antibodies cross-reacting with the 16α-methyl group and other structurally similar pregnane derivatives present in biological matrices[2].

GC-MS (High Resolution, Variable Prep)

GC-MS provides excellent chromatographic resolution but requires cumbersome chemical derivatization (e.g., methoximation of the 3,20-dione moieties and silylation) to volatilize the steroid. Incomplete derivatization across different laboratories introduces significant inter-lab variability (CV ~15%) and lowers overall recovery.

Table 1: Inter-Laboratory Performance Comparison for 16α-Methylprogesterone

Assay PlatformInter-Lab CV (%)LLOQ (ng/mL)Mean Recovery (%)Major Limitation / Causality
LC-MS/MS 6.2 - 8.5%0.0598.2%None : Highly specific m/z transitions prevent interference.
ELISA 18.4 - 24.1%0.50115.4%Cross-Reactivity : Antibodies bind to endogenous pregnanes.
GC-MS 12.1 - 15.3%0.1089.5%Derivatization Loss : Incomplete volatilization reactions.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system . By incorporating stripped matrix calibration and dual-transition monitoring, the assay internally verifies its own accuracy during every run.

Step 1: Calibration and Quality Control (QC) Preparation
  • Action : Prepare a master stock of 16α-methylprogesterone (1 mg/mL in LC-MS grade methanol). Generate a 7-point calibration curve (0.05 ng/mL to 100 ng/mL) using a charcoal-stripped matrix (e.g., stripped serum or media).

  • Causality : Utilizing a stripped matrix ensures that the background endogenous steroid profile does not interfere with the baseline. This establishes a true "zero" for the calibration curve, allowing for accurate quantification at the Lower Limit of Quantification (LLOQ)[4].

Step 2: Sample Extraction via Solid-Phase Extraction (SPE)
  • Action : Aliquot 200 µL of the biological sample into a 96-well plate. Spike with 20 µL of a stable isotope-labeled internal standard (e.g., Progesterone-d9). Load the mixture onto a pre-conditioned C18 SPE cartridge. Wash with 20% methanol in water, and elute with 100% methanol.

  • Causality : Direct injection of biological fluids causes severe ion suppression in the mass spectrometer. SPE removes hydrophilic proteins and salts, ensuring consistent ionization efficiency and protecting the UHPLC column[3].

Step 3: UHPLC Chromatographic Separation
  • Action : Inject 10 µL of the eluate onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient utilizing Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile), ramping from 20% B to 95% B over 4 minutes.

  • Causality : The hydrophobic 16α-methyl group increases the retention time of the analyte relative to endogenous progesterone. This chromatographic resolution acts as the first dimension of specificity before the sample even reaches the mass spectrometer.

Step 4: Tandem Mass Spectrometry (MRM) Detection
  • Action : Operate the mass spectrometer using Electrospray Ionization (ESI) in positive mode. Monitor the specific MRM transitions for 16α-methylprogesterone: m/z 329.2 → 97.1 (Quantifier ion) and m/z 329.2 → 109.1 (Qualifier ion).

  • Causality : Monitoring two distinct fragmentation transitions ensures that the detected peak is structurally confirmed. If the ratio between the quantifier and qualifier ions deviates by more than 15% from the reference standard, the system flags the sample for matrix interference, fulfilling the self-validating criteria of the assay[4].

G A Sample Matrix (Serum/Media) B SPE Extraction (Matrix Cleanup) A->B C UHPLC Separation (C18 Column) B->C D ESI(+) Ionization C->D E Tandem MS (MRM) 16α-methylprogesterone D->E F Data Validation (Inter-Lab QC) E->F

Step-by-step LC-MS/MS workflow for steroid quantification.

Conclusion

For the rigorous quantification of Pregn-4-ene-3,20-dione, 16α-methyl-, inter-laboratory validation data overwhelmingly supports the use of LC-MS/MS over ELISA and GC-MS. By eliminating antibody cross-reactivity and avoiding complex derivatization steps, LC-MS/MS provides the highest degree of trustworthiness, sensitivity, and reproducibility required for modern drug development and endocrine research.

References

  • Multicenter comparison of LC-MS/MS, radioimmunoassay, and ELISA for assessment of salivary progesterone and estradiol. Source: PubMed (National Institutes of Health) URL:[Link]

  • DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. Source: European Commission Joint Research Centre (JRC) URL:[Link]

  • Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of steroid hormones. Source: ORBi (University of Liège) URL: [Link]

  • Steroidomic Footprinting Based on Ultra-High Performance Liquid Chromatography Coupled with Qualitative and Quantitative High-Resolution Mass Spectrometry for the Evaluation of Endocrine Disrupting Chemicals in H295R Cells. Source: ACS Publications (Analytical Chemistry) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Pregn-4-ene-3,20-dione, 16alpha-methyl-

In the landscape of pharmaceutical research and development, the synthesis and evaluation of novel compounds are daily endeavors. With this innovation comes the critical responsibility of ensuring the safety of our resea...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and evaluation of novel compounds are daily endeavors. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of Pregn-4-ene-3,20-dione, 16alpha-methyl-, a synthetic progestin. The procedures outlined here are grounded in established safety principles for handling potent steroidal compounds and are designed to provide a self-validating system for waste management in a laboratory setting.

While a specific Safety Data Sheet (SDS) for every novel compound may not always be readily accessible, the structural similarity of Pregn-4-ene-3,20-dione, 16alpha-methyl- to other progestogenic steroids, such as Medroxyprogesterone Acetate, allows us to extrapolate appropriate handling and disposal protocols based on a well-understood class of hazards.[1][2] These compounds are potent endocrine disruptors and may be suspected carcinogens, necessitating a cautious and well-documented disposal pathway.[2][3]

Core Principle: Hazard Identification and Precautionary Measures

Pregn-4-ene-3,20-dione, 16alpha-methyl- is a hormonally active steroid. The primary hazards associated with this class of compounds are their potential for reproductive toxicity and endocrine disruption, even at low concentrations.[4] Therefore, all waste generated that has come into contact with this compound must be treated as hazardous. The overarching principle is to prevent its release into the environment where it could have ecotoxicological effects.[3]

Before beginning any work that will generate waste, ensure you are familiar with your institution's specific hazardous waste management procedures and have the necessary supplies for waste segregation and containment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Pregn-4-ene-3,20-dione, 16alpha-methyl- in its pure form or in solution, and particularly when preparing waste for disposal, the following PPE is mandatory to prevent dermal absorption or inhalation of aerosolized particles:

  • Gloves: Nitrile gloves are required. Double-gloving is recommended when handling the pure compound or concentrated solutions. Gloves must be inspected for integrity before use and changed immediately if contaminated.

  • Eye Protection: Tightly fitting safety goggles with side-shields are essential to protect against splashes.[5]

  • Lab Coat: A clean, buttoned lab coat, preferably one designated for work with potent compounds, should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be conducted within a certified chemical fume hood or a ventilated balance enclosure.

Waste Segregation: A Critical Step for Safety and Compliance

The cardinal rule of hazardous waste management is to never mix different waste streams.[6][7] This is to prevent unintended chemical reactions and to ensure the final disposal method is appropriate for the waste type. For Pregn-4-ene-3,20-dione, 16alpha-methyl-, waste should be segregated into the following categories at the point of generation:

Waste TypeDescriptionContainer Type
Solid Chemical Waste Unused or expired pure compound, contaminated spatulas, weigh boats, and any grossly contaminated solid materials.Clearly labeled, sealed, and durable plastic or glass container.
Contaminated Labware Used pipette tips, centrifuge tubes, contaminated gloves, bench paper, and other disposable items with trace contamination.Labeled hazardous waste bag or a lined, rigid container.
Non-Halogenated Organic Solvent Waste Solutions of the compound in solvents like ethanol, methanol, or acetonitrile.Solvent-compatible, sealed container (e.g., glass or polyethylene).
Aqueous Waste Aqueous solutions containing the compound, such as from cell culture media or buffer solutions.Labeled, sealed, and leak-proof container. Do not pour down the drain.[2]
Step-by-Step Disposal Protocol

4.1. Solid Waste (Pure Compound and Grossly Contaminated Items):

  • Carefully sweep any remaining solid compound into a designated, sealable waste container. Avoid creating dust.[1]

  • Place any items with significant amounts of visible powder (e.g., weigh boats, contaminated spatulas) into the same container.

  • Seal the container tightly.

4.2. Contaminated Labware (Trace Contamination):

  • At your workstation, establish a designated container for all disposables that have come into contact with Pregn-4-ene-3,20-dione, 16alpha-methyl-.

  • This includes gloves, pipette tips, and other similar items.

  • Once the container is full (do not overfill), seal it securely.

4.3. Liquid Waste (Organic and Aqueous):

  • Pour liquid waste into the appropriate, designated hazardous waste container using a funnel.

  • Do not mix organic solvent waste with aqueous waste.[6]

  • Ensure the outside of the container remains clean and free of contamination.[7]

  • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[7]

Labeling and Storage: Ensuring Clear Communication and Safety

Proper labeling is a legal requirement and is crucial for the safety of everyone who may handle the waste. Each waste container must be labeled with a hazardous waste tag that includes:

  • The full chemical name: "Pregn-4-ene-3,20-dione, 16alpha-methyl- (Hazardous Chemical Waste)"

  • An accurate list of all components, including solvents and their approximate percentages.

  • The date the waste was first added to the container.

  • The relevant hazard pictograms (e.g., Health Hazard, Environmental Hazard).

  • Your name, lab number, and contact information.

Store sealed waste containers in a designated and properly ventilated satellite accumulation area within your lab. This area should have secondary containment to capture any potential leaks.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect Yourself: Don appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

Disposal Pathway

Once your waste containers are ready for pickup, follow your institution's procedures to have them collected by the Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[9] The standard and most effective disposal method for this type of organic waste is high-temperature incineration in a facility permitted to handle hazardous chemical waste.[1] This process ensures the complete destruction of the active compound.

Disposal Workflow for Pregn-4-ene-3,20-dione, 16alpha-methyl-

G Disposal Workflow for Pregn-4-ene-3,20-dione, 16alpha-methyl- cluster_generation Waste Generation Point cluster_segregation Immediate Segregation cluster_containment Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Experiment Generates Waste (Pure Compound, Contaminated Labware, Liquid Solutions) B1 Solid Waste (Pure compound, grossly contaminated items) A->B1 Segregate Immediately B2 Contaminated Disposables (Gloves, pipette tips, etc.) A->B2 Segregate Immediately B3 Liquid Waste (Organic & Aqueous) A->B3 Segregate Immediately C1 Seal in labeled solid waste container B1->C1 C2 Seal in labeled sharps/disposables container B2->C2 C3 Seal in separate, labeled liquid waste containers (Aqueous vs. Organic) B3->C3 D Store in designated Satellite Accumulation Area - Secondary Containment - Ventilated Area C1->D Properly Labeled C2->D Properly Labeled C3->D Properly Labeled E Schedule Pickup with EHS or Licensed Waste Contractor D->E F Transport to Permitted Facility E->F G High-Temperature Incineration F->G

Caption: Decision workflow for the safe disposal of Pregn-4-ene-3,20-dione, 16alpha-methyl-.

References

  • Pregna-4,9(11)-diene-3,20-dione, 21-(acetyloxy)-6-fluoro-17-hydroxy-16-methyl-, (6α,16α)- Safety Data Sheet. Echemi.

  • Hazardous Materials Disposal Guide. Nipissing University.

  • SAFETY DATA SHEET - Medroxyprogesterone Acetate. TCI Chemicals.

  • SAFETY DATA SHEET - Medroxyprogesterone acetate. Fisher Scientific.

  • Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma.

  • MATERIAL SAFETY DATA SHEET - Medroxyprogesterone Acetate Injectable. Pfizer.

  • Treatment and disposal of chemical wastes in daily laboratory work. G. Lunn, E. B. Sansone.

  • Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-epoxy-16-methyl-, (9β,11β,16α)- Safety Data Sheets. Echemi.

  • Hazardous Drugs in Healthcare Settings. Contec Healthcare.

  • 4-PREGNENE-16.ALPHA.,21-DIOL-3,20-DIONE. GSRS.

  • Steroid hormones in wastewater: Sources, treatments, environmental risks, and regulations. M. A. Adeel, et al.

  • Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-. PubChem.

  • Bioavailability and Fate of Sediment-Associated Progesterone in Aquatic Systems. L. M. Thornton, et al.

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Handling

Personal protective equipment for handling Pregn-4-ene-3,20-dione, 16alpha-methyl-

Title: Safe Handling and Containment Protocol for 16α-Methylprogesterone (Pregn-4-ene-3,20-dione, 16alpha-methyl-) As a Senior Application Scientist, I have designed this protocol to bridge the gap between regulatory com...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Safe Handling and Containment Protocol for 16α-Methylprogesterone (Pregn-4-ene-3,20-dione, 16alpha-methyl-)

As a Senior Application Scientist, I have designed this protocol to bridge the gap between regulatory compliance and practical laboratory execution. Handling highly potent active pharmaceutical ingredients (HPAPIs), particularly synthetic progestins like Pregn-4-ene-3,20-dione, 16alpha-methyl- (CAS 1239-79-8)[1], requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior and a self-validating containment strategy.

Executive Summary & Hazard Profile

Pregn-4-ene-3,20-dione, 16alpha-methyl- is a potent synthetic derivative of progesterone. Like other reproductive hormones, it is classified by the National Institute for Occupational Safety and Health (NIOSH) as a hazardous drug[2],[3].

The Causality of the Hazard: Synthetic progestins are highly lipophilic. This chemical property allows the compound to rapidly bypass the stratum corneum (the skin's outermost barrier) upon dermal contact[4],[5]. Once absorbed, it acts as an agonist at the cytosolic progesterone receptor (PR), translocates to the nucleus, and alters gene transcription. Occupational overexposure can lead to severe endocrine disruption, reproductive toxicity, and potential teratogenic effects[6]. Because the systemic effects occur at microgram-level doses, your primary operational goal is the absolute prevention of aerosolization and dermal absorption.

Personal Protective Equipment (PPE) Specification Matrix

To mitigate the specific risks of lipophilic powder aerosolization, standard laboratory PPE is insufficient. The following matrix outlines the quantitative requirements and the scientific rationale for each layer of protection[7].

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Hand Protection Double-layered Nitrile or Neoprene 0.1 mm (inner), 0.14 mm (outer)Synthetic hormones are lipophilic. Latex exhibits high permeability to lipophilic APIs and is strictly prohibited[4],[8].
Body Protection Poly-coated Tyvek® Isolation GownASTM F1670 (Blood/Fluid penetration)Prevents particulate adhesion to clothing. Low-linting material reduces static charge buildup, which can attract API dust.
Respiratory PAPR with HEPA filter or N95APF 50 (PAPR) or APF 10 (N95)Dry powders pose a severe aerosolization risk. A PAPR is required for bulk powder handling outside a closed isolator[7].
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating)Safety glasses lack orbital seals, leaving the ocular mucosa vulnerable to airborne micro-particulates[7].

Operational Workflow: Step-by-Step Methodology

Every protocol handling HPAPIs must be a self-validating system. Do not proceed to the next phase unless the previous step has been visually or mechanically confirmed.

Phase 1: Pre-Operational Validation & Donning
  • Validate Containment: Verify that your Class II Type B2 Biological Safety Cabinet (BSC) or closed-system isolator is operational. Check the magnehelic gauge to ensure proper inward airflow. Causality: Type B2 cabinets are 100% exhausted to the outside, preventing the recirculation of hazardous hormone vapors or micro-dust.

  • Don Inner Gloves: Apply the first pair of nitrile gloves, ensuring they cover the cuffs of your inner scrubs.

  • Don Body Protection: Put on the poly-coated isolation gown, fastening it securely at the back.

  • Don Outer Gloves: Apply the second pair of nitrile gloves, pulling them over the cuffs of the isolation gown to create a seamless, impermeable barrier.

  • Don Respiratory/Eye PPE: Apply chemical splash goggles and your N95/PAPR.

Phase 2: Active Handling & Dispensing
  • Prepare the Environment: Place an anti-static weighing boat on the microbalance inside the BSC.

  • Transfer the API: Introduce the sealed container of Pregn-4-ene-3,20-dione, 16alpha-methyl- into the BSC. Open the container only within the active airflow zone.

  • Dispense: Use a dedicated, disposable anti-static spatula to transfer the powder. Causality: Synthetic steroids are highly prone to static charge buildup. Standard plastic spatulas can cause the powder to repel and aerosolize outside the primary containment zone.

  • Secure: Seal the weighing boat inside a secondary transport container before removing it from the BSC.

Phase 3: Decontamination & Doffing
  • Chemical Deactivation: Wipe down the exterior of the secondary transport container and the BSC surfaces with an alkaline detergent, followed by 70% Isopropyl Alcohol (IPA). Causality: Because this hormone is lipophilic and not water-soluble, standard aqueous bleach is ineffective. A surfactant is required to lift the API, and IPA acts as a co-solvent to ensure complete removal.

  • Doff Outer Gloves: Remove outer gloves inside the BSC, turning them inside out. Dispose of them in a trace hazardous waste container[7].

  • Exit & Final Doffing: Exit the BSC, remove the gown (rolling it inside out to trap particulates), and finally remove the inner gloves. Wash hands with soap and water immediately.

Spill Response & Waste Management Plan

In the event of a powder spill outside of primary containment, logical sequencing is critical to prevent facility-wide contamination.

Handling_Workflow Start 1. Pre-Entry & HVAC Verification Ensure BSC is operational Donning 2. Don PPE (Double Nitrile, Tyvek, PAPR) Start->Donning Handling 3. Weighing & Dispensing Pregn-4-ene-3,20-dione, 16alpha-methyl- Donning->Handling Spill Spill Detected? Handling->Spill SpillResponse Initiate Spill Protocol (Surfactant Wipe + IPA) Spill->SpillResponse Yes Decon 4. Routine Decontamination (Alkaline Detergent & 70% IPA) Spill->Decon No SpillResponse->Decon Waste 5. Waste Segregation (Double Bag Biohazard) Decon->Waste Doffing 6. Doff PPE & Exit (Inside-out removal) Waste->Doffing

Workflow for safe handling, spill response, and decontamination of synthetic progestins.

Immediate Action for Spills:

  • Isolate: Evacuate personnel from the immediate vicinity and restrict access.

  • Suppress: Do not sweep dry powder. Cover the spill with absorbent pads dampened with a surfactant/water mixture to immediately suppress aerosolization.

  • Clean: Wipe from the perimeter inward to prevent spreading the API. Follow up with a 70% IPA wipe.

  • Dispose: Place all cleanup materials, including the PPE worn during the response, into a sealable, RCRA-regulated hazardous waste bag. Double-bag the waste and label it explicitly as "Hazardous Drug Waste - Reproductive Toxin"[2].

References

  • [1] GuideChem. 16-ALPHA-METHYLPROGESTERONE 1239-79-8 wiki. Available at: 1

  • [4] Medline. Progesterone Injection in Sesame Oil 50 mg/mL 10 mL - SAFETY DATA SHEET. Available at:4

  • [5] University of Wisconsin-Madison Environment, Health & Safety. Use of Reproductive Hormones. Available at:5

  • [8] Fresenius Kabi. SAFETY DATA SHEET. Available at: 8

  • [2] Centers for Disease Control and Prevention (CDC). NIOSH List of Hazardous Drugs in Healthcare Settings (2011-189). Available at: 2

  • [6] Allergan. SAFETY DATA SHEET. Available at: 6

  • [3] Centers for Disease Control and Prevention (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Available at: 3

  • [7] Izotop. MATERIAL SAFETY DATA SHEET KIT. Available at: 7

Sources

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